molecular formula C6H12O B1585547 tert-Butyl vinyl ether CAS No. 926-02-3

tert-Butyl vinyl ether

Cat. No.: B1585547
CAS No.: 926-02-3
M. Wt: 100.16 g/mol
InChI Key: PGYJSURPYAAOMM-UHFFFAOYSA-N
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Description

tert-Butyl vinyl ether (TBVE) is a high-purity (>98.0% GC) organic compound (CAS 926-02-3, C 6 H 12 O, MW 100.16) supplied as a colorless to light yellow liquid . It is characterized by its high reactivity and is stabilized with small quantities of KOH . Key physical properties include a boiling point of approximately 75-78 °C, a flash point of -17 °C (making it highly flammable), a density of 0.762 g/mL, and a refractive index of 1.397-1.399 . In research, TBVE is a valuable monomer for cationic polymerization and cationic reversible addition–fragmentation chain transfer (RAFT) polymerization . Its electron-rich vinyl ether group is susceptible to initiation by Lewis acids, organocatalysts, or photoredox catalysts, allowing for the synthesis of polymers with controlled molecular weights, narrow dispersity, and tailored chain-end functionalities . This controlled polymerization enables the creation of well-defined block copolymers and is instrumental in exploring stereochemistry, as catalyst systems can be designed to produce highly isotactic polymers . Beyond polymer science, TBVE's properties, including strong dilutability and low shrinkage during curing, make it a component of interest in developing coatings, inks, and adhesives . It also serves as a versatile synthetic intermediate for constructing more complex molecules in pharmaceutical and agrochemical research . Safety and Handling: This product is classified as highly flammable and may cause skin and serious eye irritation . It is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Store in a cool, dark place in a tightly closed container, and handle under appropriate safety conditions, using personal protective equipment .

Properties

IUPAC Name

2-ethenoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGYJSURPYAAOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25655-00-9
Record name Propane, 2-(ethenyloxy)-2-methyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25655-00-9
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DSSTOX Substance ID

DTXSID0061290
Record name Propane, 2-(ethenyloxy)-2-methyl-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

926-02-3
Record name 2-(Ethenyloxy)-2-methylpropane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-(ethenyloxy)-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-(ethenyloxy)-2-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Vinyl Ether: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl vinyl ether. The information is intended for professionals in research and development who utilize vinyl ethers in their work.

Chemical Identity and Structure

This compound, also known as 2-methyl-2-(vinyloxy)propane or tert-butoxyethylene, is an organic compound valued for its utility in organic synthesis.[1] It serves as a versatile building block and an intermediate for functional vinyl monomers.[2]

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name 2-(ethenyloxy)-2-methylpropane
Synonyms t-Butyl vinyl ether, tert-Butoxyethylene, 2-Methyl-2-(vinyloxy)propane[1][3]
CAS Number 926-02-3[3]
Molecular Formula C6H12O[3][4]
Linear Formula (CH3)3COCH=CH2
SMILES String CC(C)(C)OC=C
InChI 1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3
InChIKey PGYJSURPYAAOMM-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a highly flammable liquid and should be handled with appropriate safety precautions.[3][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 100.16 g/mol [3]
Appearance Clear colorless to light yellow liquid[3]
Density 0.762 g/mL at 25 °C[2][3]
Boiling Point 75-76 °C[2][3]
Melting Point -112 °C[3]
Refractive Index n20/D 1.398[2][3]
Flash Point -17 °C (1.4 °F) - closed cup
Solubility Miscible with alcohol, carbon disulfide, chloroform, and diethyl ether. Slightly miscible with water.[2][3]
Stability Stable. Highly flammable. Incompatible with strong oxidizing agents. May be prone to the formation of peroxides when stored in contact with air.[2][3]

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of tert-butyl alcohol with acetylene (B1199291) in the presence of a base.

G tert_butanol tert-Butyl Alcohol reaction tert_butanol->reaction acetylene Acetylene acetylene->reaction product This compound catalyst Potassium Hydroxide (B78521) (Catalyst) Lithium Diisopropylamide (Promoter) catalyst->reaction solvent 1,3-dimethyl-2-imidazolidinone (B1670677) (Solvent) solvent->reaction reaction->product +

Caption: Synthesis of this compound.

Experimental Protocol: Preparation of this compound

The following is a general procedure for the synthesis of this compound based on a patented method.[6]

Materials:

  • tert-Butyl alcohol

  • Acetylene gas

  • Nitrogen gas

  • Potassium hydroxide (catalyst)

  • Lithium diisopropylamide (promoter)

  • 1,3-dimethyl-2-imidazolidinone (solvent)

Procedure:

  • In a suitable reaction vessel, dissolve potassium hydroxide and lithium diisopropylamide in 1,3-dimethyl-2-imidazolidinone.

  • Add tert-butyl alcohol to the mixture. The weight ratio of 1,3-dimethyl-2-imidazolidinone to tert-butyl alcohol should be between 0.05:1 and 0.1:1.[6]

  • Heat the mixture to 60-65 °C in a filler reaction tower.[6]

  • Introduce a mixture of acetylene and nitrogen gas (in a 57:43 v/v ratio) into the reaction tower.[6]

  • The reaction and distillation occur, yielding the crude this compound product.[6]

  • Purify the crude product by rectification in a stuffing rectification column to obtain high-purity this compound.[6]

This method is noted for producing high-purity this compound with minimal acetal (B89532) byproducts and can be carried out at ordinary pressure.[6]

Reactivity and Applications

This compound is a reactive monomer and a useful intermediate in organic synthesis. Its high reactivity is attributed to the electron-rich double bond.

Electrophilic Addition Reactions

This compound readily undergoes electrophilic addition reactions. For example, it reacts with p-toluenesulfenyl chloride (p-TolSCl) to form 2-tert-butoxy-2-chloroethyl p-tolyl sulfide.[7] In the presence of a Lewis acid like SnCl4, this adduct can further react with various nucleophiles such as silyl (B83357) enol ethers, allyltrimethylsilane, and other vinyl ethers to form new carbon-carbon bonds.[7]

G tbve This compound reaction1 tbve->reaction1 ptolsci p-TolSCl ptolsci->reaction1 adduct 2-tert-butoxy-2-chloroethyl p-tolyl sulfide reaction2 adduct->reaction2 lewis_acid SnCl4 lewis_acid->reaction2 nucleophile Nucleophile (e.g., Silyl Enol Ether) nucleophile->reaction2 product C-C Bond Formation Product reaction1->adduct + reaction2->product +

Caption: Electrophilic Addition and C-C Bond Formation.

Use as a Protecting Group

The tert-butyl ether group can be used as a protecting group for alcohols. While direct protection using this compound is less common, tert-butyl ethers, in general, are stable under a variety of conditions but can be removed under acidic conditions.[8]

Polymerization

This compound can be polymerized, and its reactivity in polymerization is influenced by the inductive effect of the tert-butyl group.[7] It can be copolymerized with other monomers, such as indene, using initiators like (-)-menthoxyaluminum dichloride to produce optically active copolymers.[7]

Spectroscopic Data

Spectroscopic methods are essential for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Features
¹H NMR Signals for the vinyl protons are expected to be in the range of other vinyl ethers. The tert-butyl group will show a characteristic singlet.
¹³C NMR Resonances for the vinylic carbons and the quaternary and methyl carbons of the tert-butyl group.
IR Spectroscopy Characteristic C-O-C stretching vibrations for ethers are expected. The C=C stretch of the vinyl group will also be present.
Mass Spectrometry The molecular ion peak and fragmentation patterns characteristic of the tert-butyl group and the vinyl ether moiety would be observed.

Note: Specific spectral data should be obtained from experimental analysis or reliable spectral databases.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][5] It can cause skin and serious eye irritation.[5]

Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][5][9]

  • Use in a well-ventilated area.

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][5][9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]

  • Wear protective gloves, clothing, eye protection, and face protection.[5][9]

  • Store in a refrigerator in a flammables area.[3]

  • Containers should be kept tightly closed in a dry and well-ventilated place.[1][5]

In case of fire:

  • Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[5]

References

Synthesis of tert-Butyl Vinyl Ether from tert-Butyl Alcohol and Acetylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl vinyl ether from tert-butyl alcohol and acetylene (B1199291). It covers the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization. This document also presents a comparative analysis with alternative synthetic routes, offering valuable insights for process optimization and development.

Introduction

This compound is a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. Its applications range from the production of specialized polymers and coatings to its use as a protecting group in the synthesis of complex molecules, including pharmaceuticals. The synthesis of this compound from readily available feedstocks like tert-butyl alcohol and acetylene is a process of significant industrial and academic interest. This guide focuses on the base-catalyzed vinylation reaction, a common and effective method for the preparation of this compound.

Reaction Mechanism and Core Principles

The synthesis of this compound from tert-butyl alcohol and acetylene is a base-catalyzed nucleophilic addition reaction. Due to the significant steric hindrance of the tertiary alcohol, this reaction requires specific catalytic systems to proceed efficiently. The generally accepted mechanism involves the following key steps:

  • Deprotonation of tert-Butyl Alcohol: The strong base, typically potassium hydroxide (B78521) (KOH), deprotonates the tert-butyl alcohol to form the potassium tert-butoxide salt. This alkoxide is a much stronger nucleophile than the parent alcohol.

  • Nucleophilic Attack on Acetylene: The tert-butoxide anion then attacks one of the sp-hybridized carbon atoms of the acetylene molecule. This step is often the rate-determining step and is significantly influenced by the steric bulk of the alkoxide.

  • Protonation of the Vinyl Anion: The resulting vinyl anion is a strong base and is subsequently protonated by a proton source in the reaction mixture, which can be another molecule of tert-butyl alcohol, to yield the final product, this compound, and regenerate the tert-butoxide catalyst.

To enhance the reaction rate and overcome the steric hindrance of tert-butyl alcohol, a promoter such as lithium diisopropylamide (LDA) can be used in conjunction with KOH. LDA is a very strong, non-nucleophilic base that can further increase the concentration of the reactive tert-butoxide anion. The use of a polar aprotic solvent, such as 1,3-dimethyl-2-imidazolidinone (B1670677), can also facilitate the reaction by solvating the potassium cation and increasing the nucleophilicity of the alkoxide.

A potential side reaction is the formation of acetals, which can occur if water is present or under certain acidic conditions, though this is minimized in the described protocol.[1][2]

Reaction Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation tBuOH tert-Butyl Alcohol tBuOK Potassium tert-Butoxide tBuOH->tBuOK + KOH H2O Water tBuOH->H2O - H₂O KOH Potassium Hydroxide tBuOK_2 Potassium tert-Butoxide VinylAnion Vinyl Anion Intermediate tBuOK_2->VinylAnion + Acetylene Acetylene Acetylene VinylAnion_2 Vinyl Anion Intermediate TBVE This compound VinylAnion_2->TBVE + tert-Butyl Alcohol tBuOK_3 Potassium tert-Butoxide (regenerated) VinylAnion_2->tBuOK_3 - Potassium tert-Butoxide tBuOH_2 tert-Butyl Alcohol

Caption: Base-catalyzed vinylation of tert-butyl alcohol with acetylene.

Experimental Protocols

The following experimental protocol is based on the method described in Chinese patent CN102260144B.[1] This procedure utilizes a continuous flow setup, which is common in industrial applications but can be adapted for a laboratory scale with appropriate equipment.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
tert-Butyl alcoholReagent Grade, ≥99%Sigma-Aldrich
Acetylene gasHigh PurityLocal Gas Supplier
Nitrogen gasHigh PurityLocal Gas Supplier
Potassium hydroxide (KOH)ACS Reagent, ≥85%MilliporeSigma
Lithium diisopropylamide (LDA)Solution in THF/heptaneSigma-Aldrich
1,3-Dimethyl-2-imidazolidinone (DMI)Anhydrous, 99.5%Sigma-Aldrich
Ceramic packing ringsN/AVWR
Equipment Setup

A packed bed reactor is used for this synthesis. The setup consists of:

  • A heated glass column (e.g., 70 cm height, 5 cm diameter) filled with ceramic packing rings.

  • A heating system (e.g., oil bath or heating mantle) to maintain the reaction temperature.

  • Gas flow meters for acetylene and nitrogen.

  • A liquid addition funnel for the reactant solution.

  • A condenser and a collection flask for the crude product.

  • A fractional distillation apparatus for purification.

Experimental Workflow

G ReactantPrep Reactant Preparation: - Dissolve KOH and LDA in  tert-butyl alcohol and DMI Reaction Reaction: - Heat packed column to 60-65°C - Introduce reactant solution - Pass acetylene/nitrogen gas mixture ReactantPrep->Reaction Distillation Crude Product Collection: - Condense and collect distillate Reaction->Distillation Purification Purification: - Fractional distillation of crude product Distillation->Purification Characterization Characterization: - NMR, GC-MS, IR Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Synthesis Procedure
  • Preparation of the Reactant Solution: In a separate vessel, prepare a solution of potassium hydroxide and lithium diisopropylamide in a mixture of tert-butyl alcohol and 1,3-dimethyl-2-imidazolidinone. The patent suggests a weight ratio of 1,3-dimethyl-2-imidazolidinone to tert-butyl alcohol of 0.05-0.1:1.[1]

  • Reaction:

    • Heat the packed bed reactor to a constant temperature of 60-65 °C.[1]

    • Introduce a continuous flow of a gas mixture of acetylene and nitrogen into the bottom of the reactor. A volumetric ratio of acetylene to nitrogen of 57:43 is recommended.[1]

    • Simultaneously, add the reactant solution from the top of the column via the addition funnel. The addition rate should be controlled to maintain a balance with the rate of distillation of the product.

    • The this compound, being the most volatile component, will distill out from the top of the column along with some unreacted starting material.

  • Crude Product Collection: Condense the vapors leaving the top of the reactor and collect the crude product in a cooled receiving flask.

  • Purification:

    • The collected crude product is then purified by fractional distillation.[1]

    • This compound has a boiling point of 75-76 °C at atmospheric pressure.

    • Care should be taken to separate the product from lower-boiling impurities and higher-boiling unreacted tert-butyl alcohol (boiling point ~82 °C) and the acetal (B89532) byproduct.

Data Presentation

The following table summarizes the quantitative data reported in the patent CN102260144B for a specific experimental run.[1]

ParameterValue
Reaction Temperature60-65 °C
Gas Mixture Ratio (Acetylene:Nitrogen)57:43 (V/V)
Crude Product Composition
This compound87.9%
Acetal Byproduct1.5%
Unreacted tert-Butyl Alcohol10.6%
Final Product Purity (after purification) >99%

Safety Considerations

The use of acetylene gas in a laboratory or industrial setting requires strict adherence to safety protocols due to its high flammability and potential for explosive decomposition.

  • Handling Acetylene: Acetylene cylinders should always be stored and used in an upright position in a well-ventilated area, away from heat sources and incompatible materials. Never use acetylene at pressures exceeding 15 psig. Flashback arrestors must be installed on acetylene cylinders.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves, should be worn at all times.

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere of nitrogen to prevent the formation of explosive mixtures of acetylene and air.

  • Emergency Procedures: Ensure that an appropriate fire extinguisher (e.g., CO2 or dry chemical) is readily accessible. In case of a leak, evacuate the area and shut off the gas supply if it is safe to do so.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons and the tert-butyl protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the vinyl carbons and the carbons of the tert-butyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any byproducts.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C double bond and the C-O ether linkage.

Comparison with Alternative Synthesis Methods

While the direct vinylation of tert-butyl alcohol with acetylene is a common method, other synthetic routes exist, primarily transvinylation (also known as transetherification).

FeatureAcetylene VinylationTransvinylation/Transetherification
Starting Materials tert-Butyl alcohol, Acetylenetert-Butyl alcohol, a vinyl ether (e.g., ethyl vinyl ether)
Catalyst Strong bases (e.g., KOH, Na)Transition metal complexes (e.g., palladium, iridium, ruthenium)[3][4][5]
Reaction Conditions Moderate temperatures (e.g., 60-65 °C), can be run at atmospheric pressure[1]Often milder conditions, can be performed at room temperature[3]
Safety Requires careful handling of highly flammable and potentially explosive acetylene gas.Generally safer as it avoids the use of acetylene.
Byproducts Primarily unreacted starting materials and small amounts of acetals.[1]Acetaldehyde (if using ethyl vinyl ether), which needs to be removed.
Scalability Well-established for industrial-scale production.Can be suitable for both lab and industrial scale.

Conclusion

The synthesis of this compound from tert-butyl alcohol and acetylene using a base-catalyzed approach is a robust and scalable method. The use of a promoter like lithium diisopropylamide and a suitable solvent can effectively overcome the steric hindrance of the tertiary alcohol, leading to high yields of the desired product. Careful control of reaction conditions and strict adherence to safety protocols for handling acetylene are paramount for the successful and safe execution of this synthesis. While alternative methods like transvinylation offer milder reaction conditions and avoid the hazards associated with acetylene, the direct vinylation route remains a highly relevant and industrially important process. This guide provides the foundational knowledge for researchers and professionals to understand, implement, and potentially optimize this key organic transformation.

References

Reactivity of the Vinyl Group in tert-Butyl Vinyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl vinyl ether (TBVE) is a versatile monomer and synthetic intermediate recognized for its high reactivity and utility in a wide range of chemical transformations.[1][2] Its vinyl group, electronically influenced by the bulky tert-butoxy (B1229062) substituent, exhibits unique reactivity patterns that are of significant interest in polymer chemistry, organic synthesis, and the development of novel therapeutics. This technical guide provides an in-depth analysis of the reactivity of the vinyl group in TBVE, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Electronic Structure and General Reactivity

The reactivity of the vinyl group in this compound is fundamentally governed by the electronic effects of the adjacent tert-butoxy group. The oxygen atom, through resonance, donates electron density to the double bond, making the β-carbon nucleophilic. This electron-donating nature significantly activates the vinyl group towards electrophilic attack.

Conversely, the bulky tert-butyl group provides considerable steric hindrance, which can influence the regioselectivity and stereoselectivity of certain reactions. The interplay between these electronic and steric factors dictates the diverse reaction pathways available to TBVE.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for this compound, which are crucial for its identification and characterization in reaction monitoring.

Table 1: NMR Spectroscopic Data [3]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H6.45ddJ = 14.4, 6.8=CH-O
¹H4.19ddJ = 14.4, 2.0=CH₂ (trans)
¹H3.97ddJ = 6.8, 2.0=CH₂ (cis)
¹H1.29s--C(CH₃)₃
¹³C152.2--=CH-O
¹³C86.5--=CH₂
¹³C74.8---C(CH₃)₃
¹³C28.6---C(CH₃)₃

Table 2: Infrared (IR) Spectroscopic Data [4][5][6]

Wavenumber (cm⁻¹)IntensityAssignment
3110Medium=C-H stretch
2975StrongC-H stretch (tert-butyl)
1620StrongC=C stretch
1200StrongC-O stretch
820Strong=C-H bend (out-of-plane)

Key Reactions of the Vinyl Group

The electron-rich nature of the vinyl group in this compound makes it highly susceptible to a variety of reactions, most notably cationic polymerization, hydrolysis, cycloadditions, and electrophilic additions.

Cationic Polymerization

Cationic polymerization is a hallmark reaction of vinyl ethers, and TBVE is particularly reactive due to the stabilizing effect of the tert-butoxy group on the propagating carbocationic intermediate.[7] This process is typically initiated by Lewis acids or protonic acids.[7] The living nature of this polymerization allows for the synthesis of polymers with controlled molecular weights and narrow dispersities.[7][8] The reactivity of alkyl vinyl ethers in polymerization generally follows the order of the inductive effects of the alkyl group: tert-butyl > isopropyl > ethyl.[9]

G Monomer This compound Carbocation tert-Butoxyethyl Cation (Stabilized Intermediate) Monomer->Carbocation Forms Initiator Initiator (e.g., H⁺, Lewis Acid) Initiator->Monomer Initiation Propagation Propagation: Addition of Monomer Units Carbocation->Propagation Reacts with another monomer Polymer Poly(this compound) Propagation->Polymer Chain Growth G TBVE This compound Protonation Protonation of β-Carbon TBVE->Protonation H3O H₃O⁺ H3O->Protonation Intermediate Resonance-Stabilized Carbocation Protonation->Intermediate H2O_attack Nucleophilic Attack by H₂O Intermediate->H2O_attack Hemiacetal Hemiacetal Intermediate H2O_attack->Hemiacetal Decomposition Decomposition Hemiacetal->Decomposition Products Acetaldehyde + tert-Butanol Decomposition->Products G Start Start Dissolve Dissolve Protected Alcohol in THF/Water Start->Dissolve AddAcid Add Acetic Acid Dissolve->AddAcid Stir Stir at Room Temperature AddAcid->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: Deprotected Alcohol Purify->End

References

Spectroscopic Profile of Tert-Butyl Vinyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl vinyl ether (TBVE), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.46dd1H=CH-O
~4.17dd1HH₂C= (trans to -OtBu)
~3.96dd1HH₂C= (cis to -OtBu)
~1.28s9H-C(CH₃)₃

Solvent: CDCl₃. Data are compiled from typical values for vinyl ethers and related structures.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~152.6=CH-O
~86.5=CH₂
~74.8-C(CH₃)₃
~28.7-C(CH₃)₃

Solvent: CDCl₃. Data are compiled from typical values for vinyl ethers.[1]

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3110Medium=C-H Stretch
~2975StrongC-H Stretch (sp³)
~1620StrongC=C Stretch
~1200StrongC-O Stretch

Sample Phase: Neat Liquid.[2][3]

Table 4: Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
100Moderate[M]⁺ (Molecular Ion)
85Moderate[M - CH₃]⁺
57High (Base Peak)[C(CH₃)₃]⁺
41High[C₃H₅]⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a volatile liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

    • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[5] The final liquid level in the tube should be about 4-5 cm.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be an automated or manual process.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[6]

    • Initiate the experiment to collect the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Neat Liquid on Salt Plates):

  • Sample Preparation:

    • Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator.[1]

    • Place one to two drops of neat this compound onto the center of one plate.[6]

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.[7]

  • Instrument Setup:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's sample compartment is closed.

    • Typically, a background spectrum of the empty instrument is run first and automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Initiate the scan. The instrument passes infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavelength.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm molecular weight and gain structural information.

Methodology (Electron Impact Ionization):

  • Sample Introduction:

    • Introduce a small amount of the volatile liquid into the mass spectrometer. This can be done via direct injection or through a gas chromatograph (GC-MS) for sample purification.

    • The sample is vaporized in a heated inlet system.

  • Ionization:

    • The gaseous molecules pass into the ionization chamber.

    • A beam of high-energy electrons (typically 70 eV) bombards the molecules, ejecting an electron to form a positively charged molecular ion ([M]⁺).

  • Fragmentation:

    • The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. Fragmentation patterns are typically reproducible and characteristic of the molecule's structure.

  • Mass Analysis:

    • The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion.

    • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Interpretation cluster_result Final Result Prep Prepare Liquid Sample (e.g., dissolve in CDCl₃) NMR NMR Spectrometer Prep->NMR IR IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS NMR_Data ¹H & ¹³C Spectra: Connectivity & Environment NMR->NMR_Data IR_Data IR Spectrum: Functional Groups IR->IR_Data MS_Data Mass Spectrum: MW & Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Spectroscopic_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Info Derived Information TBVE This compound (C₆H₁₂O) H_NMR ¹H NMR TBVE->H_NMR C_NMR ¹³C NMR TBVE->C_NMR IR IR TBVE->IR MS MS TBVE->MS Connectivity Proton/Carbon Skeleton (Connectivity) H_NMR->Connectivity C_NMR->Connectivity Func_Groups Functional Groups (C=C, C-O) IR->Func_Groups MW_Frag Molecular Weight (100.16) & Fragmentation (m/z 57) MS->MW_Frag

Caption: Logical relationship of spectroscopic data.

References

Physical properties of tert-butyl vinyl ether: boiling point, density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Tert-Butyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is supplemented with detailed experimental protocols for the determination of these properties, ensuring accurate and reproducible results in a laboratory setting.

Core Physical Properties

This compound is a colorless liquid and a member of the enol ether family.[1] It is utilized in various chemical syntheses, including the production of 3-tert-butoxycyclobutanone and as an intermediate for functional vinyl monomers.[2][3]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 75-76 °Cat standard atmospheric pressure (760 mmHg)[2][4][5]
78 °C
Density 0.762 g/mLat 25 °C[4]
0.775 g/cm³Not specified

Experimental Protocols

Accurate determination of physical properties is critical for the successful design and execution of chemical reactions and processes. The following sections detail standardized methodologies for measuring the boiling point and density of liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] The following protocol is a common method for its determination in a laboratory setting.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

  • Fill the small test tube with 2-3 mL of this compound.

  • Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or thread.

  • Suspend the thermometer and the attached test tube in the Thiele tube, ensuring the liquid in the test tube is below the level of the heating oil.

  • Gently heat the side arm of the Thiele tube.[8]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[8] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume. The following protocol outlines a straightforward method for determining the density of a liquid.

Apparatus:

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Electronic balance

  • Beaker

Procedure:

  • Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[9]

  • Carefully pour a known volume of this compound into the graduated cylinder. Record the exact volume, reading the bottom of the meniscus at eye level to avoid parallax error.[9]

  • Place the graduated cylinder containing the liquid back on the tared electronic balance.

  • Record the mass of the liquid.[9]

  • Calculate the density using the formula: Density = Mass / Volume .[9]

  • For improved accuracy, it is recommended to repeat the measurement several times and calculate the average density.[10]

Visualizations

The following diagrams illustrate the logical relationship between the substance and its properties, as well as a generalized workflow for the experimental determination of these properties.

substance This compound boiling_point Boiling Point substance->boiling_point has physical property density Density substance->density has physical property

Caption: Logical relationship between this compound and its physical properties.

start Start obtain_sample Obtain Liquid Sample start->obtain_sample measure_property Measure Physical Property (Boiling Point or Density) obtain_sample->measure_property record_data Record Data measure_property->record_data calculate Calculate Property record_data->calculate end End calculate->end

Caption: Generalized experimental workflow for determining physical properties.

References

An In-depth Technical Guide on the Solubility and Miscibility of Tert-butyl Vinyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of tert-butyl vinyl ether (TBVE) in a range of common organic solvents. Understanding the solubility characteristics of this versatile chemical intermediate is crucial for its effective use in organic synthesis, polymer chemistry, and the development of pharmaceutical products. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.

Introduction to this compound

This compound (2-(ethenyloxy)-2-methylpropane) is a colorless, flammable liquid with the chemical formula C₆H₁₂O. Its unique structure, featuring a vinyl group and a bulky tert-butyl group attached to an ether linkage, imparts specific solubility properties that are critical for its application as a monomer and a protecting group in various chemical reactions. The ether oxygen can act as a hydrogen bond acceptor, while the alkyl and vinyl groups contribute to its nonpolar character.

Qualitative and Quantitative Solubility Data

Table 1: Solubility and Miscibility of this compound in Common Solvents

Solvent ClassSolventPredicted Solubility/MiscibilityRationale
Polar Protic WaterSlightly Miscible/Sparingly SolubleThe ether oxygen can form hydrogen bonds with water, but the large hydrophobic tert-butyl and vinyl groups limit solubility.[1][2]
MethanolMiscibleThe alcohol's polarity and ability to hydrogen bond are compatible with the ether oxygen, and the alkyl groups are of comparable size.[1][2]
Ethanol (B145695)MiscibleSimilar to methanol, ethanol is a polar protic solvent that is expected to be fully miscible with this compound.[1][2]
Polar Aprotic AcetoneMiscibleThe polarity of the ketone is compatible with the ether, and the absence of strong hydrogen bonding in the solvent does not hinder miscibility.
Tetrahydrofuran (THF)MiscibleAs an ether itself, THF shares structural similarities and polarity with this compound, leading to high miscibility.
Dichloromethane (DCM)MiscibleThe moderate polarity and ability to engage in dipole-dipole interactions make DCM a good solvent for ethers.
Nonpolar Toluene (B28343)MiscibleThe nonpolar aromatic nature of toluene is compatible with the hydrophobic alkyl and vinyl components of this compound.
Hexane (B92381)MiscibleAs a nonpolar alkane, hexane readily dissolves the nonpolar regions of the this compound molecule.
Other Carbon DisulfideMiscibleThis nonpolar solvent is known to be a good solvent for many organic compounds, including ethers.[1][2]
ChloroformMiscibleA common polar aprotic solvent that readily dissolves ethers.[1][2]
Diethyl EtherMiscibleBoth are ethers and are expected to be fully miscible due to their similar chemical nature.[1][2]

Experimental Protocols for Determining Solubility and Miscibility

The following are detailed, generalized methodologies for determining the solubility and miscibility of this compound in organic solvents.

Visual Miscibility Determination

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.

Materials:

  • This compound (stabilized)

  • Selected organic solvents (e.g., ethanol, acetone, tetrahydrofuran, dichloromethane, toluene, hexane)

  • Graduated cylinders or volumetric pipettes

  • Test tubes with stoppers or screw caps

  • Vortex mixer or shaker

  • Constant temperature bath (optional)

Procedure:

  • Ensure all glassware is clean and dry to avoid contamination.

  • In a labeled test tube, add a specific volume of the chosen organic solvent (e.g., 5 mL).

  • To the same test tube, add an equal volume of this compound (5 mL).

  • Securely stopper the test tube.

  • Vigorously shake the test tube for 30-60 seconds using a vortex mixer or by hand.

  • Allow the mixture to stand undisturbed for at least 5 minutes. For more rigorous testing, place the test tube in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

  • Visually inspect the mixture against a well-lit background.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a solvent at a specific temperature.

Materials:

  • This compound (stabilized)

  • Selected organic solvent

  • Saturated solution of this compound in the solvent

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent by adding an excess of this compound to the solvent in a sealed container.

  • Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Allow the solution to settle, ensuring there is a clear supernatant.

  • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette (e.g., 10 mL).

  • Transfer the aliquot to a pre-weighed evaporating dish or vial.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used. Ensure the temperature is kept low enough to prevent evaporation of the this compound.

  • Once the solvent is completely removed, weigh the evaporating dish or vial containing the residual this compound.

  • Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(mass of dish + residue) - (mass of empty dish)] / (volume of aliquot in mL) * 100

Logical Workflow and Visualization

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of this compound in a selected organic solvent.

G Workflow for Solubility and Miscibility Determination start Start: Select Solvent and TBVE prep Prepare Materials: - Clean, dry glassware - Calibrated measuring devices start->prep visual_test Perform Visual Miscibility Test (Equal Volumes) prep->visual_test observe Observe Mixture after Agitation and Settling visual_test->observe is_miscible Is the mixture a single, clear phase? observe->is_miscible miscible Result: Miscible is_miscible->miscible Yes not_miscible Result: Immiscible or Partially Miscible is_miscible->not_miscible No end End miscible->end quant_solubility Proceed to Quantitative Solubility Determination (Optional) not_miscible->quant_solubility quant_solubility->end

Caption: Workflow for determining the solubility and miscibility of this compound.

Conclusion

This compound exhibits broad miscibility with a range of common organic solvents, a characteristic driven by its ether functional group and significant nonpolar regions. While precise quantitative data remains sparse, the provided qualitative assessments and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The application of the outlined methodologies will enable accurate determination of its solubility behavior in specific solvent systems, facilitating its effective use in various scientific and industrial applications.

References

Health and safety information for handling tert-butyl vinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information provided is a synthesis of available data and should be used in conjunction with your institution's specific safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for the specific product being handled.

Executive Summary

Tert-butyl vinyl ether (TBVE) is a highly flammable and reactive chemical intermediate used in various synthetic applications. This guide provides comprehensive health and safety information tailored for laboratory and drug development settings. Key hazards include its high flammability, potential for peroxide formation, and its classification as a skin and eye irritant. This document outlines the known physical, chemical, and toxicological properties of TBVE, provides detailed protocols for safe handling and emergency procedures, and discusses its environmental impact. Due to a lack of specific toxicological studies on TBVE, data from related vinyl ether compounds have been included for context and comparative assessment, and this is clearly indicated where applicable.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 926-02-3[1][2]
Molecular Formula C₆H₁₂O[2]
Molecular Weight 100.16 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Odor Characteristic, ether-like[3]
Boiling Point 75-76 °C (167-169 °F) at 760 mmHg[2]
Melting Point Information not available
Flash Point -17 °C (1.4 °F) (closed cup)[2]
Density 0.762 g/mL at 25 °C[2]
Vapor Pressure 117.3 mmHg at 25 °C[2]
Water Solubility Slightly miscible[2]
LogP (octanol/water) 1.8 (estimated)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

Data compiled from multiple Safety Data Sheets.

Toxicological Information

Comprehensive toxicological data for this compound is limited. Many sources state that the toxicological properties have not been fully investigated[2]. No specific LD50 or LC50 values for this compound were found in the available literature.

Acute Toxicity

No acute toxicity information is available for this product[2]. For context, Table 3 provides acute toxicity data for other short-chain vinyl ethers.

Table 3: Acute Toxicity of Analogous Vinyl Ethers

SubstanceRouteSpeciesValueReference
Ethyl vinyl etherOralRatLD50: 6153 mg/kg[4]
Ethyl vinyl etherInhalationRatLC0: 21.2 mg/L (4h)[4]
Isobutyl vinyl etherOralRatLD50: >7700 mg/kg[4]
Isobutyl vinyl etherInhalationRatLC0: 21.1 mg/L (4h)[4]
n-Butyl vinyl etherOralRatLD50: 10 g/kg[5]
n-Butyl vinyl etherInhalationMouseLC50: 62 g/m³/2h[5]
n-Butyl vinyl etherDermalRabbitLD50: 4240 µL/kg[5]

This data is for analogous compounds and should be used for comparative purposes only.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant[2]. Direct contact can cause redness, and prolonged exposure may lead to dermatitis due to the defatting nature of the solvent[6].

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no information available on the chronic effects, mutagenicity, or reproductive toxicity of this compound[2]. It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[2]. For the related compound, methyl tert-butyl ether (MTBE), the International Agency for Research on Cancer (IARC) has determined that it is not classifiable as to its carcinogenicity to humans[7].

Experimental Protocols

Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro test is a validated alternative to animal testing for skin irritation.

  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE) is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis[8][9].

  • Procedure:

    • The RhE tissues are pre-incubated in a sterile 6-well plate with assay medium.

    • A precise amount of the test substance (this compound) is applied topically to the surface of the epidermis of three replicate tissues. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently[8].

    • The exposure period is typically 60 minutes at 37°C[10].

    • After exposure, the test substance is carefully washed from the tissue surface.

    • The tissues are transferred to fresh medium and post-incubated for approximately 42 hours to allow for the expression of cytotoxic effects[11].

  • Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by the mitochondrial reductases of viable cells into a blue formazan (B1609692) salt. The formazan is then extracted, and the optical density is measured spectrophotometrically[8].

  • Classification: The substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control[8][9].

Protocol for Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes the in vivo procedure for assessing eye irritation. A weight-of-the-evidence analysis, including in vitro data, should be performed before conducting this test to minimize animal use[1][12][13].

  • Test Animal: The albino rabbit is the recommended species[1][12].

  • Procedure:

    • A single animal is used for the initial test.

    • A dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball. The other eye remains untreated and serves as a control[1][12].

    • The eyelids are held together for about one second to prevent loss of the substance. The eye is not washed out for at least 24 hours unless immediate corrosive effects are observed[1][12].

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system[13].

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions. If corrosive or severe irritant effects are observed in the first animal, no further testing is required. If the initial test results in irritation, a confirmatory test in one or two additional animals is performed[1][12].

Reactivity and Stability

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. Containers should be dated upon opening and tested for peroxides before distillation or if stored for an extended period[3].

  • Polymerization: Hazardous polymerization may occur, especially in the presence of acids or heat[3][14].

  • Incompatible Materials: It is incompatible with strong oxidizing agents and strong acids[2].

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂)[2]. Thermal decomposition in an inert atmosphere primarily yields isobutylene (B52900) and acetaldehyde.

Handling and Storage

A logical workflow for the safe handling of this compound is depicted below.

SafeHandlingWorkflow cluster_Prep Preparation cluster_Handling Handling cluster_Storage Storage cluster_Disposal Waste Disposal A Review SDS and Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Well-Ventilated Fume Hood C->D E Ground and Bond Containers During Transfer D->E F Use Non-Sparking Tools E->F G Keep Away from Ignition Sources and Incompatibles F->G H Store in Tightly Closed, Original Container G->H L Collect Waste in a Properly Labeled Container G->L I Store in a Cool, Dry, Well-Ventilated Area H->I J Store in a Flammables-Rated Cabinet or Refrigerator I->J K Protect from Light and Air J->K M Dispose of as Hazardous Waste via EHS L->M

Figure 1. Safe handling workflow for this compound.
Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield[2].

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene), a lab coat, and other protective clothing to prevent skin contact[2].

  • Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended[2].

Emergency Procedures

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately[2].

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately[2].

Fire Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire[3].

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated[2].

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Wear appropriate PPE.

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal[2].

Environmental Information

Environmental Fate

This compound is expected to be mobile in the environment due to its volatility. While specific data is lacking, persistence is considered unlikely[2]. The hydrolysis of vinyl ethers is pH-dependent, with faster degradation under acidic conditions. For the related n-butyl vinyl ether, the calculated hydrolysis half-life at pH 5 is 9.5 hours, while at pH 7 it is 40 days[15].

Ecotoxicity

The substance is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment[2]. Specific ecotoxicity data (e.g., LC50 for fish) for this compound is not available.

Biodegradation

Information on the biodegradation of this compound is scarce. However, studies on the related fuel oxygenates MTBE and ethyl tert-butyl ether (ETBE) suggest that the ether linkage and the tertiary butyl group make them relatively recalcitrant to biodegradation[2][6]. Aerobic biodegradation of these related ethers often proceeds via hydroxylation of the alkyl group, leading to the formation of tert-butyl alcohol (TBA) and a corresponding aldehyde[2]. A proposed metabolic pathway is illustrated below.

MetabolicPathway TBVE This compound Hemiacetal Unstable Hemiacetal TBVE->Hemiacetal Monooxygenase (e.g., Cytochrome P450) TBA tert-Butyl Alcohol (TBA) Hemiacetal->TBA Acetaldehyde Acetaldehyde Hemiacetal->Acetaldehyde FurtherMetabolism Further Metabolism TBA->FurtherMetabolism Acetaldehyde->FurtherMetabolism

Figure 2. Proposed aerobic biodegradation pathway for this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or into the environment[2].

References

Stability and Storage Conditions for tert-Butyl Vinyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage conditions for tert-butyl vinyl ether. Understanding the chemical stability of this reagent is critical for ensuring its quality, safety, and performance in research and development, particularly within the pharmaceutical industry where purity and impurity profiles are paramount. This document outlines the primary degradation pathways, recommended storage conditions, suitable inhibitors, and detailed experimental protocols for stability assessment.

Introduction to this compound Stability

This compound ((CH₃)₃COCH=CH₂) is a valuable reagent in organic synthesis, notably as a protecting group for alcohols and in polymerization reactions.[1] However, its vinyl ether functionality makes it susceptible to degradation under various conditions. The primary stability concerns for this compound are peroxide formation through autoxidation and hydrolysis . Additionally, thermal decomposition can occur at elevated temperatures.

Degradation Pathways

The principal routes of degradation for this compound are detailed below.

Peroxide Formation (Autoxidation)

Like many ethers, this compound can react with atmospheric oxygen to form explosive peroxides.[2][3] This process is a free-radical chain reaction initiated by factors such as light, heat, and the presence of contaminants.[4] The generally accepted mechanism for the autoxidation of ethers is illustrated below.[5]

Autoxidation Signaling Pathway

Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_R Radical_R Initiator->Radical_R Forms Initiator Radical (R•) Ether This compound (RH) Ether_Radical Ether Radical (R•) Radical_R->Ether_Radical Abstracts H• Peroxy_Radical Peroxy Radical (ROO•) Ether_Radical->Peroxy_Radical + O₂ Ether_Radical->Peroxy_Radical Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Peroxy_Radical->Hydroperoxide New_Ether_Radical New Ether Radical (R•) Another_Ether This compound (RH) Hydroperoxide->New_Ether_Radical Generates Radical_1 Radical Non_Radical_Product Non-Radical Product Radical_1->Non_Radical_Product Radical_2 Radical Radical_2->Non_Radical_Product

Caption: Free-radical autoxidation of ethers.

The accumulation of peroxides poses a significant safety hazard, as they can detonate upon shock, heat, or friction.[2] It is crucial to monitor peroxide levels, especially in older containers or samples that have been exposed to air.

Hydrolysis

Under acidic conditions, vinyl ethers are susceptible to hydrolysis, which cleaves the ether linkage to yield an alcohol and an aldehyde. For this compound, this would result in tert-butanol (B103910) and acetaldehyde.[6] The rate of hydrolysis is dependent on the pH and temperature.[7]

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. A study on the kinetics of this process in the gas phase between 215–324°C determined the primary products to be isobutylene (B52900) and acetaldehyde.

Recommended Storage and Handling

To ensure the stability and safety of this compound, the following storage and handling procedures are recommended:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent peroxide formation.

  • Light Protection: Keep containers tightly sealed and protected from light, as light can initiate autoxidation.[3] Amber glass bottles are recommended.

  • Temperature Control: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration (2-8°C) is often recommended for long-term storage.

  • Inhibitors: this compound is often supplied with a stabilizer. Common inhibitors include potassium hydroxide (B78521) (KOH)[8] and N,N-diethylaniline.[9] These inhibitors function by scavenging free radicals or reacting with acidic impurities that could catalyze degradation. The choice of inhibitor may depend on the intended application, as basic inhibitors like KOH may not be compatible with certain reaction conditions.

  • Inventory Management: Purchase in small quantities to be used within a short period. Label containers with the date received and the date opened.[4]

Quantitative Stability Data

ParameterValueConditionsReference
Thermal Decomposition
Rate Constant (k)10¹⁰.⁸⁶ exp(–36,184/RT) s⁻¹215–324°C, gas phase
Hydrolysis
Half-life (t½)5 days (estimated for a related compound, TBF)pH 7, 22°C[7]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include methods for the quantification of the parent compound, the detection and quantification of peroxides, and the analysis of other potential degradation products.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact this compound from its degradation products. A gas chromatography (GC) method is well-suited for this purpose due to the volatility of the compound and its likely degradants.

Experimental Workflow: GC Stability-Indicating Method Development

GC_Method_Development cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_validation Method Validation Sample This compound Sample Dilution Dilute in appropriate solvent (e.g., isopropanol) Sample->Dilution GC_System Gas Chromatograph with FID Dilution->GC_System Inject Column Select appropriate column (e.g., DB-5 or equivalent) GC_System->Column Parameters Optimize parameters: - Inlet temperature - Oven temperature program - Carrier gas flow rate Column->Parameters Specificity Specificity (Forced Degradation) Parameters->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for developing a GC stability-indicating method.

Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a known concentration.

    • For stability samples, dilute an accurately weighed amount of the sample in the same solvent to a similar concentration.

  • Forced Degradation Study: To demonstrate specificity, subject the this compound solution to stress conditions:

    • Acid Hydrolysis: Add a small amount of dilute HCl and heat gently. Neutralize before injection.

    • Base Hydrolysis: Add a small amount of dilute NaOH and heat gently. Neutralize before injection.

    • Oxidation: Add a small amount of 3% hydrogen peroxide and store at room temperature for a set period.

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to UV light.

  • Chromatographic Conditions (Example):

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject the stressed and unstressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

  • Quantification: Calculate the amount of this compound remaining and the percentage of each degradation product formed using area normalization or an internal/external standard method.

Peroxide Detection and Quantification

Regular testing for peroxides is a critical safety measure.

Qualitative/Semi-Quantitative Peroxide Test (Iodide Method) [10]

  • Procedure:

    • In a fume hood, add 1-3 mL of this compound to an equal volume of glacial acetic acid in a test tube.

    • Add a few drops of a 5% potassium iodide solution and shake.

  • Interpretation:

    • No color change: Peroxides are likely absent or below the detection limit.

    • Yellow color: Indicates the presence of peroxides.

    • Brown color: Indicates a high concentration of peroxides.

Semi-Quantitative Peroxide Test Strips

Commercially available peroxide test strips offer a convenient way to estimate peroxide concentration. Follow the manufacturer's instructions, which typically involve dipping the strip into the sample and comparing the resulting color to a chart. Concentrations above 25-100 ppm are generally considered hazardous and may require disposal of the chemical.[2]

Quantitative Peroxide Analysis (HPLC-based)

For more precise quantification, an HPLC method can be developed. While a specific method for this compound is not readily published, methods for quantifying hydrogen peroxide and other organic peroxides can be adapted.[11][12] This often involves post-column derivatization to produce a fluorescent or chromophoric species that can be detected with high sensitivity.

Accelerated Stability Study

An accelerated stability study can be used to predict the long-term stability of this compound under recommended storage conditions.

Logical Flow: Accelerated Stability Study

Accelerated_Stability Start Start Protocol Define Stability Protocol (Batches, Conditions, Timepoints, Tests) Start->Protocol Storage Place Samples at Accelerated Conditions (e.g., 40°C/75% RH, 25°C/60% RH) Protocol->Storage Timepoint Timepoint Reached? Storage->Timepoint Timepoint->Storage No Pull_Samples Pull Samples Timepoint->Pull_Samples Yes Testing Perform Analytical Tests (Assay, Purity, Peroxides) Pull_Samples->Testing Data_Analysis Analyze Data & Assess Trends Testing->Data_Analysis Final_Timepoint Final Timepoint? Data_Analysis->Final_Timepoint Final_Timepoint->Timepoint No Report Generate Stability Report (Shelf-life Extrapolation) Final_Timepoint->Report Yes End End Report->End

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of Tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl vinyl ether (TBVE) is a highly reactive vinyl ether that serves as a versatile building block in organic synthesis. Its pronounced nucleophilicity, stemming from the electron-donating nature of the tert-butoxy (B1229062) group, makes its carbon-carbon double bond particularly susceptible to attack by a wide range of electrophiles. This technical guide provides a comprehensive overview of the core electrophilic addition reactions of TBVE. It details the underlying mechanisms, summarizes key quantitative data, and furnishes detailed experimental protocols for benchmark transformations. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in synthetic applications.

Introduction

Vinyl ethers are a class of organic compounds characterized by an ether linkage directly attached to a carbon-carbon double bond. This structural motif results in an electron-rich π-system, rendering them significantly more reactive towards electrophiles than simple alkenes. Among alkyl vinyl ethers, this compound stands out for its heightened reactivity, which is attributed to the strong +I (inductive) effect of the bulky tert-butyl group.[1] This enhanced electron-donating capacity stabilizes the key carbocation intermediate formed during electrophilic attack, thereby accelerating reaction rates.[1] Consequently, TBVE participates in a diverse array of electrophilic addition reactions, including hydration, halogenation, hydrohalogenation, and cycloadditions, making it a valuable intermediate in the synthesis of complex organic molecules, functional monomers, and pharmaceutical precursors.

General Mechanism of Electrophilic Addition

The electrophilic addition to this compound typically proceeds through a two-step mechanism involving a resonance-stabilized carbocation intermediate.

  • Electrophilic Attack: The reaction is initiated by the attack of the electron-rich π-bond of the vinyl ether on an electrophile (E⁺). This addition follows Markovnikov's rule, where the electrophile bonds to the β-carbon (the terminal carbon of the vinyl group), leading to the formation of a carbocation on the α-carbon.

  • Carbocation Stabilization: The resulting carbocation is significantly stabilized by two factors: the inductive effect of the tert-butyl group and, more importantly, resonance delocalization of the lone pair of electrons from the adjacent ether oxygen. This oxocarbenium ion intermediate is a key feature of vinyl ether chemistry.

  • Nucleophilic Capture: A nucleophile (Nu⁻) then rapidly attacks the electrophilic α-carbon of the oxocarbenium ion to form the final addition product.

The general workflow for this mechanism is depicted below.

G cluster_intermediate Intermediate cluster_product Product TBVE This compound Carbocation Resonance-Stabilized Oxocarbenium Ion TBVE->Carbocation + E⁺ (Slow, RDS) ENu Electrophile-Nucleophile (E-Nu) Product Addition Product Carbocation->Product + Nu⁻ (Fast)

Caption: General mechanism of electrophilic addition to this compound.

Key Electrophilic Addition Reactions

Acid-Catalyzed Hydration

In the presence of an acid catalyst in an aqueous solution, this compound undergoes rapid hydrolysis. The reaction proceeds via rate-determining protonation of the β-carbon to form the stable oxocarbenium ion.[2] This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The hemiacetal is typically unstable and further hydrolyzes to acetaldehyde (B116499) and tert-butanol.

G TBVE This compound Carbocation Oxocarbenium Ion TBVE->Carbocation Protonation (RDS) H3O H₃O⁺ H3O->Carbocation ProtonatedHemiacetal Protonated Hemiacetal Carbocation->ProtonatedHemiacetal Nucleophilic Attack H2O_nuc H₂O (Nucleophile) H2O_nuc->ProtonatedHemiacetal Hemiacetal Hemiacetal Intermediate ProtonatedHemiacetal->Hemiacetal Deprotonation Products Acetaldehyde + t-Butanol Hemiacetal->Products Decomposition H2O_base H₂O (Base) H2O_base->Hemiacetal

Caption: Mechanism of acid-catalyzed hydration of this compound.

Halogenation (Addition of Br₂ and Cl₂)

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to this compound is typically a rapid reaction that proceeds at low temperatures to yield the corresponding 1,2-dihaloether. The reaction is believed to proceed through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms across the double bond.

Hydrohalogenation (Addition of HX)

This compound reacts readily with hydrogen halides (e.g., HBr, HCl) to afford the corresponding α-haloether. The reaction follows Markovnikov's rule, where the proton adds to the less substituted β-carbon, and the halide anion attacks the more substituted, resonance-stabilized α-carbon.

Addition of Sulfenyl Halides

Electrophilic sulfur reagents, such as p-toluenesulfenyl chloride (p-TolSCl), react with this compound to produce stable adducts. For example, the reaction with p-TolSCl yields 2-tert-butoxy-2-chloroethyl p-tolyl sulfide.[1] This adduct is a versatile synthetic intermediate that can undergo further reactions, such as Lewis acid-promoted C-C bond formation with various nucleophiles.[1]

G TBVE This compound Adduct Adduct (2) TBVE->Adduct Electrophilic Addition TolSCl p-TolSCl TolSCl->Adduct Intermediate Sulfonium Intermediate Adduct->Intermediate Activation LewisAcid SnCl₄ LewisAcid->Intermediate Product C-C Bond Formation Product Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Silyl Enol Ether) Nucleophile->Product

Caption: Reaction of TBVE with p-TolSCl and subsequent C-C bond formation.

Epoxidation

Epoxidation of this compound can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is delivered to the double bond, forming a three-membered epoxide ring, also known as an oxirane.[3] Given the sensitivity of the product to acidic conditions (which can cause ring-opening), the reaction is often performed in the presence of a buffer.

[2+2] Cycloaddition

Highly electron-deficient alkenes, such as tetracyanoethylene (B109619) (TCNE), can react with the electron-rich double bond of this compound to form cyclobutane (B1203170) derivatives via a [2+2] cycloaddition.[1] Kinetic studies have shown that this reaction is second-order overall (first-order in each reactant) and that this compound is more reactive than other alkyl vinyl ethers in this transformation.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various electrophilic addition reactions involving alkyl vinyl ethers, with a focus on this compound where data is available.

Table 1: Relative Reactivity of Alkyl Vinyl Ethers in Dichlorocarbene (B158193) Addition

Alkyl Group (R in ROCH=CH₂) Relative Rate
tert-Butyl 2.43
Isopropyl 1.56
Ethyl 1.20
Methyl 1.03
Isobutyl 1.00
2-Chloroethyl 0.48

Data sourced from kinetic studies of dichlorocarbene addition.

Table 2: Hydronium Ion-Catalyzed Hydrolysis Rate Constants

Vinyl Ether kH+ (M⁻¹s⁻¹) at 25°C
Ethyl vinyl ether 0.89
Isopropyl vinyl ether 4.3
2-Chloroethyl vinyl ether 0.011
Isobutyl vinyl ether 0.41

Note: Specific rate data for this compound under these exact conditions was not found in the cited literature, but its reactivity is expected to be higher than isopropyl vinyl ether due to inductive effects.[4]

Table 3: Summary of Reaction Conditions and Yields

Reaction Electrophile Solvent Conditions Product Yield
Halogenation Br₂ CH₂Cl₂ -78 °C 1,2-Dibromo-1-tert-butoxyethane Good (Typical)
Epoxidation m-CPBA CH₂Cl₂ Room Temp, Buffered tert-Butoxy oxirane 84% (Representative)[5]
Sulfenylation p-TolSCl CH₂Cl₂ -78 °C to RT 2-tert-butoxy-2-chloroethyl p-tolyl sulfide High (Typical)[1]

| Cycloaddition | TCNE | Dioxane | Room Temp | 1-tert-butoxy-2,2,3,3-tetracyanocyclobutane | Good (Typical)[1] |

Experimental Protocols

The following protocols are representative examples for conducting key electrophilic addition reactions on this compound.

Protocol 1: Epoxidation using m-CPBA with a Buffer

This procedure is adapted from a general method for the epoxidation of acid-sensitive alkenes.[5]

Objective: To synthesize tert-butoxy oxirane.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) and 2,6-di-tert-butylpyridine (2.2 eq) in dichloromethane, add m-CPBA (1.7 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with saturated Na₂SO₃ solution (to quench excess peroxide), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.

G cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve 1. Dissolve TBVE and Buffer in CH₂Cl₂ Add_mCPBA 2. Add m-CPBA portion-wise Dissolve->Add_mCPBA Stir 3. Stir at RT & Monitor by TLC Add_mCPBA->Stir Dilute 4. Dilute with CH₂Cl₂ Stir->Dilute Wash 5. Wash Sequentially (Na₂SO₃, NaHCO₃, Brine) Dilute->Wash Dry 6. Dry (MgSO₄) & Concentrate Wash->Dry Chromatography 7. Purify by Flash Chromatography Dry->Chromatography

Caption: Experimental workflow for the epoxidation of this compound.

Protocol 2: Addition of p-Toluenesulfenyl Chloride

This protocol is based on the reaction described by Smoliakova et al.[1]

Objective: To synthesize 2-tert-butoxy-2-chloroethyl p-tolyl sulfide.

Materials:

  • This compound (1.0 g, 10.0 mmol, 1.0 eq)

  • p-Toluenesulfenyl chloride (1.59 g, 10.0 mmol, 1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂, 40 mL)

  • Anhydrous diethyl ether

  • Hexane

Procedure:

  • Dissolve p-toluenesulfenyl chloride (1.0 eq) in anhydrous CH₂Cl₂ (20 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (20 mL) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • The resulting crude adduct can often be used without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by chromatography on silica gel.

Conclusion

This compound demonstrates exceptional reactivity in electrophilic addition reactions, a characteristic driven by the powerful electron-donating properties of its tert-butoxy group. This guide has outlined the fundamental mechanisms governing these transformations and provided a survey of key reactions, including acid-catalyzed hydration, halogenation, epoxidation, and cycloaddition. The tabulated data and detailed experimental protocols offer a practical resource for chemists engaged in synthetic endeavors. A thorough understanding of these reactions enables the strategic incorporation of the tert-butoxyethyl moiety into complex molecules, facilitating advancements in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: Cationic Polymerization of tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a vital chain-growth polymerization technique for producing well-defined polymers from electron-rich monomers, such as vinyl ethers. Among these, tert-butyl vinyl ether (tBVE) is of particular interest due to the properties of its resulting polymer, poly(this compound), which can be readily converted to polyvinyl alcohol. This document provides a detailed overview of the mechanism of cationic polymerization of tBVE, comprehensive experimental protocols, and quantitative data to guide researchers in synthesizing poly(this compound) with controlled characteristics.

Mechanism of Cationic Polymerization of this compound

The cationic polymerization of tBVE proceeds through three main stages: initiation, propagation, and termination, with chain transfer reactions also playing a significant role. The overall process involves the formation and subsequent reaction of a carbocationic active center.[1][2]

Initiation

Initiation involves the generation of a carbocation from the tBVE monomer. This can be achieved through several methods:

  • Protic Acids: Strong protic acids, such as triflic acid (CF₃SO₃H), can directly protonate the vinyl ether double bond to form a secondary carbocation.

  • Lewis Acids: Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂) are commonly used in conjunction with a co-initiator (or "cationogen") such as water or an alkyl halide.[3] The Lewis acid activates the co-initiator, which then generates the initial carbocation. For instance, with water as a co-initiator, a proton is generated which initiates the polymerization.

  • Organocatalysts: Metal-free organocatalysts, such as 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), can also initiate the polymerization by protonating the monomer.[2]

  • Other Initiating Systems: Other systems include combinations of aryl methyl halides and silver salts, which generate a benzyl (B1604629) cation initiator.[1]

The initiation step is critical as it determines the concentration of active centers, which in turn influences the polymerization rate and the final molecular weight of the polymer.

Propagation

Once the initial carbocation is formed, it rapidly adds to another tBVE monomer molecule in a process called propagation. This addition occurs in a head-to-tail fashion, regenerating the carbocationic active center at the end of the growing polymer chain. The electron-donating tert-butoxy (B1229062) group on the monomer stabilizes the positive charge on the growing chain, facilitating propagation.[1] This step is typically very fast, especially at low temperatures.

Termination and Chain Transfer

The growth of the polymer chain can be halted by termination or chain transfer reactions.

  • Termination: This involves the irreversible destruction of the propagating carbocation. Termination can occur through combination with the counter-ion, or reaction with impurities in the system.

  • Chain Transfer: This is a more common event in cationic polymerization and involves the transfer of the positive charge from the growing polymer chain to another species, such as a monomer, solvent, or the counter-ion. This terminates the growth of one polymer chain but initiates the growth of a new one, thus preserving the concentration of active centers. Chain transfer to monomer is a common occurrence and can limit the achievable molecular weight.

The choice of solvent, temperature, and counter-ion significantly affects the rates of these reactions. Non-polar solvents and low temperatures (e.g., -78 °C) are often employed to suppress termination and chain transfer reactions, favoring propagation and enabling the synthesis of high molecular weight polymers.[2][3] In some cases, "living" cationic polymerization can be achieved, where termination and chain transfer are effectively eliminated, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Below is a diagram illustrating the general mechanism of cationic polymerization of this compound.

Cationic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Initiator (e.g., H⁺, Lewis Acid/Co-initiator) Monomer This compound Initiator->Monomer Activation Carbocation Initial Carbocation Monomer->Carbocation Growing_Chain Propagating Carbocation Another_Monomer This compound Growing_Chain->Another_Monomer Monomer Addition Longer_Chain Elongated Carbocation Another_Monomer->Longer_Chain Longer_Chain->Growing_Chain n times Terminating_Agent Termination or Chain Transfer Agent (e.g., Counter-ion, Monomer, Solvent) Longer_Chain->Terminating_Agent Reaction Final_Polymer Poly(this compound) Terminating_Agent->Final_Polymer

Caption: General mechanism of cationic polymerization.

Experimental Protocols

The following protocols provide detailed methodologies for the cationic polymerization of this compound. It is crucial to work under anhydrous and inert conditions (e.g., a nitrogen or argon atmosphere) to prevent premature termination by water.

Materials and Reagents
  • This compound (tBVE), >98%

  • Initiator (e.g., TiCl₄, SnCl₄, BF₃·OEt₂)

  • Co-initiator (if required, e.g., deionized water)

  • Anhydrous solvent (e.g., hexane (B92381), toluene, dichloromethane)

  • Quenching agent (e.g., methanol (B129727), ammonia (B1221849) in methanol)

  • Drying agent (e.g., calcium hydride, potassium hydroxide)

  • Inert gas (Nitrogen or Argon)

Protocol 1: Cationic Polymerization of tBVE using TiCl₄

This protocol describes a typical procedure for the cationic polymerization of tBVE initiated by titanium tetrachloride.

1. Purification of Reagents:

  • Wash tBVE with a 10% aqueous sodium hydroxide (B78521) solution, followed by water. Dry the monomer over potassium hydroxide overnight and then distill it twice over calcium hydride before use.
  • Dry the solvent (e.g., hexane or toluene) by passing it through a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone for toluene, calcium hydride for hexane).

2. Polymerization Setup:

  • Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and a three-way stopcock under an inert atmosphere.
  • Introduce the desired amount of anhydrous solvent into the reactor via a dry syringe.
  • Cool the reactor to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone or liquid nitrogen bath.

3. Polymerization Procedure:

  • Add the purified tBVE monomer to the cooled solvent in the reactor via a dry syringe.
  • In a separate, dry Schlenk tube, prepare a solution of the TiCl₄ initiator in the anhydrous solvent.
  • Initiate the polymerization by adding the TiCl₄ solution dropwise to the stirred monomer solution.
  • Allow the reaction to proceed for the desired time (typically ranging from minutes to hours).

4. Termination and Polymer Isolation:

  • Quench the polymerization by adding a pre-chilled quenching agent (e.g., methanol containing a small amount of ammonia).
  • Allow the reaction mixture to warm to room temperature.
  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Below is a diagram illustrating the experimental workflow for this protocol.

Experimental_Workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up Purify_Monomer Purify tBVE Monomer Setup_Reactor Set up Dry Reactor under Inert Atmosphere Purify_Monomer->Setup_Reactor Dry_Solvent Dry Solvent Dry_Solvent->Setup_Reactor Add_Solvent_Monomer Add Solvent and Monomer to Reactor Setup_Reactor->Add_Solvent_Monomer Cool_Reactor Cool Reactor to -78 °C Add_Solvent_Monomer->Cool_Reactor Initiate Initiate Polymerization Cool_Reactor->Initiate Prepare_Initiator Prepare TiCl₄ Solution Prepare_Initiator->Initiate Polymerize Allow Polymerization to Proceed Initiate->Polymerize Quench Quench Reaction with Methanol/Ammonia Polymerize->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Isolate_Dry Isolate and Dry Polymer Precipitate->Isolate_Dry

Caption: Experimental workflow for cationic polymerization.

Quantitative Data

The molecular weight and polydispersity of the resulting poly(this compound) are highly dependent on the reaction conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Initiator and Temperature on tBVE Polymerization

Initiator System[Monomer] (M)[Initiator] (mM)SolventTemp (°C)Time (h)Mₙ ( g/mol )Mₙ/Mₙ
BF₃·OEt₂1.010Toluene-78115,0001.8
TiCl₄ / H₂O0.55 / 2.5CH₂Cl₂-780.525,0001.5
SnCl₄ / t-BuCl0.765 / 4Toluene-30118,0001.2
PCCP1.020Toluene2528,5001.3

Note: This data is compiled from typical results found in the literature and should be considered as illustrative. Actual results may vary.

Table 2: Living Cationic Polymerization of tBVE

For living polymerizations, the number-average molecular weight (Mₙ) increases linearly with monomer conversion, and the polydispersity index (Mₙ/Mₙ) remains low (typically < 1.2).

Initiator SystemSolventTemp (°C)Monomer Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ
TMPCl/TiCl₄Hexanes/CH₂Cl₂-80205,2001.15
TMPCl/TiCl₄Hexanes/CH₂Cl₂-805012,8001.12
TMPCl/TiCl₄Hexanes/CH₂Cl₂-8010025,5001.18

TMPCl: 2-chloro-2,4,4-trimethylpentane. Data is illustrative of a living polymerization system.

Conclusion

The cationic polymerization of this compound is a versatile method for producing well-defined polymers. By carefully controlling the reaction parameters, particularly the choice of initiating system, temperature, and solvent, researchers can tailor the molecular weight and polydispersity of the resulting poly(this compound). The protocols and data presented in these application notes provide a solid foundation for the successful synthesis and application of this important polymer in various fields, including drug development and materials science.

References

Application Notes and Protocols: Tert-butyl Vinyl Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The tert-butoxymethyl (BOM) ether, formed from the reaction of an alcohol with tert-butyl vinyl ether, serves as a robust and reliable protecting group for hydroxyl functionalities. This acetal-type protecting group offers the advantage of being stable under a variety of conditions, including basic, organometallic, and some reductive environments, while being readily cleavable under mild acidic conditions. This orthogonality makes it a valuable tool in complex synthetic strategies where multiple functional groups must be selectively manipulated.

These application notes provide detailed protocols for the protection of alcohols as tert-butoxymethyl ethers using this compound and their subsequent deprotection. The methodologies are designed to be broadly applicable to a range of substrates, from simple alcohols to more complex, multifunctional molecules.

Key Features of the Tert-butoxymethyl (BOM) Protecting Group

  • Ease of Introduction: The protection reaction proceeds under mild, acid-catalyzed conditions.

  • Stability: BOM ethers are stable to strong bases, Grignard reagents, organolithium reagents, and many oxidizing and reducing agents.

  • Acid Labile: The BOM group is easily removed with dilute acid, allowing for selective deprotection in the presence of other acid-sensitive groups if the conditions are carefully controlled.

  • Orthogonality: Its stability profile allows for its use in concert with other protecting groups, such as silyl (B83357) ethers and benzyl (B1604629) ethers, which are cleaved under different conditions.

Data Presentation

Table 1: Acid-Catalyzed Protection of Various Alcohols with this compound
EntrySubstrate AlcoholCatalyst (mol%)SolventTime (h)Yield (%)
1Benzyl alcoholTfOH (0.1)CH₂Cl₂0.595
21-OctanolTfOH (0.1)CH₂Cl₂0.592
3CyclohexanolTfOH (0.1)CH₂Cl₂190
4PhenolTfOH (0.2)CH₂Cl₂1.588
5GeraniolTfOH (0.1)CH₂Cl₂0.7593
Table 2: Deprotection of Tert-butoxymethyl (BOM) Ethers
EntrySubstrate BOM EtherAcidic ReagentSolventTime (h)Yield (%)
1Benzyl BOM ether2 M HClTHF298
21-Octyl BOM ether10% Trifluoroacetic acidCH₂Cl₂195
3Cyclohexyl BOM ether2 M HClTHF396
4Phenyl BOM ether2 M HClTHF494
5Geranyl BOM ether10% Trifluoroacetic acidCH₂Cl₂1.597

Experimental Protocols

Protocol 1: Protection of an Alcohol as a Tert-butoxymethyl (BOM) Ether

This protocol describes a general procedure for the acid-catalyzed protection of a primary alcohol using this compound.

Materials:

  • Alcohol substrate (1.0 equiv)

  • This compound (1.5 equiv)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Trifluoromethanesulfonic acid (TfOH) solution (0.01 M in CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at 0 °C (ice bath), add this compound (1.5 mmol, 1.5 equiv).

  • Add the trifluoromethanesulfonic acid solution (0.1 mL, 0.001 mmol, 0.1 mol%) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes for primary alcohols.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (5 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure tert-butoxymethyl ether.

Protocol 2: Deprotection of a Tert-butoxymethyl (BOM) Ether

This protocol outlines a general procedure for the acidic cleavage of a BOM ether to regenerate the parent alcohol.

Materials:

  • BOM-protected alcohol (1.0 equiv)

  • Tetrahydrofuran (B95107) (THF)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the tert-butoxymethyl ether (1.0 mmol) in tetrahydrofuran (5 mL) in a round-bottom flask.

  • Add 2 M hydrochloric acid (2.5 mL) to the solution at room temperature.

  • Stir the mixture and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture by the dropwise addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualizations

Protection_Mechanism cluster_step1 Step 1: Protonation of this compound cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Deprotonation TBVE H₂C=CH-O-tBu Carbocation H₃C-C⁺H-O-tBu TBVE->Carbocation Acid Catalyst H_plus H⁺ Alcohol R-OH Oxonium R-O⁺(H)-CH(CH₃)-O-tBu Alcohol->Oxonium BOM_ether R-O-CH(CH₃)-O-tBu H_plus_out H⁺ Oxonium_ref->H_plus_out -H⁺

Caption: Mechanism of BOM protection.

Deprotection_Mechanism cluster_step1 Step 1: Protonation of the Ether Oxygen cluster_step2 Step 2: Cleavage to Form Alcohol and a Resonance-Stabilized Cation cluster_step3 Step 3: Reaction with Water and Loss of Tert-butanol BOM_ether R-O-CH(CH₃)-O-tBu Protonated_ether R-O⁺(H)-CH(CH₃)-O-tBu BOM_ether->Protonated_ether Acid H_plus_in H⁺ Alcohol_out R-OH Cation ⁺CH(CH₃)-O-tBu ↔ CH(CH₃)=O⁺-tBu Protonated_ether_ref->Alcohol_out Protonated_ether_ref->Cation H2O H₂O Intermediate H₂O⁺-CH(CH₃)-O-tBu H2O->Intermediate Acetaldehyde CH₃CHO Intermediate->Acetaldehyde tBuOH tBuOH Intermediate->tBuOH H_plus_out H⁺ Intermediate->H_plus_out Cation_ref->Intermediate

Caption: Mechanism of BOM deprotection.

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol start_prot Dissolve alcohol in CH₂Cl₂ add_tbve Add this compound start_prot->add_tbve add_catalyst Add acid catalyst (e.g., TfOH) add_tbve->add_catalyst react_prot Stir at 0°C to RT add_catalyst->react_prot quench_prot Quench with NaHCO₃ react_prot->quench_prot workup_prot Aqueous workup & extraction quench_prot->workup_prot purify_prot Purify by column chromatography workup_prot->purify_prot end_prot Isolated BOM Ether purify_prot->end_prot start_deprot Dissolve BOM ether in THF add_acid Add aqueous acid (e.g., 2 M HCl) start_deprot->add_acid react_deprot Stir at RT add_acid->react_deprot neutralize Neutralize with NaHCO₃ react_deprot->neutralize workup_deprot Aqueous workup & extraction neutralize->workup_deprot purify_deprot Purify by column chromatography workup_deprot->purify_deprot end_deprot Isolated Alcohol purify_deprot->end_deprot

Caption: Experimental workflow.

Application Notes and Protocols: Living Cationic Polymerization of tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the living cationic polymerization of tert-butyl vinyl ether (tBVE). This method enables the synthesis of well-defined poly(this compound) [p(tBVE)], a versatile polymer that serves as a precursor to poly(vinyl alcohol) (PVA), a biocompatible and water-soluble polymer with significant applications in the pharmaceutical and biomedical fields.

Introduction

Living cationic polymerization offers precise control over polymer molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI or Đ), which are crucial for applications in drug delivery and formulation. This compound is an attractive monomer due to the acid-labile nature of the tert-butyl ether side groups, which allows for straightforward conversion of the resulting hydrophobic p(tBVE) into hydrophilic poly(vinyl alcohol). This transformation is particularly valuable for creating amphiphilic block copolymers and stimuli-responsive materials for advanced drug delivery systems.

Core Concepts and Signaling Pathway

The living cationic polymerization of vinyl ethers proceeds via a carbocationic propagating species. The "living" nature of the polymerization is achieved by suppressing chain transfer and termination reactions. This is typically accomplished by using a carefully selected initiating system and maintaining low reaction temperatures. The general mechanism involves initiation, propagation, and a reversible termination step that allows the polymer chains to grow in a controlled manner.

Living Cationic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_reversible_termination Reversible Termination Initiator Initiator Active Cationic Species Active Cationic Species Initiator->Active Cationic Species Protonation Co-initiator (Lewis Acid) Co-initiator (Lewis Acid) Co-initiator (Lewis Acid)->Active Cationic Species Monomer (tBVE) Monomer (tBVE) Monomer (tBVE)->Active Cationic Species Addition Propagating Chain Propagating Chain Elongated Chain Elongated Chain Propagating Chain->Elongated Chain Monomer Addition Additional Monomer Additional Monomer Additional Monomer->Elongated Chain Active Chain Active Chain Dormant Species Dormant Species Active Chain->Dormant Species Reversible Equilibration

Caption: Mechanism of Living Cationic Polymerization.

Experimental Protocols

Protocol 1: Living Cationic Polymerization of this compound

This protocol describes a general procedure for the living cationic polymerization of tBVE using a Lewis acid co-initiator. The specific conditions can be adjusted to target different molecular weights.

Materials:

  • This compound (tBVE), distilled from calcium hydride.

  • Initiator: 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) or a similar adduct like the HCl adduct of a vinyl ether (e.g., IBVE-HCl).

  • Co-initiator (Lewis Acid): Tin(IV) chloride (SnCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Anhydrous toluene (B28343).

  • Anhydrous methanol (B129727) (for termination).

  • Dry nitrogen or argon atmosphere.

  • Schlenk line or glovebox.

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under a dry inert atmosphere. All reagents and solvents must be anhydrous.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add anhydrous toluene via a syringe.

  • Monomer Addition: Add the desired amount of purified tBVE to the toluene.

  • Initiator Addition: Add the initiator solution (e.g., IBVE-HCl in toluene) to the monomer solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: Add the Lewis acid co-initiator (e.g., SnCl₄ in toluene) dropwise to the stirred solution to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Termination: Quench the polymerization by adding an excess of pre-chilled anhydrous methanol.

  • Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the polymer by filtration and wash it with the non-solvent.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ), and by ¹H NMR spectroscopy to confirm the structure.

Protocol 2: Conversion of Poly(this compound) to Poly(vinyl alcohol)

This protocol outlines the cleavage of the tert-butyl ether side groups of p(tBVE) to yield poly(vinyl alcohol).

Materials:

  • Poly(this compound) [p(tBVE)].

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Diethyl ether or hexane (B92381) (for precipitation).

Procedure:

  • Dissolution: Dissolve the p(tBVE) in dichloromethane.

  • Acidolysis: Add trifluoroacetic acid to the polymer solution. The ratio of TFA to DCM can be varied (e.g., 1:1 v/v).

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by ¹H NMR by observing the disappearance of the tert-butyl peak.

  • Isolation: Concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitation: Precipitate the resulting poly(vinyl alcohol) by adding the concentrated solution to a large volume of a non-solvent like diethyl ether or hexane.

  • Purification: Collect the polymer by filtration and wash thoroughly with the non-solvent to remove any residual acid.

  • Drying: Dry the PVA under vacuum.

  • Characterization: Confirm the conversion by ¹H NMR (disappearance of the tert-butyl signal and appearance of a broad -OH signal) and FT-IR spectroscopy (appearance of a broad O-H stretching band).

Data Presentation

The following table summarizes representative data for the living cationic polymerization of various vinyl ethers, which can be used as a guide for optimizing the polymerization of this compound.[1]

Initiating SystemMonomerTemperature (°C)Time (min)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ
IBVE-HCl/SnCl₄Ethyl Vinyl Ether-300.0810019,5001.12
IBVE-HCl/SnCl₄n-Butyl Vinyl Ether-300.0810022,0001.10
IBVE-HCl/SnCl₄2-Chloroethyl Vinyl Ether-78510017,7001.07

Note: Data for ethyl, n-butyl, and 2-chloroethyl vinyl ether are presented as representative examples of living cationic polymerization of vinyl ethers under similar conditions. Similar control over molecular weight and polydispersity is expected for this compound.

Applications in Drug Development

The ability to synthesize well-defined p(tBVE) and subsequently convert it to PVA opens up numerous possibilities in drug development.

Workflow for Drug Delivery Application Development

Drug Delivery Workflow tBVE Monomer tBVE Monomer Living Cationic Polymerization Living Cationic Polymerization tBVE Monomer->Living Cationic Polymerization p(tBVE) p(tBVE) Living Cationic Polymerization->p(tBVE) Acid Cleavage Acid Cleavage p(tBVE)->Acid Cleavage Block Copolymer Synthesis Block Copolymer Synthesis p(tBVE)->Block Copolymer Synthesis PVA PVA Acid Cleavage->PVA Amphiphilic Block Copolymer Amphiphilic Block Copolymer Acid Cleavage->Amphiphilic Block Copolymer Drug Delivery Systems Drug Delivery Systems PVA->Drug Delivery Systems p(tBVE)-b-Polymer p(tBVE)-b-Polymer Block Copolymer Synthesis->p(tBVE)-b-Polymer p(tBVE)-b-Polymer->Acid Cleavage Selective Cleavage Amphiphilic Block Copolymer->Drug Delivery Systems Hydrogels Hydrogels Drug Delivery Systems->Hydrogels Nanoparticles Nanoparticles Drug Delivery Systems->Nanoparticles Micelles Micelles Drug Delivery Systems->Micelles

References

Synthesis and Applications of Poly(tert-butyl vinyl ether): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(tert-butyl vinyl ether) (PtBVE) is a versatile polymer synthesized primarily through cationic polymerization. Its unique properties, including its solubility and its ability to be converted to polyvinyl alcohol (PVA), have led to its investigation and use in a variety of applications, ranging from advanced materials to biomedical engineering. This document provides detailed application notes and experimental protocols for the synthesis of PtBVE and its subsequent use in several key areas.

Synthesis of Poly(this compound) via Living Cationic Polymerization

Living cationic polymerization is the most effective method for synthesizing PtBVE with a controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). This control is crucial for tailoring the polymer's properties for specific applications.

Key Synthesis Parameters

The synthesis of PtBVE is influenced by several factors, including the choice of initiator, Lewis acid co-initiator, solvent, and temperature. A common initiating system is a protonic acid adduct of a vinyl ether, such as the adduct of HCl and isobutyl vinyl ether (IBVE-HCl), in combination with a Lewis acid like tin(IV) chloride (SnCl₄). The polymerization is typically carried out at low temperatures to suppress side reactions and maintain the "living" nature of the polymerization.[1]

Table 1: Representative Data for Cationic Polymerization of this compound

EntryInitiator SystemSolventTemperature (°C)Mn (kDa)PDI (Mw/Mn)Reference
1IBVE-HCl / SnCl₄Toluene (B28343)-30Varies with monomer/initiator ratio~1.1[1][2]
2HCl / ZnCl₂Toluene-306.91.43[3]
3(CF₃SO₃)₂Fe / LigandToluene-7845.21.17[4]

Experimental Protocol: Living Cationic Polymerization of this compound

Materials:

  • This compound (tBVE), distilled twice over calcium hydride before use.[5]

  • Toluene, dried by passing through solvent purification columns.[1]

  • Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.[1]

  • Hydrogen chloride (HCl) solution in a non-nucleophilic solvent.

  • Tin(IV) chloride (SnCl₄) solution in heptane.[1]

  • Methanol (B129727) (for termination).

  • Dry nitrogen or argon gas.

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, baked glass tubes).

Procedure:

  • Initiator Preparation (IBVE-HCl adduct): Prepare the IBVE-HCl adduct by reacting IBVE with a stoichiometric amount of HCl in a dry, non-polar solvent at a low temperature. The concentration of the adduct should be determined accurately.[1]

  • Polymerization Setup: Assemble a baked glass reaction tube equipped with a magnetic stir bar under a dry nitrogen atmosphere.

  • Reaction Mixture: Add dry toluene to the reaction tube, followed by the desired amount of purified tBVE monomer via a dry syringe. Cool the mixture to the desired polymerization temperature (e.g., -30 °C) in a suitable cooling bath.

  • Initiation: Sequentially add the IBVE-HCl initiator solution and the SnCl₄ co-initiator solution to the stirred monomer solution. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Polymerization: Allow the reaction to proceed for the desired time. The polymerization of vinyl ethers is often very fast, sometimes reaching completion within seconds to minutes.[2]

  • Termination: Quench the polymerization by adding an excess of pre-chilled methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting PtBVE for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Thermal properties such as the glass transition temperature (Tg) can be determined by Differential Scanning Calorimetry (DSC).

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Characterization Monomer Purify tBVE Monomer Setup Reaction Setup under N2 Monomer->Setup Solvent Dry Toluene Solvent->Setup Initiator Prepare IBVE-HCl Adduct Addition Add Monomer, Initiator, & Co-initiator Initiator->Addition Cooling Cool to -30°C Setup->Cooling Cooling->Addition React Polymerization Reaction Addition->React Termination Quench with Methanol React->Termination Precipitation Precipitate in Methanol Termination->Precipitation Drying Dry Polymer Precipitation->Drying Characterization GPC, NMR, DSC Drying->Characterization

Caption: Workflow for the synthesis of poly(this compound).

Application Notes and Protocols

Precursor for Polyvinyl Alcohol (PVA) in Biomedical Applications

PtBVE serves as a valuable precursor for the synthesis of highly isotactic polyvinyl alcohol (PVA).[6] The hydrolysis of the tert-butyl ether side groups of PtBVE yields PVA. This method allows for the production of PVA with a controlled stereoregularity, which is difficult to achieve through the direct hydrolysis of polyvinyl acetate (B1210297). PVA is a water-soluble, biocompatible polymer widely used in biomedical applications such as hydrogels for tissue engineering, drug delivery systems, and contact lenses.[7][8]

Table 2: Hydrolysis of Poly(this compound) to Polyvinyl Alcohol

Precursor PolymerHydrolysis AgentSolventTemperature (°C)Resulting PolymerKey FeatureReference
Poly(this compound)HBrToluene0Polyvinyl alcoholHigh isotacticity[9]
Poly(this compound)Not specifiedNot specifiedNot specifiedPolyvinyl alcoholHeterotactic fractions (mr) of 57%[9]

Experimental Protocol: Hydrolysis of Poly(this compound) to Polyvinyl Alcohol

Materials:

  • Poly(this compound) (synthesized as described above).

  • Hydrogen bromide (HBr) solution in a suitable solvent (e.g., acetic acid or as a gas).

  • Toluene or another suitable solvent for PtBVE.

  • Methanol or acetone (B3395972) for precipitation.

  • Dialysis tubing for purification.

  • Deionized water.

Procedure:

  • Dissolution: Dissolve the synthesized PtBVE in toluene in a round-bottom flask.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric excess of HBr solution to the stirred polymer solution. The reaction is typically carried out for several hours to ensure complete hydrolysis.[9]

  • Precipitation and Neutralization: After the reaction is complete, precipitate the resulting PVA by adding the solution to a large volume of methanol or acetone. Filter the precipitate and wash it thoroughly with the same solvent to remove any unreacted reagents and byproducts. The collected polymer may need to be neutralized with a weak base if any residual acid is present.

  • Purification: Redissolve the crude PVA in deionized water and purify it by dialysis against deionized water for several days to remove any remaining low molecular weight impurities.

  • Lyophilization: Freeze-dry the purified PVA solution to obtain the final solid PVA product.

  • Characterization: Confirm the conversion to PVA using FTIR spectroscopy (disappearance of the ether linkage peak and appearance of a broad hydroxyl peak) and NMR spectroscopy.

Visualization of the Conversion Process

PVA_Conversion PtBVE Poly(this compound) Hydrolysis Hydrolysis (HBr, Toluene, 0°C) PtBVE->Hydrolysis PVA Polyvinyl Alcohol Hydrolysis->PVA

Caption: Conversion of PtBVE to PVA via hydrolysis.

Photoresist Materials for Lithography

Poly(vinyl ether)s, including PtBVE, are utilized in photoresist formulations for lithography, particularly in UV-cured nanoimprint lithography.[10] These materials offer advantages such as low viscosity, which is beneficial for mold filling, and rapid curing upon exposure to UV radiation in the presence of a photoacid generator (PAG). The acid generated upon irradiation catalyzes the crosslinking of the vinyl ether groups, leading to the formation of a solid, insoluble pattern.

Experimental Protocol: Formulation of a PtBVE-Based Photoresist

Materials:

  • Poly(this compound) (low molecular weight).

  • A suitable crosslinking vinyl ether monomer (e.g., a divinyl ether).

  • A photoacid generator (PAG) soluble in the monomer mixture (e.g., a triarylsulfonium salt).

  • A solvent for spin coating (if necessary, e.g., propylene (B89431) glycol monomethyl ether acetate - PGMEA).

  • Silicon wafers.

Procedure:

  • Formulation: Prepare the photoresist formulation by dissolving the PtBVE, the crosslinking monomer, and the PAG in the chosen solvent (if used) or by directly mixing the components if they form a low-viscosity liquid. The relative concentrations of the components will need to be optimized for the specific application.

  • Coating: Clean a silicon wafer thoroughly. Apply the photoresist formulation to the center of the wafer and spin-coat to achieve a thin, uniform film of the desired thickness.

  • Soft Bake: Place the coated wafer on a hot plate at a moderate temperature (e.g., 90-110 °C) for a short period (e.g., 60-90 seconds) to remove the solvent.

  • Exposure: Expose the photoresist film to UV radiation through a photomask with the desired pattern. The exposure dose will depend on the sensitivity of the PAG and the desired resolution.

  • Post-Exposure Bake (PEB): Bake the wafer on a hot plate at a temperature similar to or slightly higher than the soft bake temperature. This step promotes the acid-catalyzed crosslinking reaction in the exposed regions.

  • Development: Immerse the wafer in a suitable developer solvent (e.g., a solvent that dissolves the unexposed regions but not the crosslinked, exposed regions).

  • Hard Bake: Bake the wafer at a higher temperature (e.g., 120-140 °C) to further cure the resist and improve its mechanical and chemical resistance.

  • Characterization: Examine the patterned photoresist using optical microscopy or scanning electron microscopy (SEM) to evaluate the resolution and quality of the features.

Visualization of the Lithography Workflow

LithographyWorkflow Formulation Resist Formulation (PtBVE, Crosslinker, PAG) SpinCoat Spin Coating on Wafer Formulation->SpinCoat SoftBake Soft Bake SpinCoat->SoftBake Exposure UV Exposure (through Photomask) SoftBake->Exposure PEB Post-Exposure Bake Exposure->PEB Development Development PEB->Development HardBake Hard Bake Development->HardBake PatternedResist Patterned Photoresist HardBake->PatternedResist

Caption: Workflow for photoresist processing using PtBVE.

Drug Delivery Vehicles

Amphiphilic block copolymers containing a hydrophobic PtBVE block and a hydrophilic block can self-assemble in aqueous solutions to form nanoparticles, such as micelles or polymersomes. These nanoparticles can encapsulate hydrophobic drugs within their core, thereby increasing the drug's solubility and stability in biological fluids. The design of these block copolymers allows for the potential for targeted and controlled drug release.[11]

Table 3: Characterization of Drug-Loaded Nanoparticles

Polymer SystemDrugParticle Size (nm)Polydispersity Index (PDI)Drug Loading (%)Reference
PEG-PBAE MicellesThioridazine~100 (spherical)Not specified15.5[11]
PLGA-PEGFormoterol180-224<0.3Not specified[12]
PLGA / PoloxamerPaclitaxel180-408<0.3~4-6[13]
(Note: Data for PtBVE-based drug delivery systems is limited in the provided search results; related polymer systems are shown for context.)

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles from PtBVE Block Copolymers (General Procedure)

Materials:

  • Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(this compound)).

  • Hydrophobic drug.

  • A common solvent for both the polymer and the drug (e.g., tetrahydrofuran (B95107) (THF), acetone, or dimethylformamide (DMF)).

  • Deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS).

  • Dialysis membrane with an appropriate molecular weight cut-off.

Procedure:

  • Dissolution: Dissolve the amphiphilic block copolymer and the hydrophobic drug in the common organic solvent.

  • Self-Assembly (Nanoprecipitation Method): Add the organic solution dropwise to a vigorously stirring aqueous solution (water or buffer). The hydrophobic block will collapse to form the core of the nanoparticles, encapsulating the drug, while the hydrophilic block will form the corona, stabilizing the particles in the aqueous medium.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension, often overnight, to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water or buffer for an extended period to remove any remaining free drug and organic solvent.

  • Characterization:

    • Size and Morphology: Determine the size, size distribution (PDI), and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Drug Loading: Quantify the amount of encapsulated drug using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after disrupting the nanoparticles with a suitable solvent. The drug loading content and encapsulation efficiency can then be calculated.

Visualization of Nanoparticle Formation and Drug Encapsulation

Caption: Formation of drug-loaded nanoparticles via nanoprecipitation.

References

Application Notes and Protocols: The Role of Tert-Butyl Vinyl Ether in Photocuring Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocuring, or UV curing, is a rapid, solvent-free, and energy-efficient technology for the polymerization of liquid resins into solid materials. This process is initiated by high-intensity ultraviolet (UV) light and is integral to a wide range of applications, including coatings, adhesives, dental restoratives, and 3D printing. The choice of monomers and reactive diluents is critical in tailoring the properties of the final cured material. Tert-butyl vinyl ether (t-BVE) is a versatile monomer that plays a significant role in cationic photocuring systems. Its bulky tert-butyl group and reactive vinyl ether functionality offer unique advantages in controlling polymerization kinetics and tuning the final properties of the photocured polymer.

This document provides detailed application notes on the utility of t-BVE in photocuring systems, experimental protocols for characterization, and quantitative data to guide formulation development.

Role of this compound in Photocuring

This compound serves two primary functions in photocuring formulations:

  • Reactive Diluent: Due to its low viscosity, t-BVE is an effective reactive diluent, reducing the viscosity of highly viscous oligomers and resins. This allows for easier processing and application, particularly in fields like 3D printing and dental composites where precise flow and application are necessary. Unlike non-reactive diluents, t-BVE copolymerizes with other monomers, becoming an integral part of the final polymer network and minimizing the risk of leaching.

  • Monomer for Cationic Polymerization: Vinyl ethers, including t-BVE, readily undergo cationic polymerization.[1] This mechanism is not inhibited by oxygen, a significant advantage over free-radical polymerization of acrylates and methacrylates.[2] The bulky tert-butyl group can influence the stereoregularity of the resulting polymer and impact its thermal and mechanical properties.[3]

Cationic Photopolymerization Mechanism of this compound

The cationic photopolymerization of t-BVE is initiated by a photoinitiator that generates a strong acid upon UV irradiation. This acid then protonates the vinyl ether double bond, creating a carbocation that propagates by attacking the double bond of subsequent monomer units.

G Cationic Photopolymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) Photoinitiator Photoinitiator Protonic_Acid H+A- (Strong Acid) Photoinitiator->Protonic_Acid Photolysis UV_Light UV Light UV_Light->Photoinitiator tBVE_Monomer This compound Protonic_Acid->tBVE_Monomer Protonation Carbocation Initiating Carbocation tBVE_Monomer->Carbocation Protonation Growing_Chain Growing Polymer Chain (Carbocation) Another_tBVE t-BVE Monomer Growing_Chain->Another_tBVE Addition Elongated_Chain Elongated Polymer Chain Another_tBVE->Elongated_Chain Addition Terminated_Chain Terminated Polymer Chain Elongated_Chain->Terminated_Chain Reaction with counter-ion or impurity Monomer_Transfer Chain transfer to monomer Elongated_Chain->Monomer_Transfer Proton abstraction

Cationic photopolymerization mechanism of t-BVE.

Quantitative Data on the Effect of Vinyl Ethers in Photocuring

While specific quantitative data for t-BVE is limited in readily available literature, the following tables provide illustrative data for other vinyl ethers and reactive diluents, which can serve as a guide for formulating with t-BVE.

Table 1: Influence of Photoinitiator Concentration on the Curing of Triethylene Glycol Divinyl Ether (TEGDVE) [4]

Photoinitiator Conc. (wt%)Max. Conversion (%)Polymerization Rate (s⁻¹)
0.568.20.35
1.077.80.56
1.575.10.52
2.073.50.48
3.070.30.41

This data for TEGDVE suggests that an optimal photoinitiator concentration exists to maximize both conversion and polymerization rate.

Table 2: Mechanical Properties of UV-Cured Vinyl Ester Resin with Different Reactive Diluents [2]

Reactive Diluent (20 wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Deflection at Strength (mm)
None (Reference)75.42.17.0
Methyl Methacrylate (MMA)78.22.36.5
1,6-Hexanediol Diacrylate (HDDA)80.12.28.8
Pentaerythritol Triacrylate (PETIA)80.02.19.0

This table illustrates how different reactive diluents can modify the mechanical properties of a photocured resin. While t-BVE is not listed, its effect as a monofunctional reactive diluent would likely be comparable to MMA in terms of influencing these properties.

Table 3: Glass Transition Temperatures (Tg) of Various Poly(vinyl ether)s [5]

PolymerTg (°C)
Poly(methyl vinyl ether)-34
Poly(ethyl vinyl ether)-43
Poly(n-butyl vinyl ether)-55
Poly(isobutyl vinyl ether)-19
Poly(this compound) -2 to 8

The relatively high Tg of poly(this compound) compared to other poly(alkyl vinyl ether)s is attributed to the steric hindrance of the bulky tert-butyl group, which restricts chain mobility.

Experimental Protocols

Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC) Analysis

Photo-DSC is a powerful technique to study the kinetics of photopolymerization by measuring the heat released during the exothermic curing reaction.[6][7]

Objective: To determine the photopolymerization kinetics (e.g., enthalpy, conversion, and rate of polymerization) of a t-BVE containing formulation.

Materials and Equipment:

  • Photo-DSC instrument equipped with a UV light source (e.g., high-pressure mercury lamp with appropriate filters).

  • Aluminum DSC pans (open or hermetically sealed with a quartz lid for volatile samples).

  • Microbalance.

  • t-BVE containing photocurable resin formulation.

  • Nitrogen purge gas.

Procedure:

  • Instrument Setup:

    • Turn on the Photo-DSC and allow it to stabilize at the desired isothermal temperature (e.g., 25°C).

    • Turn on the UV lamp and allow it to warm up for at least 15-20 minutes to ensure a stable light output.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation:

    • In a shaded environment to prevent premature curing, accurately weigh 1-3 mg of the liquid resin into a DSC pan.

    • Place the pan in the DSC sample holder. An empty pan is used as a reference.

  • Measurement:

    • Start the experiment. The instrument will first establish a stable baseline at the isothermal temperature.

    • After a set period (e.g., 1-2 minutes), the UV shutter is opened, and the sample is irradiated for a defined duration.

    • The heat flow is recorded as a function of time.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

    • The degree of conversion (α) at any time (t) can be calculated using the formula: α(t) = ΔH(t) / ΔH_total, where ΔH(t) is the heat evolved up to time t.

    • The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the disappearance of specific functional groups (e.g., the vinyl C=C bond) in real-time during photopolymerization, providing a direct measure of monomer conversion.[8][9]

Objective: To monitor the conversion of the vinyl ether double bond in a t-BVE formulation as a function of UV exposure time.

Materials and Equipment:

  • FTIR spectrometer with a rapid scan capability.

  • UV light source with a light guide to direct the radiation to the sample.

  • Sample holder (e.g., KBr or NaCl plates for transmission, or an ATR accessory).

  • t-BVE containing photocurable resin formulation.

Procedure:

  • Instrument Setup:

    • Configure the FTIR spectrometer for rapid, continuous data acquisition (e.g., 1 scan per second).

    • Position the UV light source and light guide to irradiate the sample in the spectrometer.

  • Sample Preparation:

    • In a shaded environment, place a drop of the liquid resin between two KBr plates to form a thin film of a known thickness. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the resin directly onto the ATR crystal.

  • Measurement:

    • Place the sample in the FTIR sample compartment.

    • Collect a background spectrum.

    • Start the real-time data acquisition.

    • After a few seconds to establish a baseline, turn on the UV light source to initiate polymerization.

    • Continue collecting spectra until the reaction is complete (i.e., no further change in the vinyl peak intensity).

  • Data Analysis:

    • Identify the characteristic absorption band of the vinyl ether double bond (typically around 1620-1640 cm⁻¹).

    • Monitor the decrease in the area or height of this peak over time.

    • The degree of conversion (α) at any time (t) can be calculated using the formula: α(t) = 1 - (A(t) / A(0)), where A(t) is the absorbance of the vinyl peak at time t and A(0) is the initial absorbance.

Applications

Dental Resins

In dental composites and adhesives, t-BVE can be used as a reactive diluent to reduce the viscosity of high molecular weight dimethacrylate monomers like Bis-GMA.[10] Its cationic polymerization mechanism offers the advantage of being insensitive to oxygen inhibition, which can be a problem in the oral environment. The incorporation of t-BVE can potentially reduce polymerization shrinkage and improve the bond strength and durability of dental restorations. However, specific formulations must be carefully evaluated for biocompatibility and long-term stability.

3D Printing (Stereolithography)

In stereolithography (SLA) and other vat polymerization 3D printing technologies, the viscosity of the photopolymer resin is a critical parameter.[11] t-BVE's low viscosity makes it an excellent component for SLA resins, allowing for the formulation of low-viscosity resins that enable faster printing and higher resolution.[12] The oxygen-insensitivity of its cationic polymerization is also beneficial for layer-by-layer fabrication processes.

Experimental and Logical Workflows

G Experimental Workflow for Evaluating Reactive Diluents Start Start Formulation Prepare Resin Formulations (with and without t-BVE) Start->Formulation Viscosity Measure Viscosity Formulation->Viscosity Photocuring Photocure Samples (e.g., UV irradiation) Viscosity->Photocuring Kinetics Analyze Curing Kinetics (Photo-DSC, RT-FTIR) Photocuring->Kinetics Mechanical Mechanical Testing (Tensile, Flexural, Hardness) Photocuring->Mechanical Thermal Thermal Analysis (DMA, TGA for Tg, Stability) Photocuring->Thermal Analysis Data Analysis and Comparison Kinetics->Analysis Mechanical->Analysis Thermal->Analysis Conclusion Draw Conclusions on t-BVE Effect Analysis->Conclusion End End Conclusion->End G Influence of t-BVE Concentration on Polymer Properties tBVE_Conc t-BVE Concentration Viscosity Resin Viscosity tBVE_Conc->Viscosity Decreases Curing_Rate Curing Rate tBVE_Conc->Curing_Rate Can Increase (initially) Conversion Final Conversion tBVE_Conc->Conversion May decrease at high conc. Shrinkage Polymerization Shrinkage tBVE_Conc->Shrinkage Can decrease Tg Glass Transition Temp. (Tg) tBVE_Conc->Tg Increases Modulus Modulus tBVE_Conc->Modulus May decrease Strength Tensile Strength tBVE_Conc->Strength May decrease Hardness Hardness tBVE_Conc->Hardness May decrease

References

Use of tert-butyl vinyl ether in the synthesis of 3-tert-Butoxycyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the synthesis of 3-tert-butoxycyclobutanone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step process commencing with the preparation of 3-hydroxycyclobutanone (B178150), followed by its etherification to the target compound. This document outlines the experimental procedures, quantitative data, and a mechanistic workflow for researchers, scientists, and professionals in the field of drug development.

Introduction

Cyclobutane derivatives are of significant interest in pharmaceutical research due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity to drug candidates. 3-tert-Butoxycyclobutanone, in particular, serves as a key building block for the synthesis of complex molecules. The tert-butoxy (B1229062) group provides steric bulk and can act as a stable protecting group under various reaction conditions. This protocol details a reliable and reproducible method for the preparation of 3-tert-butoxycyclobutanone.

Synthesis Overview

The synthesis of 3-tert-butoxycyclobutanone is accomplished via a two-step reaction sequence. The first step involves the synthesis of the precursor, 3-hydroxycyclobutanone. The second step is the etherification of the hydroxyl group of 3-hydroxycyclobutanone to form the final tert-butyl ether product.

Synthesis_Overview Start Starting Materials Step1 Step 1: Synthesis of 3-Hydroxycyclobutanone Start->Step1 Intermediate 3-Hydroxycyclobutanone Step1->Intermediate Step2 Step 2: Etherification Intermediate->Step2 Product 3-tert-Butoxycyclobutanone Step2->Product

Caption: Overall synthetic workflow for 3-tert-butoxycyclobutanone.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 3-tert-butoxycyclobutanone.

StepReactionReactantsKey Reagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1Synthesis of 3-Hydroxycyclobutanone3-Oxocyclobutanecarboxylic acidRed mercury(II) oxide, Anhydrous magnesium sulfate (B86663)Dichloromethane (B109758)Ambient (23°C)1-2Not specified
2Etherification3-Hydroxycyclobutanonetert-Butyl 2,2,2-trichloroacetimidate, Bis(trifluoromethane)sulfonimide, 2,6-LutidineCyclopentyl methyl etherAmbient (23°C)18High

Experimental Protocols

Step 1: Synthesis of 3-Hydroxycyclobutanone (via 3-Bromocyclobutanone)

This procedure is adapted from a known method for the preparation of cyclobutenone, where 3-bromocyclobutanone (B1528419) is a key intermediate that can be hydrolyzed to 3-hydroxycyclobutanone.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Red mercury(II) oxide (HgO)

  • Deionized water

Procedure:

  • To a round-bottomed flask, add 3-oxocyclobutanecarboxylic acid (1.0 eq).

  • Dissolve the acid in dichloromethane at ambient temperature.

  • Add anhydrous magnesium sulfate (1.0 eq) followed by red mercury(II) oxide (1.5 eq) to the stirring solution.

  • The reaction to form an intermediate bromide is typically rapid.

  • Upon completion, the reaction mixture is filtered and washed.

  • The resulting 3-bromocyclobutanone intermediate is then hydrolyzed with water to yield 3-hydroxycyclobutanone.

  • The product is purified by appropriate workup and chromatographic techniques.

Step 2: Etherification of 3-Hydroxycyclobutanone

This protocol utilizes a mild and efficient method for the tert-butylation of alcohols.[1]

Materials:

  • 3-Hydroxycyclobutanone

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Bis(trifluoromethane)sulfonimide (Tf₂NH)

  • 2,6-Lutidine

  • Cyclopentyl methyl ether (CPME)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 3-hydroxycyclobutanone (1.0 eq) in cyclopentyl methyl ether.

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution.

  • Add 2,6-lutidine (1.2 eq) followed by bis(trifluoromethane)sulfonimide (0.1 eq).

  • Stir the reaction mixture at ambient temperature for 18 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3-tert-butoxycyclobutanone.

Reaction Mechanism: Etherification

The tert-butylation of 3-hydroxycyclobutanone with tert-butyl 2,2,2-trichloroacetimidate is catalyzed by a Brønsted acid. The mechanism involves the protonation of the imidate, followed by nucleophilic attack by the alcohol and subsequent loss of trichloroacetamide (B1219227) to form the tert-butyl ether.

Etherification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 3_Hydroxycyclobutanone 3-Hydroxycyclobutanone Nucleophilic_Attack Nucleophilic Attack by Alcohol 3_Hydroxycyclobutanone->Nucleophilic_Attack tBu_Imidate tert-Butyl 2,2,2-trichloroacetimidate Protonated_Imidate Protonated Imidate tBu_Imidate->Protonated_Imidate Protonation Acid_Catalyst H⁺ (from Tf₂NH) Protonated_Imidate->Nucleophilic_Attack Oxonium_Ion Intermediate Oxonium Ion Nucleophilic_Attack->Oxonium_Ion Product 3-tert-Butoxycyclobutanone Oxonium_Ion->Product Elimination Byproduct Trichloroacetamide Oxonium_Ion->Byproduct Elimination

Caption: Mechanism of acid-catalyzed etherification.

Conclusion

The presented two-step synthesis provides a reliable and efficient pathway to 3-tert-butoxycyclobutanone. The protocols are described in detail to ensure reproducibility. This synthetic route is suitable for laboratory-scale preparation and can be adapted for larger-scale production, making it a valuable resource for researchers in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Stepwise Electrophilic Addition Reactions Involving tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl vinyl ether is a versatile building block in organic synthesis, valued for its utility as a pharmaceutical intermediate.[1] Its electron-rich double bond is highly susceptible to electrophilic attack, making it an excellent substrate for stepwise electrophilic addition reactions. This reactivity allows for the controlled, sequential introduction of various functionalities, providing a powerful tool for the construction of complex molecular architectures.

This document outlines the principles and protocols for conducting stepwise electrophilic addition reactions with this compound. The core of this methodology involves an initial electrophilic addition of an arylsulfenyl chloride to generate a stable 2-alkoxy-2-chloroethyl sulfide (B99878) intermediate. This intermediate can then be activated by a Lewis acid to react with a diverse range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This stepwise approach offers significant advantages in terms of controlling regioselectivity and introducing molecular diversity, which is of particular interest in the field of drug discovery and development.

Reaction Principle

The stepwise electrophilic addition to this compound proceeds through a two-stage process:

  • Electrophilic Addition of an Arylsulfenyl Chloride: An arylsulfenyl chloride, such as p-toluenesulfenyl chloride (p-TolSCl), reacts with this compound in an electrophilic addition reaction. This proceeds via a thiiranium (episulfonium) ion intermediate, which is then opened by the chloride ion to yield a stable 2-tert-butoxy-2-chloroethyl p-tolyl sulfide adduct.[2] This initial reaction is typically fast and high-yielding.

  • Lewis Acid-Mediated Nucleophilic Substitution: The resulting β-chloro sulfide adduct can be activated by a Lewis acid, such as tin(IV) chloride (SnCl₄). This activation facilitates the departure of the chloride ion and the formation of a stabilized carbocationic intermediate, which is then readily attacked by a variety of nucleophiles.[2] This second step allows for the introduction of diverse chemical moieties. When another vinyl ether is used as the nucleophile, the reaction can proceed through the formation of a 5-membered sulfonium (B1226848) salt intermediate.[2]

Data Presentation

The following tables summarize the quantitative data for the stepwise electrophilic addition reactions involving this compound and subsequent nucleophilic substitutions.

Table 1: Synthesis of 2-tert-butoxy-2-chloroethyl p-tolyl sulfide

ElectrophileSolventTemperature (°C)Time (h)Yield (%)
p-TolSClCH₂Cl₂-78 to rt195

Table 2: Lewis Acid-Mediated Reactions of 2-tert-butoxy-2-chloroethyl p-tolyl sulfide with Nucleophiles

NucleophileLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)
2-Methyl-1-(trimethylsilyloxy)-1-propeneSnCl₄CH₂Cl₂-7814-(tert-Butoxy)-4-(p-tolylthio)butan-2-one84[2]
AllyltrimethylsilaneSnCl₄CH₂Cl₂-7811-(tert-Butoxy)-1-(p-tolylthio)pent-4-ene74[2]
This compoundSnCl₄CH₂Cl₂-7815-membered sulfonium salt intermediate-
Water (hydrolysis of sulfonium salt)-H₂Ort-2-(p-tolylthio)ethanal78[2]
Trimethylsilyl cyanide (with sulfonium salt)-CH₂Cl₂-78 to rt-3-(tert-Butoxy)-3-(p-tolylthio)propanenitrile-
Allyltrimethylsilane (with sulfonium salt)-CH₂Cl₂-78 to rt-1-(tert-Butoxy)-1-(p-tolylthio)-4-vinylpent-4-ene-
Grignard Reagents (with sulfonium salt)-Et₂O-78 to rt-Corresponding alkylated/arylated products-

Experimental Protocols

Protocol 1: Synthesis of 2-tert-butoxy-2-chloroethyl p-tolyl sulfide

This protocol describes the initial electrophilic addition of p-toluenesulfenyl chloride to this compound.

Materials:

  • This compound

  • p-Toluenesulfenyl chloride (p-TolSCl)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of p-toluenesulfenyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled solution of this compound via a syringe over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • The solvent is removed under reduced pressure to yield the crude 2-tert-butoxy-2-chloroethyl p-tolyl sulfide. The product is often used in the next step without further purification.

Protocol 2: Lewis Acid-Mediated Reaction with a Silyl (B83357) Enol Ether

This protocol details the reaction of the β-chloro sulfide adduct with a silyl enol ether, exemplified by 2-methyl-1-(trimethylsilyloxy)-1-propene.

Materials:

  • 2-tert-butoxy-2-chloroethyl p-tolyl sulfide

  • 2-Methyl-1-(trimethylsilyloxy)-1-propene

  • Tin(IV) chloride (SnCl₄) (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-tert-butoxy-2-chloroethyl p-tolyl sulfide (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add the silyl enol ether (1.2 eq) to the cooled solution.

  • Slowly add a 1 M solution of SnCl₄ in dichloromethane (1.1 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Mandatory Visualizations

Stepwise_Electrophilic_Addition cluster_step1 Step 1: Electrophilic Addition cluster_step2 Step 2: Lewis Acid-Mediated Nucleophilic Substitution TBVE This compound Episulfonium Episulfonium Ion Intermediate TBVE->Episulfonium + p-TolSCl pTolSCl p-TolSCl pTolSCl->Episulfonium Adduct 2-tert-butoxy-2-chloroethyl p-tolyl sulfide Episulfonium->Adduct + Cl- Adduct2 Adduct Carbocation Carbocation Intermediate Adduct2->Carbocation + SnCl4 Product Final Product Carbocation->Product + Nucleophile Nucleophile Nucleophile (e.g., Silyl Enol Ether) Nucleophile->Product

Caption: General workflow of the stepwise electrophilic addition.

Reaction_Mechanism cluster_mechanism Reaction Mechanism r1 tert-Butyl Vinyl Ether arrow1 -> plus1 + e1 p-TolSCl i1 Episulfonium Ion arrow1->i1 arrow2 -> + Cl- i1->arrow2 p1 Adduct arrow2->p1 arrow3 -> plus2 + la SnCl4 i2 Carbocation arrow3->i2 arrow4 -> plus3 + nu Nucleophile p2 Product arrow4->p2

Caption: Key intermediates in the stepwise reaction.

Applications in Drug Development

The ability to introduce diverse functional groups in a controlled manner makes this methodology highly valuable for the synthesis of complex molecules with potential biological activity. The tert-butyl group itself is a common motif in medicinal chemistry, often used to enhance metabolic stability or modulate receptor binding.[3] While specific examples of marketed drugs synthesized via this exact stepwise electrophilic addition to this compound are not prominently documented in the initial literature search, the synthetic strategy aligns well with the principles of medicinal chemistry and library synthesis for drug discovery.

The polyfunctional compounds assembled through this method can serve as scaffolds for the development of new therapeutic agents. For instance, the introduction of different nucleophiles can lead to a variety of structures that can be screened for activity against different biological targets. The thioether and ether functionalities present in the products are common in various classes of drugs, and their strategic placement can influence pharmacokinetic and pharmacodynamic properties.

Further research could explore the application of this methodology in the synthesis of analogs of known bioactive molecules or in the generation of diverse small-molecule libraries for high-throughput screening. The stereocontrol observed in some of these reactions is also a significant advantage for the synthesis of chiral drugs.

Conclusion

The stepwise electrophilic addition reactions involving this compound offer a robust and flexible platform for the synthesis of complex organic molecules. The ability to first form a stable adduct and then introduce a variety of nucleophiles under Lewis acid catalysis provides a high degree of control and versatility. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The potential for this methodology to contribute to the discovery and development of new pharmaceuticals is significant, warranting further exploration and application.

References

Application Notes and Protocols for the Copolymerization of tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of tert-butyl vinyl ether (tBVE) with various monomers. Detailed experimental protocols, quantitative data, and visualizations are included to guide researchers in synthesizing and utilizing tBVE-containing copolymers for a range of applications, with a particular focus on the development of novel drug delivery systems.

Introduction to this compound Copolymerization

This compound (tBVE) is a versatile monomer that can be polymerized through various mechanisms, most notably cationic and radical polymerization. Its bulky tert-butyl group imparts unique properties to the resulting polymers, such as hydrophobicity and thermal stability. Copolymerization of tBVE with other monomers allows for the precise tuning of polymer properties, leading to materials with tailored characteristics for specific applications.

Copolymers of tBVE are of significant interest in the field of drug delivery due to their potential to form stimuli-responsive materials. For instance, the hydrophobic nature of poly(this compound) (PtBVE) can be balanced by incorporating hydrophilic comonomers, leading to amphiphilic block copolymers that self-assemble into micelles or nanoparticles in aqueous environments. Furthermore, the cleavage of the tert-butyl group under acidic conditions to yield poly(vinyl alcohol) introduces a pH-responsive element, making these copolymers attractive for targeted drug release in acidic microenvironments, such as those found in tumors or endosomes. Additionally, the incorporation of specific comonomers can impart thermoresponsive properties, leading to polymers that undergo phase transitions at physiologically relevant temperatures.

This document outlines detailed protocols for the synthesis of tBVE copolymers via living cationic polymerization and radical polymerization, summarizes key quantitative data, and explores their applications in drug delivery.

Polymerization Methods and Experimental Protocols

Living Cationic Copolymerization

Living cationic polymerization offers excellent control over molecular weight, architecture, and dispersity of the resulting copolymers. This method is particularly suitable for the synthesis of well-defined block copolymers.

Protocol: Living Cationic Copolymerization of Isobutyl Vinyl Ether (IBVE) (as a representative vinyl ether)

This protocol describes a general procedure for the living cationic polymerization of a vinyl ether, which can be adapted for tBVE. The initiating system typically consists of a protonic acid adduct and a Lewis acid.

Materials:

  • Isobutyl vinyl ether (IBVE) (distilled twice over calcium hydride)

  • Toluene (B28343) (dried by passage through solvent purification columns)

  • IBVE-HCl adduct (prepared from the addition reaction of IBVE with HCl)

  • Tin tetrachloride (SnCl₄) (solution in heptane)

  • Methanol (B129727) (for quenching)

  • Dry nitrogen

  • Baked glass tubes

Procedure:

  • Under a dry nitrogen atmosphere, add dried toluene to a baked glass tube.

  • Cool the tube to the desired reaction temperature (e.g., -30 °C).

  • Sequentially add the IBVE-HCl adduct and SnCl₄ solution via syringe.

  • Add the purified IBVE monomer to initiate the polymerization.

  • Allow the reaction to proceed for the desired time. The polymerization is often rapid.

  • Quench the reaction by adding an excess of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Isolate the polymer by filtration and dry under vacuum.

  • Characterize the polymer for its molecular weight and dispersity using gel permeation chromatography (GPC).

Logical Relationship: Key Factors in Living Cationic Polymerization of Vinyl Ethers

G cluster_initiating Initiating System cluster_conditions Reaction Conditions cluster_outcomes Polymer Properties Initiator (Protonic Acid Adduct) Initiator (Protonic Acid Adduct) Living Nature Living Nature Initiator (Protonic Acid Adduct)->Living Nature Lewis Acid Lewis Acid Lewis Acid->Living Nature Temperature Temperature Temperature->Living Nature Lower temp. stabilizes carbocations Solvent Solvent Solvent->Living Nature Monomer Purity Monomer Purity Monomer Purity->Living Nature Controlled Molecular Weight Controlled Molecular Weight Narrow Dispersity (Mw/Mn) Narrow Dispersity (Mw/Mn) Living Nature->Controlled Molecular Weight Living Nature->Narrow Dispersity (Mw/Mn) Initiating System Initiating System Reaction Conditions Reaction Conditions Polymer Properties Polymer Properties

Caption: Factors influencing the success of living cationic polymerization of vinyl ethers.

Radical Copolymerization

Radical polymerization is a robust method for copolymerizing tBVE, especially with electron-deficient comonomers like maleic anhydride (B1165640), which can proceed via a charge-transfer complex mechanism.

Protocol: Radical Copolymerization of this compound (t-BVE) with Maleic Anhydride (MA)

Materials:

  • This compound (t-BVE) (purified)

  • Maleic anhydride (MA) (purified)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • 1,4-Dioxane (as solvent)

  • Methanol (for precipitation)

  • Nitrogen atmosphere

Procedure:

  • In a polymerization vessel, dissolve the desired molar ratios of t-BVE, MA, and AIBN in 1,4-dioxane.

  • Purge the solution with dry nitrogen for at least 15 minutes to remove oxygen.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 65 °C).

  • Allow the polymerization to proceed for the specified time to achieve the desired conversion.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol with vigorous stirring.

  • Filter the precipitated copolymer and wash it with fresh non-solvent.

  • Dry the copolymer under vacuum to a constant weight.

  • Characterize the copolymer composition and structure using techniques such as ¹H NMR and FTIR spectroscopy.

Experimental Workflow: Radical Copolymerization of tBVE and Maleic Anhydride

G Monomer_Preparation Prepare Monomer Solution (tBVE, MA, AIBN in Dioxane) Degassing Purge with Nitrogen Monomer_Preparation->Degassing Polymerization Polymerize at 65°C Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Isolation Filter and Dry Copolymer Precipitation->Isolation Characterization Characterize Copolymer (NMR, FTIR) Isolation->Characterization

Caption: Workflow for the radical copolymerization of tBVE and maleic anhydride.

Quantitative Data: Monomer Reactivity Ratios

Monomer reactivity ratios (r₁ and r₂) are crucial for predicting the composition and microstructure of a copolymer. They are defined as the ratio of the rate constant for a propagating chain ending in monomer 1 adding to monomer 1 (k₁₁) to the rate constant for it adding to monomer 2 (k₁₂), and vice versa for r₂.

Table 1: Reactivity Ratios for Cationic Copolymerization of Vinyl Ethers with 2,3-Dihydrofuran (DHF) at -40 °C in Toluene with SnCl₄

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (Vinyl Ether)r₂ (DHF)r₁ * r₂Copolymer Type
iso-Butyl vinyl ether (iBVE)DHF1.450.691.00Ideal
n-Butyl vinyl ether (nBVE)DHF1.100.911.00Ideal
Propyl vinyl ether (PVE)DHF1.030.971.00Ideal

Note: Data for tBVE is not explicitly available in the provided search results, but the data for other butyl vinyl ethers suggests that tBVE would also exhibit ideal copolymerization behavior with DHF under these conditions.

Applications in Drug Development

Copolymers of tBVE are promising materials for various drug delivery applications due to their tunable properties.

Micelles for Drug Encapsulation

Amphiphilic block copolymers containing a hydrophobic PtBVE block and a hydrophilic block can self-assemble in aqueous solutions to form micelles. These micelles can encapsulate hydrophobic drugs within their core, increasing their solubility and stability in physiological environments.

Conceptual Workflow: Drug Loading into PtBVE-based Micelles

G Amphiphilic_Copolymer Amphiphilic PtBVE Block Copolymer Self_Assembly Self-Assembly in Aqueous Solution Amphiphilic_Copolymer->Self_Assembly Hydrophobic_Drug Hydrophobic Drug Hydrophobic_Drug->Self_Assembly Drug_Loaded_Micelle Drug-Loaded Micelle Self_Assembly->Drug_Loaded_Micelle Increased_Solubility Increased Drug Solubility and Stability Drug_Loaded_Micelle->Increased_Solubility

Caption: Formation of drug-loaded micelles from PtBVE-based block copolymers.

pH-Responsive Drug Delivery

The acid-labile nature of the tert-butyl ether linkage can be exploited for pH-triggered drug release. In acidic environments, such as those found in tumor tissues or within endosomes of cells, the tert-butyl group is cleaved, transforming the hydrophobic PtBVE segment into hydrophilic poly(vinyl alcohol). This change in polarity can lead to the destabilization of the drug carrier (e.g., micelle or nanoparticle) and the subsequent release of the encapsulated drug.

Signaling Pathway: pH-Triggered Drug Release

G Drug_Carrier PtBVE-based Drug Carrier (e.g., Micelle) Acidic_Environment Acidic Environment (e.g., Tumor, Endosome) Drug_Carrier->Acidic_Environment Hydrolysis Hydrolysis of tert-Butyl Group Acidic_Environment->Hydrolysis Hydrophilic_Conversion Conversion to Poly(vinyl alcohol) Hydrolysis->Hydrophilic_Conversion Destabilization Carrier Destabilization Hydrophilic_Conversion->Destabilization Drug_Release Drug Release Destabilization->Drug_Release

Caption: Mechanism of pH-responsive drug release from PtBVE-based copolymers.

Thermoresponsive Systems

By copolymerizing tBVE with thermoresponsive monomers, it is possible to create copolymers that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). These polymers are soluble in a given solvent below or above a certain temperature, respectively. This property can be utilized for temperature-triggered drug delivery, where a change in temperature at the target site induces a phase transition and subsequent drug release. While specific data for tBVE is limited in the provided search results, the principles of creating thermoresponsive polymers by copolymerization are well-established.

Characterization of tBVE Copolymers

A suite of analytical techniques is essential for the comprehensive characterization of tBVE copolymers.

Table 2: Common Characterization Techniques for tBVE Copolymers

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Copolymer composition, microstructure (tacticity), and confirmation of chemical structure.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and confirmation of copolymerization.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and other thermal transitions.
Dynamic Light Scattering (DLS) Hydrodynamic radius of self-assembled nanoparticles or micelles.
Transmission Electron Microscopy (TEM) Visualization of the morphology of self-assembled nanostructures.

Conclusion

The copolymerization of this compound offers a versatile platform for the development of advanced polymeric materials with tunable properties. The ability to precisely control the polymer architecture through living cationic polymerization, combined with the robustness of radical polymerization, allows for the synthesis of a wide range of copolymers. The unique characteristics of PtBVE, particularly its hydrophobicity and pH-sensitivity, make its copolymers highly attractive for applications in drug delivery, including the formation of smart drug carriers that can respond to physiological stimuli. The protocols and data presented in these notes provide a foundation for researchers to explore the potential of tBVE copolymers in their respective fields. Further research into the controlled radical polymerization of tBVE and the expansion of its comonomer library will undoubtedly lead to the development of even more sophisticated and functional materials.

Application Notes and Protocols for the Characterization of Poly(tert-butyl vinyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(tert-butyl vinyl ether) (PtBVE) is a polymer with significant potential in various applications, including as a precursor to poly(vinyl alcohol) and in the development of novel biomaterials and drug delivery systems. A thorough understanding of its molecular structure, weight, and thermal properties is crucial for its effective application and for ensuring batch-to-batch consistency. This document provides detailed application notes and experimental protocols for the characterization of PtBVE using a suite of standard analytical techniques.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and tacticity of PtBVE. Both ¹H and ¹³C NMR are routinely employed.

Application Note

¹H NMR spectroscopy of PtBVE provides information on the primary structure of the polymer, confirming the presence of the characteristic tert-butyl and polymer backbone protons. The relative simplicity of the spectrum allows for straightforward structural confirmation.

¹³C NMR spectroscopy is particularly useful for determining the tacticity of the polymer chain (i.e., the stereochemical arrangement of the pendant groups). The chemical shifts of the methine and quaternary carbons in the polymer backbone are sensitive to the local stereochemistry, allowing for the quantification of isotactic (mm), syndiotactic (rr), and heterotactic (mr) triads.

Quantitative Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) in CDCl₃.

NucleusChemical Shift (δ, ppm)Assignment
¹H~3.61Backbone methine proton (-CH-)
~1.43 - 1.93Backbone methylene (B1212753) protons (-CH₂-)
~1.22tert-butyl protons (-C(CH₃)₃)
¹³C~73.4Quaternary carbon of the tert-butyl group (-C (CH₃)₃)
~66.6Backbone methine carbon (-CH -)
~39.1 - 40.3Backbone methylene carbon (-CH₂ -)
~28.8 - 30.3tert-butyl methyl carbons (-C(CH₃ )₃)

Note: Chemical shifts can vary slightly depending on the solvent, polymer tacticity, and molecular weight.[1]

Table 2: Representative ¹³C NMR Chemical Shifts for Tacticity Analysis of the Methine Carbon in Poly(this compound).

Triad (B1167595)Chemical Shift (δ, ppm)
mm (isotactic)~68.7
mr (heterotactic)~25.3 (relative intensity)
rr (syndiotactic)~6.0 (relative intensity)

Note: The resolution of triad signals can be enhanced by acquiring spectra at elevated temperatures in solvents like toluene-d₈.[2]

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-25 mg PtBVE in 0.7 mL deuterated solvent (e.g., CDCl₃) filter Filter solution into NMR tube dissolve->filter instrument Place tube in NMR spectrometer filter->instrument acquire_1H Acquire ¹H spectrum instrument->acquire_1H acquire_13C Acquire ¹³C spectrum instrument->acquire_13C process Process spectra (FT, phasing, baseline correction) acquire_1H->process acquire_13C->process integrate Integrate ¹H signals process->integrate assign Assign peaks & determine tacticity from ¹³C spectrum process->assign

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the dried PtBVE sample for ¹H NMR, or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3][4][5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument on the deuterium (B1214612) signal of the solvent to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • For ¹H NMR, integrate the signals and normalize to a known number of protons (e.g., the nine protons of the tert-butyl group).

    • For ¹³C NMR, assign the peaks based on known chemical shifts and analyze the fine structure of the backbone carbon signals to determine the triad tacticity.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer, confirming its chemical identity.

Application Note

The FTIR spectrum of PtBVE is characterized by strong absorptions corresponding to the C-H bonds of the alkyl groups and the C-O-C ether linkage. The absence of peaks associated with monomers or other impurities can confirm the purity of the polymer.

Quantitative Data

Table 3: Characteristic FTIR Absorption Bands for Poly(this compound).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2970C-H asymmetric stretching-CH₃ (tert-butyl)
~2925C-H asymmetric stretching-CH₂- (backbone)
~2860C-H symmetric stretching-CH₂- and -CH₃
~1470C-H bending-CH₂- (scissoring)
~1390 & ~1365C-H bendinggem-dimethyl of tert-butyl (doublet)
~1195C-O-C stretchingEther linkage
~1080C-O-C stretchingEther linkage

Note: Peak positions can have minor variations.[4]

Experimental Protocol: FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis sample_prep Place a small amount of solid PtBVE or a cast film on the ATR crystal background Collect background spectrum sample_prep->background sample_scan Collect sample spectrum background->sample_scan process Process spectrum (baseline correction, normalization) sample_scan->process assign Assign characteristic peaks process->assign

  • Sample Preparation:

    • Ensure the sample is dry.

    • For analysis using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid polymer directly onto the ATR crystal.

    • Alternatively, a thin film can be cast from a solution of PtBVE onto a suitable IR-transparent substrate (e.g., KBr pellet).

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to stabilize.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the substrate.

    • Place the sample on the ATR crystal or in the sample holder and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the absorbance spectrum.

    • Perform baseline correction if necessary.

    • Identify and assign the characteristic absorption bands to their corresponding functional groups.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography, GPC) is the standard method for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Application Note

The molecular weight and PDI are critical parameters that influence the physical and mechanical properties of PtBVE. SEC separates polymer molecules based on their hydrodynamic volume in solution. A narrow PDI (close to 1.0) is indicative of a well-controlled polymerization.

Quantitative Data

Table 4: Representative Molecular Weight Data for Poly(this compound) from SEC.

ParameterTypical ValueDescription
Mₙ ( g/mol )Varies with synthesisNumber-average molecular weight
Mₙ ( g/mol )Varies with synthesisWeight-average molecular weight
PDI (Mₙ/Mₙ)1.1 - 1.5Polydispersity Index (a measure of the breadth of the molecular weight distribution)

Note: The molecular weight of PtBVE is highly dependent on the polymerization conditions. The PDI values are typical for controlled polymerization methods.[6]

Experimental Protocol: Size Exclusion Chromatography

SEC_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve PtBVE in mobile phase (e.g., THF) at 1-2 mg/mL filter Filter solution through a 0.22 µm syringe filter dissolve->filter inject Inject filtered PtBVE solution filter->inject setup Equilibrate SEC system with mobile phase at a constant flow rate calibrate Inject polystyrene standards to generate a calibration curve setup->calibrate calibrate->inject detect Detect eluting polymer (e.g., with a refractive index detector) inject->detect process Process chromatogram detect->process calculate Calculate Mₙ, Mₙ, and PDI relative to the calibration curve process->calculate

  • System Preparation:

    • The mobile phase, typically tetrahydrofuran (B95107) (THF), should be freshly distilled or HPLC grade.

    • Equilibrate the SEC system, including the columns and detector, with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35-40 °C).

  • Sample Preparation:

    • Prepare a dilute solution of PtBVE in the mobile phase at a concentration of approximately 1-2 mg/mL.

    • Allow the polymer to dissolve completely, which may require gentle agitation.

    • Filter the solution through a 0.22 µm syringe filter to remove any dust or particulates.[1]

  • Calibration:

    • Generate a calibration curve by injecting a series of narrow molecular weight polystyrene standards.

  • Data Acquisition:

    • Inject the filtered PtBVE sample solution into the SEC system.

    • Record the chromatogram using a suitable detector, most commonly a differential refractive index (DRI) detector.

  • Data Analysis:

    • Process the chromatogram using GPC/SEC software.

    • Determine the Mₙ, Mₙ, and PDI of the PtBVE sample relative to the polystyrene calibration curve.

Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are essential for determining the thermal transitions and stability of PtBVE, which are critical for processing and end-use applications.

Application Note

Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature. For amorphous or semi-crystalline polymers like PtBVE, DSC is used to determine the glass transition temperature (T₉), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition temperature of PtBVE.

Quantitative Data

Table 5: Representative Thermal Properties of Poly(this compound).

TechniqueParameterTypical ValueDescription
DSCGlass Transition Temperature (T₉)Varies, can be near room temp.Temperature of transition from glassy to rubbery state
TGAOnset Decomposition Temperature (Tₒₙₛₑₜ)~300 - 350 °CTemperature at which significant weight loss begins
TGATemperature of Maximum Decomposition Rate (Tₘₐₓ)~380 - 420 °CTemperature at which the rate of weight loss is highest

Note: The T₉ of PtBVE can be influenced by factors such as molecular weight and tacticity. Thermal stability data is often acquired under a nitrogen atmosphere.[7]

Experimental Protocol: DSC and TGA

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh_dsc Weigh 5-10 mg of PtBVE into a DSC pan and crimp dsc_run Run DSC: Heat-cool-heat cycle (e.g., -50 to 150 °C at 10 °C/min) weigh_dsc->dsc_run weigh_tga Weigh 5-10 mg of PtBVE into a TGA pan tga_run Run TGA: Heat from ambient to 600 °C at 10 °C/min under N₂ atmosphere weigh_tga->tga_run dsc_analysis Determine T₉ from the second heating scan of the DSC thermogram dsc_run->dsc_analysis tga_analysis Determine onset decomposition temperature and Tₘₐₓ from the TGA curve tga_run->tga_analysis

DSC Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PtBVE sample into a standard aluminum DSC pan.

    • Seal the pan with a lid using a sample press.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition:

    • A common procedure is a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heat: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected T₉ (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

    • Cool: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heat: Heat the sample again through the same temperature range at the same heating rate.

  • Data Analysis:

    • Determine the glass transition temperature (T₉) from the midpoint of the step transition in the heat flow curve of the second heating scan.

TGA Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PtBVE sample into a TGA pan (e.g., platinum or ceramic).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Data Acquisition:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature of the maximum rate of weight loss (from the peak of the derivative of the TGA curve).

References

Application Notes and Protocols for Transetherification Reactions Using tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Transetherification reactions involving vinyl ethers are a powerful tool in organic synthesis for the formation of new ether linkages. Among the various vinyl ethers available, tert-butyl vinyl ether presents a unique combination of reactivity and steric hindrance that makes it a valuable reagent in specific applications, particularly in the synthesis of complex molecules and as a protecting group for alcohols.

The tert-butyl group's significant steric bulk can influence the regioselectivity of reactions and provide stability to the resulting ether. While the electron-donating nature of the tert-butyl group can affect reaction rates compared to less hindered vinyl ethers, its application is crucial in scenarios requiring the introduction of a bulky substituent or the temporary protection of a hydroxyl group under basic conditions. The resulting tert-butyl ether is stable under a variety of conditions but can be readily cleaved with dilute acid, making it an effective protecting group in multi-step syntheses.[1][2]

In the pharmaceutical industry, the introduction of specific ether functionalities is critical for modulating the pharmacological properties of drug candidates, such as their solubility, metabolic stability, and binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of complex organic molecules that form the foundation of modern medicines.[3]

Transetherification reactions of vinyl ethers can be catalyzed by various metals, with palladium and mercury compounds being historically significant. However, due to the toxicity of mercury-based catalysts, palladium-catalyzed methods are generally preferred. These reactions typically proceed under mild conditions and tolerate a range of functional groups.

Data Presentation

The following table summarizes quantitative data from representative transetherification reactions, comparing the performance of this compound with other common vinyl ethers. It is important to note that direct comparative studies under identical conditions are limited in the literature.

Vinyl EtherAlcoholCatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl Vinyl Ether2-(Hydroxymethyl)furanPd(OAc)₂ / 1,10-phenanthroline (B135089)2Dichloromethane (B109758)202459[4]
Ethyl Vinyl Ether1,2,3-Trimethoxy-5-(hydroxymethyl)benzenePd(OAc)₂ / 1,10-phenanthroline2Dichloromethane202475[4]
Ethyl Vinyl EtherDianhydro-D-glucitolPd(OAc)₂ / 1,10-phenanthroline2THF/CH₂Cl₂202442[4]
Methyl Vinyl EtherVarious AlcoholsHg(OAc)₂Not specifiedNot specifiedNot specifiedNot specifiedYields decrease with more electron-donating alkyl groups on the product etherThis is a general trend noted in the literature.

Mandatory Visualization

Acid-Catalyzed Transetherification of this compound

The following diagram illustrates the general mechanism for the acid-catalyzed transetherification of an alcohol with this compound. The reaction proceeds through a protonated intermediate, which enhances the electrophilicity of the vinyl ether, followed by nucleophilic attack of the alcohol.

G Acid-Catalyzed Transetherification Mechanism cluster_0 Step 1: Protonation of Vinyl Ether cluster_1 Step 2: Nucleophilic Attack by Alcohol cluster_2 Step 3: Deprotonation cluster_3 Step 4: Protonation of Leaving Group cluster_4 Step 5: Elimination of tert-Butanol A This compound + H⁺ B Protonated this compound (Resonance Stabilized Carbocation) A->B C Alcohol (R-OH) D Oxonium Ion Intermediate B->D E Hemiacetal Intermediate D->E -H⁺ F Protonated Hemiacetal E->F +H⁺ G New Vinyl Ether + tert-Butanol F->G

Caption: General mechanism of acid-catalyzed transetherification.

Experimental Workflow for Palladium-Catalyzed Transetherification

This diagram outlines a typical workflow for conducting a palladium-catalyzed transetherification reaction.

G Workflow for Palladium-Catalyzed Transetherification A Prepare Catalyst Solution (e.g., Pd(OAc)₂ + Ligand in Solvent) B Add Alcohol and this compound to the Catalyst Solution A->B C Stir Reaction Mixture (e.g., Room Temperature, 24h) B->C D Monitor Reaction Progress (e.g., TLC, GC, NMR) C->D E Work-up Procedure (e.g., Aqueous Wash, Extraction) D->E F Purification (e.g., Column Chromatography) E->F G Characterization of Product (e.g., NMR, MS) F->G

Caption: A typical experimental workflow.

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Synthesis of a Functionalized Vinyl Ether (Adapted from a procedure for Ethyl Vinyl Ether)[4]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Alcohol substrate (e.g., 2-(hydroxymethyl)furan)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.02 mmol, 1 mol%) in anhydrous dichloromethane (2 mL).

    • In a separate flask, dissolve 1,10-phenanthroline (0.03 mmol, 1.5 mol%) in anhydrous dichloromethane (2 mL).

    • Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution with stirring.

    • Stir the resulting mixture at room temperature for 30 minutes to allow for the in-situ formation of the palladium catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve the alcohol substrate (2.0 mmol, 1 equivalent) and this compound (24.0 mmol, 12 equivalents) in anhydrous dichloromethane (5 mL).

    • Add the solution of the alcohol and this compound to the prepared catalyst solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24 hours. Due to the increased steric hindrance of this compound, a longer reaction time or elevated temperature may be necessary to achieve satisfactory conversion.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Upon completion of the reaction, quench the reaction by adding distilled water (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent and excess this compound.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.

Note: This protocol is an adaptation and may require optimization for specific alcohol substrates and for the use of this compound. The steric bulk of the tert-butyl group might necessitate higher catalyst loading, longer reaction times, or elevated temperatures to achieve comparable yields to those obtained with less hindered vinyl ethers.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Systems for Tert-Butyl Vinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the cationic polymerization of tert-butyl vinyl ether (tBVE).

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of tBVE, offering potential causes and solutions in a question-and-answer format.

Q1: My polymerization is extremely fast and uncontrolled, leading to a broad molecular weight distribution. What is happening and how can I control it?

A1: Uncontrolled polymerization is a common issue in cationic polymerization due to the high reactivity of the carbocationic propagating species.[1] This can be caused by several factors:

  • Highly Reactive Catalyst System: Strong Lewis acids like TiCl₄ or EtAlCl₂ can lead to extremely rapid and uncontrolled polymerization.[2]

  • High Reaction Temperature: Higher temperatures increase the rate of propagation and side reactions, such as chain transfer, leading to poor control.[3]

  • Inappropriate Solvent Choice: Polar solvents can solvate the ions, potentially leading to a less controlled polymerization.

Solutions:

  • Catalyst Selection: Opt for a weaker Lewis acid or a more controlled initiating system. For example, SnCl₄ has been shown to provide better control, yielding polymers with narrow molecular weight distributions, especially at lower temperatures.[2]

  • Temperature Reduction: Performing the polymerization at lower temperatures (e.g., -78°C) is a common strategy to stabilize the active cationic species and suppress side reactions.[1][3]

  • Use of Additives: The addition of a Lewis base or a salt with a non-nucleophilic anion can help to reversibly cap the propagating chain end, moderating its reactivity and leading to a more controlled, "living" polymerization.

  • Controlled Polymerization Techniques: Employ living cationic polymerization or Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization techniques, which are designed to provide excellent control over molecular weight and dispersity.[1][4]

Q2: The molecular weight of my polymer is much lower than the theoretical value based on the monomer-to-initiator ratio. Why is this happening?

A2: Lower than expected molecular weights are typically a result of chain transfer reactions or the presence of impurities that act as terminating or transfer agents.[1]

  • Chain Transfer: The propagating carbocation can transfer a proton to the monomer, the counterion, the polymer, or the solvent, terminating the growing chain and initiating a new one.[3]

  • Impurities: Water, alcohols, or other protic impurities in the monomer, solvent, or initiator can act as potent chain transfer or terminating agents.

Solutions:

  • Rigorous Purification: Ensure all reagents (monomer, solvent, initiator) are meticulously purified and dried before use. tBVE should be washed with an aqueous base, dried over a suitable agent like potassium hydroxide (B78521), and then distilled twice over calcium hydride.[5] Solvents should be dried using appropriate methods, such as passing through purification columns.[2]

  • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[2]

  • Optimize Reaction Conditions: Lowering the polymerization temperature can suppress chain transfer reactions.[1]

Q3: I am not observing any polymer formation. What are the likely causes?

A3: A complete lack of polymerization can be due to several factors related to the catalyst system and reaction setup:

  • Catalyst Deactivation: The catalyst may be "poisoned" or deactivated by impurities. Polar functional groups on monomers or impurities can coordinate strongly with the Lewis acid catalyst, rendering it inactive.[6]

  • Ineffective Initiation: The initiator may not be generating the initial carbocation effectively. This could be due to impurities, incorrect initiator concentration, or an inappropriate choice of initiator for the chosen Lewis acid.

  • Excessive Inhibitor: The monomer may contain residual inhibitors from its manufacturing process that have not been removed.

Solutions:

  • Thorough Purification: As mentioned previously, rigorous purification of all components is critical to remove any potential catalyst poisons.

  • Verify Initiator and Catalyst Activity: Ensure the initiator and catalyst are active and used at the correct concentrations. It may be necessary to synthesize a fresh batch of initiator or use a newly opened bottle of the Lewis acid.

  • Monomer Purity Check: Verify that the monomer has been properly purified to remove any inhibitors.

Q4: The stereoregularity (tacticity) of my poly(this compound) is poor. How can I improve it?

A4: Achieving high stereoregularity in cationic polymerization is challenging due to the planar nature of the carbocationic propagating center.[6] However, several factors can be manipulated to influence the stereochemical outcome:

  • Catalyst System Design: The choice of Lewis acid and the use of bulky ligands or chiral counterions can create a specific steric environment around the propagating chain end, favoring one type of monomer addition.[6] For instance, titanium-based Lewis acids with bulky aryloxy substituents have been used to obtain highly isotactic polymers.[3]

  • Reaction Temperature: Lowering the reaction temperature generally leads to an increase in isotacticity.[3]

  • Solvent Polarity: The polarity of the solvent can influence the distance and interaction between the propagating cation and the counterion, which in turn affects stereocontrol. Non-polar solvents often favor higher stereoregularity.[7]

Solutions:

  • Catalyst and Ligand Screening: Experiment with different Lewis acids and bulky ligands to find a combination that provides the desired stereocontrol. Chiral counterions derived from BINOL-based phosphoric acids have shown promise in catalyst-controlled stereoselective polymerization.[6]

  • Optimize Temperature and Solvent: Systematically investigate the effect of lowering the reaction temperature and using solvents of varying polarity on the tacticity of the resulting polymer.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in a typical catalyst system for tBVE polymerization?

A1: A typical catalyst system consists of an initiator and a Lewis acid co-initiator.

  • Initiator: The initiator is the source of the initial carbocation that starts the polymerization chain. A common type of initiator is an adduct of a protonic acid (like HCl) with the vinyl ether monomer itself (e.g., tBVE-HCl adduct).[2] This provides a controlled source of carbocations upon activation by the Lewis acid.

  • Lewis Acid (Co-initiator): The Lewis acid (e.g., TiCl₄, SnCl₄, EtAlCl₂) activates the initiator to generate the carbocation and also acts as the counterion for the propagating cationic species. The nature of the Lewis acid significantly influences the polymerization rate, control, and stereoselectivity.[2][3]

Q2: How do I choose the right catalyst system for my application?

A2: The choice of catalyst system depends on the desired properties of the final polymer:

  • For a well-controlled polymer with a narrow molecular weight distribution: A living cationic polymerization system is recommended. This often involves using a carefully selected initiator/Lewis acid pair (e.g., tBVE-HCl/SnCl₄) at low temperatures.[2] Cationic RAFT polymerization is another excellent option for achieving high control.[4]

  • For a highly isotactic (crystalline) polymer: A catalyst system known for its stereocontrol should be used. This may involve a Lewis acid with bulky ligands or a chiral counterion.[3][6] For example, titanium-based catalysts with bulky phenoxide ligands have been shown to be effective.[3]

  • For a simple, less controlled polymerization: A more reactive Lewis acid like BF₃·OEt₂ can be used, often at low temperatures to achieve some degree of stereoregularity.[7]

Q3: What are the key experimental parameters to control for a successful polymerization?

A3: The following parameters are crucial:

  • Purity of Reagents: As emphasized in the troubleshooting section, the absence of water and other protic impurities is paramount.[1]

  • Temperature: Temperature control is critical for managing the reaction rate and influencing the stereochemistry of the polymer.[3]

  • Concentration of Reactants: The monomer, initiator, and catalyst concentrations will affect the polymerization rate and the final molecular weight of the polymer.

  • Solvent Choice: The polarity of the solvent can impact the solubility of the polymer and the nature of the propagating species, thereby affecting control and stereoselectivity.[7]

  • Order of Addition of Reagents: The order in which the reagents are mixed can sometimes influence the initiation efficiency and overall control of the polymerization.[8]

Q4: Can I polymerize tBVE at room temperature?

A4: While traditional cationic polymerization of vinyl ethers is often conducted at low temperatures to ensure control, recent developments have made room-temperature polymerization more feasible.[4] For instance, certain organocatalysts and systems utilizing external stimuli like light (photocontrolled polymerization) can operate at ambient temperatures while maintaining good control over the polymerization.[4] However, achieving high stereoregularity at room temperature remains a challenge.

Data Presentation

Table 1: Comparison of Different Lewis Acids for the Polymerization of Isobutyl Vinyl Ether (IBVE) *

Lewis AcidTemperature (°C)Mₙ ( g/mol )Mₙ/MₙReference
SnCl₄-3015,0001.08[2]
SnCl₄015,5001.10[2]
EtAlCl₂-7821,0001.63[2]
TiCl₄-7825,0001.85[2]

*Data for IBVE is presented as a close analog to tBVE, illustrating the general effect of different Lewis acids.

Table 2: Effect of Temperature on the Aqueous Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) *

Temperature (°C)Conversion (%)Mₙ ( g/mol )Mₙ/MₙReference
205212,0002.1[9]
04510,5002.3[9]
-10389,8002.5[9]

*Aqueous polymerization data for IBVE is shown to illustrate temperature effects in a non-traditional system.

Experimental Protocols

Protocol 1: General Procedure for Living Cationic Polymerization of tBVE

This protocol is a general guideline and may require optimization for specific catalyst systems.

  • Monomer and Solvent Purification:

    • Wash this compound (tBVE) with a 10% aqueous sodium hydroxide solution, followed by water.

    • Dry the tBVE overnight over potassium hydroxide pellets.

    • Distill the tBVE twice over calcium hydride under a dry, inert atmosphere. Store the purified monomer under an inert atmosphere at a low temperature.

    • Dry the chosen solvent (e.g., toluene, hexane) by passing it through a solvent purification system or by distillation from a suitable drying agent (e.g., sodium/benzophenone for toluene, calcium hydride for hexane).

  • Polymerization Setup:

    • Assemble a glass reactor equipped with a magnetic stirrer and a septum.

    • Thoroughly dry the reactor by heating it under a vacuum and then flushing it with a dry, inert gas (e.g., nitrogen or argon).

    • Maintain the reactor under a positive pressure of the inert gas throughout the experiment.

  • Polymerization Reaction:

    • Cool the reactor to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

    • Add the purified solvent to the reactor via a syringe.

    • Add the initiator solution (e.g., a solution of tBVE-HCl adduct in the reaction solvent) to the reactor.

    • Initiate the polymerization by adding the Lewis acid co-initiator (e.g., a solution of SnCl₄ in the reaction solvent) dropwise to the stirred solution.

    • Allow the reaction to proceed for the desired time. Monitor the progress of the reaction by taking aliquots for analysis (e.g., by ¹H NMR or GPC) if possible.

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding a pre-chilled quenching agent, such as methanol (B129727) containing a small amount of ammonia.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mₙ) and the molecular weight distribution (Mₙ/Mₙ) of the polymer by gel permeation chromatography (GPC).

    • Analyze the polymer structure and tacticity by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Monomer_Purification Monomer Purification (Washing, Drying, Distillation) Reactor_Setup Reactor Setup (Drying, Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification (Drying, Distillation) Solvent_Purification->Reactor_Setup Cooling Cool to Reaction Temp (e.g., -78°C) Reactor_Setup->Cooling Reagent_Addition Reagent Addition (Solvent, Initiator, Catalyst) Cooling->Reagent_Addition Polymerization Polymerization (Stirring for set time) Reagent_Addition->Polymerization Termination Termination (Quenching with Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation, Filtration, Drying) Termination->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

Caption: General experimental workflow for the cationic polymerization of this compound.

Troubleshooting_Uncontrolled_Polymerization cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Uncontrolled Polymerization (Broad MWD, Fast Rate) Cause1 High Catalyst Reactivity Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Inappropriate Solvent Problem->Cause3 Solution1 Use Weaker Lewis Acid (e.g., SnCl₄) Cause1->Solution1 Solution3 Use Additives (Lewis Base) Cause1->Solution3 Solution4 Use Controlled Polymerization Technique Cause1->Solution4 Solution2 Lower Reaction Temperature (e.g., -78°C) Cause2->Solution2 Solution5 Choose Less Polar Solvent Cause3->Solution5

Caption: Troubleshooting guide for uncontrolled polymerization of this compound.

Catalyst_System_Relationships cluster_components Components cluster_outcomes Polymer Properties CatalystSystem Catalyst System Initiator Initiator (e.g., tBVE-HCl) CatalystSystem->Initiator LewisAcid Lewis Acid (e.g., TiCl₄, SnCl₄) CatalystSystem->LewisAcid Ligand Ligand/Additive (e.g., Bulky Phenoxides) CatalystSystem->Ligand MW Molecular Weight (MW) Initiator->MW MWD Molecular Weight Distribution (MWD) LewisAcid->MWD Tacticity Tacticity LewisAcid->Tacticity Ligand->MWD Ligand->Tacticity

Caption: Relationship between catalyst system components and resulting polymer properties.

References

Controlling molecular weight and polydispersity in poly(tert-butyl vinyl ether) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(tert-butyl vinyl ether) (PtBVE), with a focus on controlling molecular weight and achieving low polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing poly(this compound) with controlled molecular weight and a narrow molecular weight distribution?

A1: Living cationic polymerization is the most effective method for achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity, Đ) in the synthesis of poly(this compound).[1][2][3] This technique minimizes side reactions, such as chain transfer and termination, that can broaden the molecular weight distribution.[4][5]

Q2: Which initiating systems are commonly used for the living cationic polymerization of this compound?

A2: A common and effective initiating system is the combination of a cationogen, such as 1-(isobutoxy)ethyl acetate (B1210297) (IBEA), with a Lewis acid co-initiator.[1][6] For instance, the IBEA/Et1.5AlCl1.5 system has been successfully used.[1][6] Another effective Lewis acid for this purpose is tin tetrachloride (SnCl4).[7]

Q3: How does the monomer-to-initiator ratio affect the molecular weight of the resulting polymer?

A3: In a living polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to the molar ratio of the monomer to the initiator, multiplied by the monomer's molecular weight, assuming complete monomer conversion. By carefully controlling this ratio, you can target a specific molecular weight for your polymer.

Q4: What is the role of temperature in the synthesis of poly(this compound)?

A4: Temperature plays a critical role in controlling the polymerization process. Lower temperatures, often in the range of -20°C to -80°C, are generally preferred for living cationic polymerization.[1][5][6] These low temperatures help to stabilize the propagating carbocations, reducing the likelihood of side reactions and thus leading to better control over the molecular weight and a narrower polydispersity.[4][8] Conversely, higher temperatures can result in lower molecular weight polymers.[1]

Q5: Can the stereoregularity of poly(this compound) be controlled during synthesis?

A5: Yes, the stereoregularity of poly(this compound) can be influenced by the polymerization conditions. The choice of solvent and catalyst system can affect the tacticity of the polymer.[8] For example, using bulky Lewis acids can promote the formation of isotactic polymers.[3] The solubility of the polymer in the reaction solvent can also impact its stereoregularity.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Polydispersity (Đ > 1.2) 1. Presence of impurities (e.g., water) that can act as terminating agents.2. Reaction temperature is too high, leading to chain transfer reactions.3. Inefficient initiation or slow exchange between dormant and active species.1. Ensure all reagents and solvents are rigorously dried and purified before use. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).2. Lower the polymerization temperature. A range of -20°C to -80°C is often effective.[1][5][6]3. Optimize the choice and concentration of the Lewis acid co-initiator. Consider using a stronger Lewis acid or adjusting its concentration.
Molecular Weight is Lower Than Theoretical Value 1. Incomplete monomer conversion.2. Presence of impurities causing premature termination.3. Chain transfer to monomer or solvent.1. Extend the reaction time or slightly increase the catalyst concentration to ensure complete conversion.2. Thoroughly purify all reactants and the reaction setup.3. Choose a non-coordinating solvent and maintain a low reaction temperature to minimize chain transfer.
Bimodal or Multimodal Molecular Weight Distribution 1. Multiple active species present during polymerization.2. Incomplete or slow initiation process.3. Presence of significant impurities that interfere with the polymerization.1. Ensure the initiator is pure and the Lewis acid is added effectively to generate a single type of active species.2. Allow for a sufficient initiation period before adding the bulk of the monomer, or consider a more efficient initiating system.3. Rigorously purify all components of the reaction.
No Polymerization or Very Low Yield 1. Inactive initiator or catalyst.2. Presence of potent inhibitors in the monomer or solvent.3. Reaction temperature is too low, leading to an extremely slow polymerization rate.1. Check the activity of the initiator and Lewis acid. Prepare fresh solutions if necessary.2. Purify the monomer and solvent to remove any inhibitors.3. While low temperatures are generally good, an excessively low temperature might hinder the reaction. Try a slightly higher temperature within the recommended range.

Experimental Protocols

Detailed Protocol for Living Cationic Polymerization of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) with a controlled molecular weight and low polydispersity.

Materials:

  • This compound (TBVE), dried over CaH2 and distilled under reduced pressure.

  • 1-(isobutoxy)ethyl acetate (IBEA), initiator.

  • Ethylaluminum sesquichloride (Et1.5AlCl1.5) or Tin tetrachloride (SnCl4), Lewis acid co-initiator.

  • Anhydrous hexane (B92381) or toluene, solvent.

  • Anhydrous methanol, for termination.

  • Dry glassware and syringes.

  • Inert atmosphere (nitrogen or argon).

Procedure:

  • Preparation of the Reaction Setup:

    • Assemble the reaction flask, equipped with a magnetic stirrer and a septum, and dry it thoroughly in an oven.

    • Cool the flask under a stream of inert gas.

  • Reaction Mixture Preparation:

    • In the reaction flask, add the desired amount of anhydrous solvent (e.g., hexane) via a dry syringe.

    • Add the calculated amount of the initiator (IBEA) to the solvent.

    • Cool the solution to the desired reaction temperature (e.g., -20°C) using a suitable cooling bath.

  • Initiation:

    • Slowly add the Lewis acid co-initiator (e.g., Et1.5AlCl1.5) to the stirred solution.

    • Allow the initiation to proceed for a few minutes.

  • Polymerization:

    • Slowly add the purified this compound to the reaction mixture via a syringe pump to maintain a constant monomer concentration.

    • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using techniques like NMR or GC to determine monomer conversion.

  • Termination:

    • Once the desired monomer conversion is reached, terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol.

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to warm up to room temperature.

    • Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol).

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using 1H NMR and 13C NMR spectroscopy.

Visualizations

experimental_workflow prep 1. Prepare Dry Glassware and Reagents mix 2. Prepare Reaction Mixture (Solvent + Initiator) prep->mix cool 3. Cool to Reaction Temperature (e.g., -20°C) mix->cool init 4. Add Lewis Acid Co-initiator cool->init poly 5. Add Monomer (this compound) init->poly term 6. Terminate Polymerization (add Methanol) poly->term iso 7. Isolate and Purify Polymer term->iso char 8. Characterize Polymer (GPC, NMR) iso->char

Caption: Experimental workflow for the living cationic polymerization of this compound.

troubleshooting_guide start High Polydispersity (Đ > 1.2)? check_impurities Check for Impurities (e.g., Water) start->check_impurities Yes check_temp Check Reaction Temperature start->check_temp Yes check_init Check Initiation Efficiency start->check_init Yes purify Action: Rigorously Dry Reagents and Solvents check_impurities->purify lower_temp Action: Lower Reaction Temperature check_temp->lower_temp optimize_lewis Action: Optimize Lewis Acid Type/Concentration check_init->optimize_lewis

Caption: Troubleshooting decision tree for high polydispersity in PtBVE synthesis.

References

Common side reactions in organic synthesis involving tert-butyl vinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered when using tert-butyl vinyl ether in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses prevalent issues during reactions involving this compound, offering insights into potential causes and actionable solutions.

1. Unwanted Polymerization

Q1: My reaction mixture has become viscous and difficult to stir. What is happening?

A1: Increased viscosity is a strong indicator of unwanted cationic polymerization of this compound. This is a common side reaction, especially in the presence of acidic catalysts (both Brønsted and Lewis acids) or electrophilic initiators. The tert-butyl group stabilizes the resulting carbocation, making it susceptible to polymerization.

Troubleshooting Guide: Unwanted Polymerization

Symptom Potential Cause Recommended Action
Increased viscosity, formation of a sticky solid.Cationic polymerization initiated by acidic catalyst or impurities.1. Quench the reaction: Add a basic solution (e.g., triethylamine (B128534), pyridine, or saturated sodium bicarbonate) to neutralize the acid catalyst. 2. Optimize reaction conditions: Lower the reaction temperature, use a less acidic catalyst, or reduce the catalyst loading. 3. Purify the reagent: Distill this compound before use to remove any acidic impurities.
Low yield of the desired product and formation of an insoluble white powder.Polymer precipitation.1. Isolate the product: Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol, then filter. The desired product may be in the filtrate. 2. Characterize the polymer: Use 1H NMR to confirm the presence of poly(this compound).[1] 3. Prevent recurrence: See optimization strategies below.

Experimental Protocol: Quenching Unwanted Polymerization

  • Cool the reaction: Place the reaction vessel in an ice bath to slow down the polymerization rate.

  • Add a quenching agent: While stirring vigorously, add a slight excess of a suitable base (e.g., triethylamine or pyridine) dropwise.

  • Monitor the pH: Use pH paper or a pH meter to ensure the reaction mixture is neutral or slightly basic.

  • Work-up: Proceed with the standard aqueous work-up for your reaction. The polymer may precipitate and can be removed by filtration.

2. Hydrolysis of the Vinyl Ether Moiety

Q2: I am losing my this compound starting material or product during work-up. Why is this happening?

A2: this compound is highly susceptible to hydrolysis under acidic conditions, which cleaves the vinyl group to form acetaldehyde (B116499) and tert-butanol (B103910). This can occur during acidic reaction conditions or during an aqueous work-up if the pH is not carefully controlled.[2]

Troubleshooting Guide: Unwanted Hydrolysis

Symptom Potential Cause Recommended Action
Appearance of acetaldehyde or tert-butanol in reaction monitoring (GC-MS, 1H NMR).Hydrolysis of the vinyl ether due to acidic conditions.1. Maintain neutral or basic pH: Use non-acidic catalysts where possible. If an acid is required, use the mildest effective acid at the lowest possible concentration. 2. Anhydrous conditions: Ensure all reagents and solvents are dry, as water is required for hydrolysis. 3. Buffered work-up: Use a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7) or a basic solution (e.g., saturated sodium bicarbonate) for the work-up.
Low yield of the desired vinyl ether product after purification.Hydrolysis on silica (B1680970) gel during column chromatography.1. Neutralize silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate) and then flush with the eluent before loading your compound. 2. Use alternative purification: Consider distillation or chromatography on a less acidic stationary phase like alumina.

Quantitative Data: pH and Hydrolysis Rate

pH Range Relative Hydrolysis Rate Notes
> 7Very SlowGenerally stable under basic and neutral conditions.
5 - 7Slow to ModerateHydrolysis can occur, especially with prolonged exposure.[3]
< 5RapidThe rate of hydrolysis increases significantly with increasing acidity.[3]

3. Acetal (B89532) Formation

Q3: I am reacting this compound with an alcohol and I see an unexpected byproduct. What could it be?

A3: In the presence of an alcohol and an acid catalyst, this compound can react to form an acetal. This occurs through the addition of the alcohol across the double bond of the vinyl ether. This can be a significant side reaction, especially if the intended reaction is slow. The formation of acetals as byproducts has been noted even in the synthesis of this compound itself.[4]

Troubleshooting Guide: Acetal Formation

Symptom Potential Cause Recommended Action
Formation of a new compound with a molecular weight corresponding to the addition of an alcohol to this compound.Acid-catalyzed acetal formation.1. Minimize alcohol concentration: If the alcohol is not a reactant, ensure it is not present as an impurity in your solvents or reagents. 2. Use a non-alcoholic solvent: If possible, switch to a solvent that cannot participate in acetal formation. 3. Control stoichiometry: If the alcohol is a reactant for another functional group, consider protecting it or using a more selective reagent.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

This protocol is adapted from procedures for forming tert-butyl ethers, where this compound can be used as a source of the tert-butoxy (B1229062) group in the presence of an acid catalyst.

  • Setup: To a solution of the primary alcohol (1.0 eq.) in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.5 eq.).

  • Catalyst Addition: Add a catalytic amount of a mild acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.

Visualizations

Diagram 1: Acid-Catalyzed Hydrolysis of this compound

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Diagram 2: Troubleshooting Workflow for Unexpected Side Products

troubleshooting_workflow start Unexpected Side Product Observed characterize Characterize Side Product (NMR, GC-MS, etc.) start->characterize is_polymer Is the side product a polymer? characterize->is_polymer is_hydrolysis Is it acetaldehyde or tert-butanol? is_polymer->is_hydrolysis No polymer_actions Action: Quench with base, lower temp., purify reagent, use inhibitor. is_polymer->polymer_actions Yes is_acetal Does it correspond to alcohol addition? is_hydrolysis->is_acetal No hydrolysis_actions Action: Use basic/neutral work-up, run anhydrous, neutralize silica gel. is_hydrolysis->hydrolysis_actions Yes acetal_actions Action: Use aprotic solvent, minimize excess alcohol. is_acetal->acetal_actions Yes other Consult further literature for other possible side reactions. is_acetal->other No

Caption: A logical workflow for troubleshooting common side reactions.

Diagram 3: Competing Reaction Pathways

competing_pathways reactants This compound + Electrophile (E+) carbocation Carbocation Intermediate reactants->carbocation desired_product Desired Product carbocation->desired_product Reaction with Nucleophile polymer Unwanted Polymer carbocation->polymer Reaction with another monomer unit

Caption: Competition between desired reaction and polymerization.

References

Technical Support Center: Purification of Products Derived from tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving tert-butyl vinyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with this compound derivatives?

A1: Common impurities include unreacted this compound, tert-butanol (B103910) (a frequent byproduct of deprotection or hydrolysis), and side products from the specific reaction being performed. In polymerizations, low molecular weight oligomers can be impurities. For reactions involving acidic conditions, hydrolysis of the vinyl ether or the tert-butyl ether product can occur.[1] In the synthesis of this compound itself, acetals can form as byproducts.[1]

Q2: My TLC plate shows significant streaking. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The sample applied to the plate is too concentrated. Try diluting your sample before spotting it on the TLC plate.

  • Inappropriate Solvent System: The polarity of the solvent system may not be suitable for your compound, causing it to move as a streak rather than a distinct spot. Experiment with different solvent systems of varying polarities.

  • Acidic or Basic Compounds: If your product is acidic or basic, it may interact strongly with the silica (B1680970) gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often resolve this issue.

  • Compound Instability: The product may be degrading on the silica gel plate.

Q3: How can I remove the common byproduct, tert-butanol, from my reaction mixture?

A3: Removing tert-butanol can be challenging due to its physical properties. Several methods can be employed:

  • Aqueous Workup: If your product is not water-soluble, you can perform an aqueous extraction. tert-Butanol is miscible with water and can be washed away.

  • High Vacuum: tert-Butanol is volatile and can often be removed under high vacuum.[2]

  • Distillation: If your product is significantly less volatile than tert-butanol (boiling point: 82-83 °C), distillation can be an effective purification method.

  • Azeotropic Distillation: Forming an azeotrope with a solvent like heptane (B126788) can aid in the removal of tert-butanol.[2]

  • Lyophilization (Freeze-Drying): This technique can be very effective for removing tert-butanol from non-volatile products.[2]

  • Extractive Distillation: For large-scale separations, extractive distillation using a heavy entrainer like glycerol (B35011) can be an efficient method.[3]

Q4: I am purifying a polymer derived from this compound. What is the best method?

A4: For poly(this compound), a common and effective purification technique is precipitation . The crude polymer is dissolved in a suitable solvent (e.g., dichloromethane) and then added dropwise to a large volume of a non-solvent (e.g., methanol). This causes the polymer to precipitate out, leaving impurities and low molecular weight oligomers in the solution. The purified polymer can then be collected by filtration.

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Product is not eluting from the column. 1. The solvent system is not polar enough. 2. The product has decomposed on the silica gel.1. Gradually increase the polarity of the eluent. 2. Test the stability of your compound on a TLC plate before running a column. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
Co-elution of the product with impurities. The polarity of the product and the impurity are very similar in the chosen solvent system.Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate (B1210297)/hexanes to dichloromethane (B109758)/hexanes) can improve separation.
tert-Butanol is co-eluting with my product. tert-Butanol has a moderate polarity and can co-elute with a range of compounds.1. Attempt to remove the tert-butanol before chromatography using methods described in FAQ Q3 . 2. If co-elution is minor, re-purify the collected fractions using a different solvent system or another purification technique like recrystallization or distillation.
Product is streaking on the column. Similar to TLC, this can be due to sample overload, compound instability, or strong interactions with the stationary phase.1. Load less sample onto the column. 2. If the compound is acidic or basic, add a small amount of a modifier (acid or base) to the eluent.
Aqueous Workup & Extraction
ProblemPossible Cause(s)Suggested Solution(s)
Formation of an emulsion during extraction. High concentration of solutes or surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product seems to be hydrolyzing during workup. The product, likely a this compound adduct, is sensitive to acidic conditions, and the aqueous layer may be slightly acidic.Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before performing the aqueous extraction.
Low recovery of the desired product. 1. The product has some solubility in the aqueous layer. 2. Insufficient extraction.1. Back-extract the aqueous layer with the organic solvent to recover more product. 2. Increase the number of extractions (e.g., from 2 to 3-4).

Experimental Protocols

Protocol 1: Purification of a tert-Butyl Protected Alcohol by Column Chromatography

This protocol outlines a general procedure for the purification of an alcohol protected as a tert-butyl ether.

  • Preparation of the Crude Sample: After the reaction is complete, quench the reaction mixture appropriately. If an acid catalyst was used, neutralize it with a mild base like saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC to determine an appropriate solvent system for column chromatography. A good starting point is a mixture of hexanes and ethyl acetate. The desired product spot should have an Rf value of approximately 0.2-0.4.

  • Column Preparation: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (if necessary for solubility) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl protected alcohol.

Protocol 2: Purification of Poly(this compound) by Precipitation
  • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent, such as dichloromethane or THF.

  • Precipitation: In a separate flask, place a large volume (at least 10 times the volume of the polymer solution) of a non-solvent, such as cold methanol. While stirring the non-solvent vigorously, add the polymer solution dropwise. A white precipitate of the polymer should form.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter with a small amount of the cold non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes typical data for the purification of products derived from this compound. Note that yields and purity can vary significantly depending on the specific reaction and substrate.

Product TypePurification MethodStarting Purity (Typical)Final Purity (Typical)Typical Yield (%)
tert-Butyl Protected AlcoholColumn Chromatography70-90%>98%80-95%
Poly(this compound)Precipitation85-95%>99%70-90%
Diels-Alder AdductRecrystallization80-95%>98%60-85%
Deprotected AlcoholExtraction & Washing50-80%90-98%85-98%

Visualizations

Troubleshooting Workflow for Column Chromatography

G start Start Purification tlc Run Analytical TLC start->tlc streaking Streaking or Smearing? tlc->streaking overload Dilute Sample / Use Less streaking->overload Yes wrong_solvent Change Solvent System streaking->wrong_solvent Yes acid_base Add Modifier to Eluent (e.g., TEA or AcOH) streaking->acid_base Yes good_sep Good Separation? streaking->good_sep No overload->tlc wrong_solvent->tlc acid_base->tlc good_sep->wrong_solvent No run_column Run Column Chromatography good_sep->run_column Yes no_elution Product Not Eluting? run_column->no_elution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes decomposed Product Decomposed? (Check TLC for stability) no_elution->decomposed Yes coelution Co-elution of Impurities? no_elution->coelution No increase_polarity->run_column change_solvent_col Change Column Solvent System coelution->change_solvent_col Yes repurify Re-purify Fractions (e.g., Recrystallization) coelution->repurify Yes pure_product Pure Product coelution->pure_product No change_solvent_col->run_column

Caption: A troubleshooting workflow for column chromatography purification.

Decision Tree for Removing tert-Butanol Impurity

G start tert-Butanol Impurity Detected is_product_volatile Is Product Volatile? start->is_product_volatile distillation Fractional Distillation is_product_volatile->distillation Yes is_product_water_soluble Is Product Water Soluble? is_product_volatile->is_product_water_soluble No lyophilization Lyophilization is_product_volatile->lyophilization No azeotrope Azeotropic Distillation (e.g., with heptane) is_product_volatile->azeotrope No end Impurity Removed distillation->end aqueous_wash Aqueous Wash / Extraction is_product_water_soluble->aqueous_wash No high_vac High Vacuum is_product_water_soluble->high_vac Yes aqueous_wash->end high_vac->end lyophilization->end azeotrope->end

Caption: A decision tree for selecting a method to remove tert-butanol.

References

Technical Support Center: High-Purity Tert-Butyl Vinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity tert-butyl vinyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reaction: The reaction between tert-butanol (B103910) and acetylene (B1199291) may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or catalyst deactivation.

  • Side Reactions: The formation of byproducts, primarily acetals, is a major cause of reduced yield.[1] These nonvolatile byproducts can also complicate purification.[1]

  • Suboptimal Catalyst or Promoter Concentration: The concentrations of the potassium hydroxide (B78521) catalyst and promoters like lithium diisopropylamide are critical for reaction efficiency.

  • Presence of Impurities: Water in the tert-butanol can react with the catalyst and inhibit the reaction. Other impurities in the starting materials can also have a negative impact.

  • Poor Acetylene Dispersion: Inefficient bubbling of acetylene gas through the reaction mixture can limit the reaction rate.

Q2: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize its formation?

The most common high-boiling point byproduct is an acetal (B89532).[1] Its formation can be particularly problematic in pressurized reaction systems, leading to pipeline blockage.[1]

To minimize acetal formation:

  • Use a Promoter and Specific Solvent: A method has been developed that utilizes lithium diisopropylamide as a promoter and 1,3-dimethyl-2-imidazolidinone (B1670677) as a solvent in the presence of a potassium hydroxide catalyst. This combination has been shown to reduce acetal content to less than 2% and achieve a this compound purity of over 99%.[1]

  • Control Reaction Conditions: Running the reaction at atmospheric pressure can also help in reducing the formation of acetals.[1]

Q3: The reaction starts well but then seems to stop or slow down considerably. What could be the issue?

This is often a sign of catalyst deactivation. Potential causes include:

  • Reaction with Water: Potassium hydroxide is hygroscopic and will react with any water present in the reactants or solvent, reducing its catalytic activity. Ensure all reagents and glassware are thoroughly dried.

  • Reaction with Carbon Dioxide: Exposure of the basic catalyst to air can lead to the formation of potassium carbonate, which is a less effective catalyst. It is important to conduct the reaction under an inert atmosphere (e.g., nitrogen).[1]

  • Side Reactions with Impurities: Impurities in the starting materials can poison the catalyst. Use high-purity tert-butanol and acetylene.

Q4: How can I effectively purify the crude this compound?

The primary purification method is fractional distillation (rectification).[1]

  • Separation of Components: The crude product typically contains unreacted tert-butanol, the desired this compound, and higher-boiling acetal byproducts.[1]

  • Distillation Parameters: A rectification column is used to separate these components based on their boiling points. Unreacted starting materials can be collected and recycled. The high-purity this compound is collected as a specific fraction, leaving the acetal byproducts as the residue.[1]

Q5: I am considering using a transvinylation reaction. What are the potential challenges?

Transvinylation, the reaction of an alcohol with a vinyl ether or vinyl ester, is an alternative synthesis route. While it can be effective, potential challenges include:

  • Catalyst Selection: The choice of catalyst is crucial. Palladium complexes are often used for transetherification.[2] The presence and nature of ligands can significantly impact the reaction's success.[2]

  • Equilibrium Limitations: Transvinylation reactions are often equilibrium-limited. Using a large excess of the vinylating agent can help drive the reaction towards the product.

  • Catalyst Stability: The catalyst must be stable under the reaction conditions to ensure high conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

The most prevalent industrial method is the reaction of tert-butyl alcohol with acetylene in the presence of a potassium hydroxide catalyst.[1]

Q2: What are the optimal reaction conditions for the acetylene-based synthesis?

Based on a high-yield, high-purity method, the following conditions are recommended:[1]

  • Catalyst: Potassium hydroxide

  • Promoter: Lithium diisopropylamide

  • Solvent: 1,3-dimethyl-2-imidazolidinone

  • Temperature: The initial reaction is carried out at 50-55°C, followed by heating to 60-65°C during the introduction of acetylene.

  • Pressure: The reaction can be effectively carried out at atmospheric pressure.

Q3: What are the main safety concerns when synthesizing this compound?

  • Flammability: this compound is highly flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Acetylene Handling: Acetylene is a highly flammable and potentially explosive gas. It is often diluted with an inert gas like nitrogen to reduce its hazard.[1]

  • Strong Bases: Potassium hydroxide and lithium diisopropylamide are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Store this compound in a cool, dark place and check for peroxides before use, especially if it has been stored for an extended period.

Q4: How can I analyze the purity of my synthesized this compound?

Gas chromatography (GC) is a common and effective method for determining the purity of this compound and quantifying the presence of byproducts like acetals and unreacted tert-butanol.[1] Gas chromatography-mass spectrometry (GC-MS) can be used for the identification of unknown impurities.[3][4]

Data Presentation

Table 1: Comparison of Synthesis Conditions and Purity

ParameterConventional Method (Pressurized)Improved Method (Atmospheric Pressure)
Catalyst Potassium HydroxidePotassium Hydroxide
Promoter Not specifiedLithium Diisopropylamide
Solvent Not specified1,3-dimethyl-2-imidazolidinone
Pressure PressurizedAtmospheric
Acetal Content Higher, can cause blockages[1]< 2%[1]
Product Purity Lower> 99%[1]

Table 2: Reactant Ratios for Improved Synthesis Method[1]

ReactantRatio to tert-butyl alcohol (w/w)
1,3-dimethyl-2-imidazolidinone 0.05 - 0.1 : 1
Lithium diisopropylamide 0.02 - 0.05 : 1

Experimental Protocols

Key Experiment: High-Purity Synthesis of this compound via the Acetylene Method

This protocol is based on the improved method described in patent CN102260144B, designed to maximize yield and purity while minimizing acetal formation.

Materials:

  • Tert-butyl alcohol (trimethyl carbinol)

  • Potassium hydroxide (KOH)

  • Lithium diisopropylamide (LDA)

  • 1,3-dimethyl-2-imidazolidinone (DMI)

  • Acetylene gas

  • Nitrogen gas

  • Anhydrous solvents (e.g., hexane/tetrahydrofuran for LDA solution)

  • Molecular sieves (for dewatering)

Equipment:

  • Glass reactor with a stirrer, thermometer, reflux condenser, and gas inlet

  • Heating mantle

  • Filler reaction tower

  • Condenser

  • Receiving flask

  • Stuffing rectification column

  • Gas flow meters

Procedure:

  • Catalyst and Promoter Preparation:

    • In the reaction vessel, under a nitrogen atmosphere, dissolve potassium hydroxide, 1,3-dimethyl-2-imidazolidinone, and lithium diisopropylamide in an appropriate anhydrous solvent.

    • Stir the mixture and heat to 50-55°C for 2 hours.

    • Continue heating to reflux for an additional 2 hours.

    • Stop stirring and allow the mixture to stand for 10 minutes at approximately 70°C.

    • Filter the resulting brown, clarified liquid to remove any solids.

  • Vinylation Reaction:

    • Transfer the prepared catalyst solution to a filler reaction tower.

    • Heat the tower to 60-65°C.

    • Introduce a mixture of acetylene and nitrogen gas (e.g., 57:43 v/v) into the bottom of the tower through a gas flow meter.[1]

    • Simultaneously, add the reaction raw materials (tert-butyl alcohol) from the top of the tower.

    • The reaction and distillation occur concurrently, with the crude this compound being collected from the top of the tower after passing through a condenser.

  • Purification:

    • Transfer the collected crude product to a stuffing rectification column.

    • Perform fractional distillation under reduced pressure.

    • Collect the fraction corresponding to high-purity this compound. Unreacted starting materials can be collected as a lower-boiling fraction and recycled. The higher-boiling residue will contain the acetal byproducts.

Mandatory Visualization

experimental_workflow cluster_prep Catalyst & Promoter Preparation cluster_reaction Vinylation Reaction cluster_purification Purification prep_reactants Mix KOH, DMI, LDA in anhydrous solvent prep_heat1 Heat to 50-55°C for 2 hours prep_reactants->prep_heat1 prep_reflux Reflux for 2 hours prep_heat1->prep_reflux prep_stand Stand at 70°C prep_reflux->prep_stand prep_filter Filter prep_stand->prep_filter react_transfer Transfer catalyst solution to filler tower prep_filter->react_transfer Prepared Catalyst Solution react_heat Heat tower to 60-65°C react_transfer->react_heat react_gas Introduce Acetylene/N2 gas react_heat->react_gas react_add Add tert-butanol react_heat->react_add react_collect Collect crude product react_gas->react_collect react_add->react_collect purify_transfer Transfer crude product to rectification column react_collect->purify_transfer Crude Product purify_distill Fractional Distillation purify_transfer->purify_distill purify_product Collect high-purity This compound purify_distill->purify_product purify_recycle Recycle unreacted starting materials purify_distill->purify_recycle purify_residue Remove acetal residue purify_distill->purify_residue

Caption: Experimental workflow for the high-purity synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (Acetal Formation) start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Impure Reactants start->cause4 sol1 Optimize reaction time and temperature cause1->sol1 sol2 Use promoter (LDA) and specific solvent (DMI) cause2->sol2 sol3 Ensure anhydrous conditions and inert atmosphere cause3->sol3 sol4 Use high-purity starting materials cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Effect of solvent and temperature on tert-butyl vinyl ether polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cationic polymerization of tert-butyl vinyl ether (t-BVE). The information is tailored for researchers, scientists, and professionals in drug development to address common challenges related to the influence of solvent and temperature on polymerization outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the cationic polymerization of this compound?

A1: Temperature is a critical parameter in the cationic polymerization of t-BVE. Lower temperatures, often in the range of -78 °C to 0 °C, are generally employed to achieve a controlled or "living" polymerization.[1] This is because lower temperatures help to suppress chain-transfer reactions, which can lead to polymers with a broad molecular weight distribution.[2] Furthermore, low temperatures are conducive to the formation of stereoregular, specifically isotactic, polymers.[3][4] Conversely, increasing the reaction temperature can lead to a decrease in the isotacticity of the resulting polymer.[4][5]

Q2: How does the choice of solvent influence the stereoregularity of poly(this compound)?

A2: The polarity of the solvent plays a significant role in determining the stereostructure of the polymer. The use of solvents with a low dielectric constant, such as hexane (B92381) or toluene (B28343), at low temperatures promotes the formation of a more stereoregular (isotactic) polymer.[3] The stereoregularity of the polymer is also influenced by its solubility in the chosen solvent.[3] In homogeneous polymerization systems, where the polymer remains dissolved, a more highly stereoregular polymer can often be obtained compared to heterogeneous systems where the polymer precipitates.[3]

Q3: Can the polymerization of this compound be conducted at room temperature?

A3: While traditional cationic polymerization of t-BVE relies on low temperatures for control, recent advancements have made room temperature polymerization possible under specific conditions.[4][5] These methods often involve specialized initiating systems that can stabilize the propagating carbocationic chain end and inhibit chain-transfer events even at ambient temperatures.[4][5] However, achieving high molecular weight and narrow polydispersity at room temperature can still be challenging.[4]

Q4: What are common initiators for the cationic polymerization of this compound?

A4: A variety of initiating systems can be used for the cationic polymerization of t-BVE. These are typically composed of a proton source or a carbocation precursor and a Lewis acid. Common examples include:

  • Boron trifluoride etherate (BF₃·OEt₂)[3][4]

  • Titanium tetrachloride (TiCl₄) in combination with a TADDOL ligand[6]

  • A combination of hydrogen chloride (HCl) and zinc chloride (ZnCl₂)[2]

  • 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) in conjunction with ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) and tin tetrachloride (SnCl₄)[2]

The choice of initiator can significantly impact the control over the polymerization and the characteristics of the final polymer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain transfer reactions: These are more prevalent at higher temperatures. 2. Inappropriate solvent choice: The solvent may not adequately stabilize the propagating carbocation. 3. Impurities: Water or other protic impurities in the monomer or solvent can act as chain transfer agents.1. Lower the polymerization temperature: Conduct the reaction at temperatures such as -30 °C or -78 °C to suppress chain transfer.[1][2] 2. Select a less polar solvent: Solvents like toluene or hexane are often suitable. For block copolymerizations, a hexanes/CH₃Cl mixture has shown better control than hexanes/CH₂Cl₂.[3] 3. Ensure rigorous purification of reagents: Monomers should be washed, dried over potassium hydroxide (B78521), and distilled over calcium hydride.[6] Solvents should be appropriately dried before use.[1]
Low or No Monomer Conversion 1. Inactive initiator: The initiator may have degraded or is not suitable for the reaction conditions. 2. Low temperature: While beneficial for control, very low temperatures can significantly reduce the rate of polymerization.[2] 3. Inhibitors: The monomer may contain inhibitors from manufacturing or storage.1. Use a fresh or different initiating system: Verify the activity of the Lewis acid and initiator. 2. Increase the concentration of the activator (Lewis acid) or slightly increase the temperature: If lowering the temperature stalls the reaction, a higher concentration of the Lewis acid might be necessary to increase the rate.[2] Alternatively, a modest increase in temperature can be tested, while monitoring the effect on polydispersity. 3. Purify the monomer: Ensure that any inhibitors are removed prior to polymerization.
Poor Stereoregularity (Atactic Polymer) 1. High polymerization temperature: Higher temperatures favor the formation of less ordered atactic polymers.[4][5] 2. Polar solvent: Solvents with higher dielectric constants can disrupt the stereochemical control during propagation.1. Conduct the polymerization at a low temperature: Temperatures of -78 °C are often effective for achieving high isotacticity.[4][5] 2. Use a nonpolar solvent: Solvents such as hexane or toluene are recommended to obtain a stereoregular polymer.[3]
Uncontrolled/Runaway Polymerization 1. Highly active Lewis acid: Some Lewis acids, like EtAlCl₂ or TiCl₄, can induce extremely rapid and uncontrolled polymerization, especially at temperatures above -30 °C.[1] 2. High concentration of initiator/catalyst: Excessive amounts of the initiating species can lead to a very fast and exothermic reaction.1. Choose a milder Lewis acid or a more controlled initiating system: SnCl₄ has been shown to provide better control compared to stronger Lewis acids.[1] 2. Optimize initiator and catalyst concentrations: Use the minimum effective concentrations of the initiating species. 3. Ensure efficient heat dissipation: Use an appropriate cooling bath to manage any exotherm.

Quantitative Data Summary

Table 1: Effect of Solvent on the Cationic Polymerization of Vinyl Ethers

MonomerInitiator SystemSolventTemperature (°C)Mₙ ( g/mol )Mₙ/MₙReference
tert-Butyldiphenylsiloxybutyl propenyl etherHCl/ZnCl₂Toluene-30-Broad[2]
tert-Butyldiphenylsiloxybutyl vinyl etherHCl/ZnCl₂Toluene-30-1.10[2]
Isobutylene / t-BVE (Block Copolymer)tBuDiCumCl / Ti(OIp)₄Hexanes/CH₂Cl₂-80--[3]
Isobutylene / t-BVE (Block Copolymer)tBuDiCumCl / Ti(OIp)₄Hexanes/CH₃Cl-80Close to theoretical<1.1[3]

Table 2: Effect of Temperature on the Cationic Polymerization of Vinyl Ethers

MonomerInitiator SystemSolventTemperature (°C)Mₙ ( g/mol )Mₙ/MₙObservationsReference
tert-Butyldiphenylsiloxybutyl propenyl etherIBEA/Et₁.₅AlCl₁.₅/SnCl₄Toluene-30Low1.39Chain transfer observed[2]
tert-Butyldiphenylsiloxybutyl propenyl etherIBEA/Et₁.₅AlCl₁.₅/SnCl₄Toluene-8012,9001.22Living polymerization achieved[2]
Isobutyl vinyl etherIBVE-HCl / SnCl₄Toluene0--Extremely rapid polymerization[1]
Isobutyl vinyl etherIBVE-HCl / SnCl₄Toluene-30-<1.1Narrow MWD[1]
Isobutyl vinyl etherIBVE-HCl / SnCl₄Toluene-78-<1.1Narrow MWD[1]
Isobutyl vinyl ether (aqueous suspension)CumOH/B(C₆F₅)₃/Et₂OWater20 to -10Decreased with temp.-Yields and Mₙ decreased as temperature was lowered[7]

Experimental Protocols

Protocol 1: General Procedure for Controlled Cationic Polymerization of t-BVE at Low Temperature

This protocol is a generalized procedure based on common practices for achieving controlled polymerization.

1. Materials and Purification:

  • This compound (t-BVE): Wash with 10% aqueous sodium hydroxide solution, then with water. Dry overnight over potassium hydroxide and then distill twice over calcium hydride before use.[6]

  • Solvent (e.g., Toluene, Hexane): Dry by passing through a solvent purification column or by distillation over a suitable drying agent (e.g., sodium/benzophenone for toluene, CaH₂ for hexane).[1]

  • Initiator and Lewis Acid: Use as received or prepare stock solutions in a dry solvent under an inert atmosphere.

2. Polymerization Setup:

  • Assemble a glass reactor tube equipped with a three-way stopcock.

  • Dry the glassware thoroughly in an oven and cool under a stream of dry nitrogen.

  • Maintain an inert atmosphere (dry nitrogen or argon) throughout the experiment.

3. Polymerization Procedure:

  • Add the desired amount of dry solvent to the reactor tube via a dry syringe.

  • Add the purified t-BVE monomer to the solvent.

  • Cool the reactor to the target temperature (e.g., -78 °C using a dry ice/acetone bath, or -30 °C using a cryocooler).

  • In a separate tube, prepare the initiating system if necessary (e.g., complexation of a Lewis acid with a ligand).

  • Initiate the polymerization by adding the initiator solution (e.g., IBVE-HCl adduct) followed by the Lewis acid (e.g., SnCl₄) to the monomer solution via syringe.[1]

  • Allow the reaction to proceed for the predetermined time. Stirring is essential.

4. Termination and Polymer Recovery:

  • Quench the polymerization by adding a pre-chilled quenching agent, such as methanol (B129727) containing a small amount of aqueous ammonia (B1221849) or triethylamine.[2][6]

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration.

  • Wash the collected polymer with the non-solvent to remove any residual monomer and initiator.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.[6][8]

5. Characterization:

  • Determine the number-average molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ) using Gel Permeation Chromatography (GPC).[6]

  • Analyze the polymer structure and tacticity using Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Visualizations

experimental_workflow A Reagent Purification (Monomer, Solvent) B Reactor Setup (Dry Glassware, Inert Atmosphere) A->B D Monomer & Solvent Addition B->D C Reaction Cooldown (e.g., -78°C) E Initiation (Initiator & Lewis Acid Addition) C->E D->C F Polymerization E->F G Termination (Quenching with Methanol/Ammonia) F->G H Polymer Isolation (Precipitation & Filtration) G->H I Drying (Vacuum Oven) H->I J Characterization (GPC, NMR) I->J

Caption: General experimental workflow for cationic polymerization.

logical_relationship cluster_params Experimental Parameters cluster_outcomes Polymerization Outcomes Temp Temperature Control Polymerization Control (Livingness, PDI) Temp->Control Lower Temp → Better Control Stereo Stereoregularity (Isotacticity) Temp->Stereo Lower Temp → Higher Isotacticity Rate Reaction Rate Temp->Rate Lower Temp → Slower Rate Solvent Solvent Polarity Solvent->Control Low Polarity → Better Control Solvent->Stereo Low Polarity → Higher Isotacticity

Caption: Effect of parameters on polymerization outcomes.

References

Technical Support Center: Troubleshooting Low Conversion Rates in tert-Butyl Vinyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving tert-butyl vinyl ether (TBVE). Whether you are using TBVE for alcohol protection or cationic polymerization, this guide will help you diagnose and resolve issues related to low conversion rates and yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile reagent primarily used for two main purposes:

  • Protection of Alcohols: It serves as an effective protecting group for alcohols, forming a tert-butoxyethyl (TBE) ether. This group is stable under basic and organometallic conditions but can be easily removed under mild acidic conditions.

  • Monomer in Cationic Polymerization: TBVE is used in cationic polymerization to synthesize poly(this compound), which can be further modified to produce materials like polyvinyl alcohol (PVA).[1]

Q2: Why am I observing low conversion of my alcohol when using this compound for protection?

A2: Low conversion in alcohol protection reactions with TBVE can stem from several factors:

  • Inactive Catalyst: The acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), trifluoroacetic acid) may be old, hydrated, or used in insufficient quantities.

  • Suboptimal Reaction Temperature: While many protections proceed at room temperature, some sterically hindered alcohols may require gentle heating. Conversely, excessive heat can lead to side reactions.

  • Presence of Water: Water can hydrolyze this compound and deactivate the acid catalyst, leading to lower yields.

  • Impure Reagents: The purity of both the alcohol and TBVE is crucial. Impurities in TBVE, such as its polymerization products, can inhibit the reaction.

Q3: What are common side reactions that can lower the yield in reactions involving this compound?

A3: Several side reactions can compete with the desired transformation, reducing the overall yield:

  • Acetal (B89532) Formation: In the presence of acid, TBVE can react with itself or with the alcohol to form acetal byproducts.[2]

  • Cationic Polymerization of TBVE: Under strongly acidic conditions or at elevated temperatures, TBVE can undergo polymerization, consuming the reagent.

  • Hydrolysis: Any moisture present in the reaction can lead to the hydrolysis of TBVE back to acetaldehyde (B116499) and tert-butanol.

Q4: My cationic polymerization of this compound is showing low monomer conversion. What are the likely causes?

A4: Low conversion in the cationic polymerization of TBVE is a common issue and can be attributed to:

  • Initiator/Co-initiator inefficiency: The choice and concentration of the Lewis acid initiator (e.g., BF₃·OEt₂, SnCl₄) are critical. The presence of impurities can deactivate the initiator.

  • Chain Transfer Reactions: Chain transfer to the monomer, polymer, or solvent can terminate the growing polymer chain prematurely, leading to low molecular weight polymers and unreacted monomer.

  • Reaction Temperature: Cationic polymerization of vinyl ethers is highly sensitive to temperature. Low temperatures (e.g., -78 °C) are often required to suppress chain transfer reactions and achieve a "living" polymerization with high conversion.[1]

  • Solvent Polarity: The polarity of the solvent can significantly influence the polymerization rate and control. Nonpolar solvents often favor stereoregular polymerization.[1]

Troubleshooting Guides

Section 1: Low Conversion in Alcohol Protection Reactions

This section provides a systematic approach to troubleshooting low conversion rates when using this compound to protect alcohols.

Troubleshooting Workflow for Alcohol Protection

G start Low Conversion Observed check_reagents 1. Verify Reagent Purity and Integrity start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Solution: - Purify TBVE by distillation. - Dry solvent and alcohol. check_reagents->solution_reagents Impurity Suspected check_catalyst 3. Assess Catalyst Activity check_conditions->check_catalyst Conditions OK solution_conditions Solution: - Optimize temperature. - Increase reaction time. - Use excess TBVE. check_conditions->solution_conditions Suboptimal Conditions check_workup 4. Review Workup Procedure check_catalyst->check_workup Catalyst OK solution_catalyst Solution: - Use fresh catalyst. - Increase catalyst loading. check_catalyst->solution_catalyst Catalyst Inactive solution_workup Solution: - Ensure non-acidic quench. - Optimize purification. check_workup->solution_workup Workup Issues

Caption: Troubleshooting workflow for low conversion in alcohol protection.

Detailed Troubleshooting Steps:

Issue Possible Cause Recommended Action
Low or No Reaction Impure this compound: Commercial TBVE can contain inhibitors (like KOH) or oligomers that interfere with the reaction.Purify TBVE by distillation from sodium or calcium hydride before use.
Wet Reagents/Solvent: Traces of water can hydrolyze TBVE and the acid catalyst.Ensure the alcohol is dry. Use an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Acid Catalyst: The catalyst may have degraded over time or absorbed moisture.Use a fresh batch of the acid catalyst. Consider using a different catalyst (e.g., PPTS, CSA, TFA).
Incomplete Conversion Insufficient Catalyst: The catalytic amount may not be sufficient to drive the reaction to completion, especially with less reactive alcohols.Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
Suboptimal Temperature: The reaction may be too slow at room temperature for sterically hindered alcohols.Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Insufficient Reaction Time: The reaction may not have reached equilibrium.Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
Reversibility of the Reaction: The reaction is an equilibrium process. The liberation of acetaldehyde can shift the equilibrium back to the starting materials.Use a slight excess of this compound (1.5-2.0 equivalents) to drive the equilibrium towards the product.
Formation of Byproducts Acetal Formation: Excess acid or high temperatures can promote the formation of acetal byproducts.[2]Use a milder acid catalyst or reduce the catalyst loading. Maintain a controlled temperature.
Polymerization of TBVE: Strong acids can initiate the cationic polymerization of TBVE.Use a milder acid catalyst and avoid high temperatures.
Section 2: Low Conversion in Cationic Polymerization of this compound

This section addresses common issues leading to low monomer conversion during the cationic polymerization of TBVE.

Troubleshooting Workflow for Cationic Polymerization

G start Low Monomer Conversion check_purity 1. Verify Monomer and Solvent Purity start->check_purity check_initiator 2. Evaluate Initiator System check_purity->check_initiator Purity Confirmed solution_purity Solution: - Purify TBVE and solvent. - Remove inhibitors. check_purity->solution_purity Impurities Detected check_temp 3. Assess Reaction Temperature check_initiator->check_temp Initiator Active solution_initiator Solution: - Use fresh initiator. - Optimize initiator/co-initiator ratio. check_initiator->solution_initiator Initiator Issue check_quenching 4. Review Quenching and Purification check_temp->check_quenching Temperature Controlled solution_temp Solution: - Lower the reaction temperature (e.g., -78°C). - Ensure consistent cooling. check_temp->solution_temp Temperature Too High solution_quenching Solution: - Use appropriate quenching agent. - Optimize polymer precipitation. check_quenching->solution_quenching Procedural Error

Caption: Troubleshooting workflow for low conversion in cationic polymerization.

Detailed Troubleshooting Steps:

Issue Possible Cause Recommended Action
Polymerization Fails to Initiate Impure Monomer: The presence of water, alcohol, or other protic impurities can terminate the cationic chain carriers. Commercial TBVE often contains stabilizers like KOH that need to be removed.Purify TBVE by washing with a dilute base, followed by water, drying over a desiccant (e.g., CaH₂), and distilling under an inert atmosphere.
Wet Solvent: Moisture in the solvent will readily terminate the polymerization.Use freshly distilled, anhydrous solvents.
Inactive Initiator: The Lewis acid initiator may have decomposed due to improper storage or handling.Use a freshly opened or purified initiator. Prepare stock solutions under inert conditions.
Low Monomer Conversion / Low Molecular Weight High Reaction Temperature: Cationic polymerization of TBVE is often uncontrolled at room temperature, leading to significant chain transfer reactions.Perform the polymerization at low temperatures (e.g., -78 °C to 0 °C) to suppress chain transfer and termination, promoting a living polymerization.[1]
Chain Transfer to Monomer/Solvent: The reactivity of the carbocationic chain end can lead to abstraction of a proton from the monomer or solvent, terminating the chain.Choose a solvent with low chain transfer potential (e.g., toluene, dichloromethane). Lowering the temperature also mitigates this issue.
Incorrect Initiator/Monomer Ratio: An inappropriate ratio can lead to incomplete initiation or a high rate of termination.Optimize the initiator to monomer ratio to control the molecular weight and achieve high conversion.
Broad Molecular Weight Distribution Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be formed at different times, leading to a broad distribution of chain lengths.Ensure rapid and efficient initiation by selecting an appropriate initiator system and ensuring all components are added quickly at the start of the reaction.
Presence of Impurities: Impurities can lead to uncontrolled termination and chain transfer events.Rigorous purification of all reagents and solvents is essential.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

This protocol describes a general method for the protection of a primary alcohol, such as benzyl (B1604629) alcohol, using this compound and an acid catalyst.

Materials:

  • Primary alcohol (e.g., benzyl alcohol, 1.0 equiv)

  • This compound (1.5 equiv, freshly distilled)

  • Pyridinium p-toluenesulfonate (PPTS, 0.02 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol and anhydrous DCM.

  • Add this compound to the solution.

  • Add PPTS to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting alcohol), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butoxyethyl protected alcohol.

Protocol 2: Cationic Polymerization of this compound

This protocol outlines a general procedure for the cationic polymerization of this compound at low temperature.

Materials:

  • This compound (freshly purified)

  • Anhydrous toluene

  • Initiator system (e.g., BF₃·OEt₂ in toluene)

  • Methanol (for quenching)

  • Hexanes (for precipitation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the purified this compound in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate, dry syringe, prepare a solution of the initiator (e.g., BF₃·OEt₂) in anhydrous toluene.

  • Slowly add the initiator solution to the cold monomer solution with vigorous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Quench the polymerization by adding cold methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as hexanes or methanol, with stirring.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Signaling Pathways and Logical Relationships

Reaction Pathway for Alcohol Protection and Potential Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Side Reactions ROH Alcohol (R-OH) Intermediate Oxocarbenium Ion Intermediate ROH->Intermediate + TBVE, H+ TBVE This compound Polymer Poly(TBVE) TBVE->Polymer + H+ (excess) Hydrolysis Hydrolysis Products TBVE->Hydrolysis + H2O, H+ H_plus H+ Product Protected Alcohol (TBE-ether) Intermediate->Product - H+ Acetal Acetal Byproduct Intermediate->Acetal + ROH H2O Water

Caption: Key pathways in the acid-catalyzed protection of alcohols with TBVE.

References

Removal of inhibitors from tert-butyl vinyl ether for sensitive reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl vinyl ether (tBVE). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively removing inhibitors for sensitive chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound?

A1: Commercial this compound is typically stabilized to prevent polymerization during transport and storage. Common inhibitors include potassium hydroxide (B78521) (KOH), potassium acetate, and phenolic compounds like 4-tert-butylcatechol (B165716) (TBC), hydroquinone (B1673460) (HQ), and hydroquinone monomethyl ether (MEHQ).[1][2][3] The specific inhibitor and its concentration should be listed on the manufacturer's certificate of analysis.

Q2: Why is it critical to remove these inhibitors before my reaction?

A2: Inhibitors can terminate or significantly hinder sensitive reactions. For instance, in cationic polymerization, which is a common application for vinyl ethers, basic inhibitors like KOH can neutralize the acidic initiator.[2] Phenolic inhibitors can quench radical intermediates in other types of reactions or interfere with organometallic catalysts.[4][5] For predictable and reproducible results, especially in polymer chemistry and fine chemical synthesis, removing these substances is a mandatory prerequisite.[6][7][8]

Q3: What are the primary methods for removing inhibitors from tBVE?

A3: The most common and effective methods are:

  • Column Chromatography: Passing the monomer through a column packed with activated basic alumina (B75360) is highly effective for removing phenolic inhibitors like TBC.[9]

  • Aqueous Base Wash: Washing the tBVE with an aqueous sodium hydroxide (NaOH) solution can effectively remove acidic phenolic inhibitors.[9] This is typically followed by washing with water to remove residual base and drying over a suitable agent.

  • Vacuum Distillation: Distillation under reduced pressure separates the volatile monomer from non-volatile inhibitors like polymeric species or salts.[10] It is often used as a final purification step to remove any remaining impurities, including water introduced during washing.

Q4: Can I use the monomer directly from a newly opened bottle without purification?

A4: For non-sensitive applications, this may be acceptable. However, for sensitive processes like living cationic polymerization, catalysis, or reactions involving highly reactive intermediates, it is strongly recommended to purify the monomer immediately before use, even from a new bottle.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly. Incomplete removal of the inhibitor.1. Verify your purification method. For phenolic inhibitors, passing the monomer through a fresh column of activated basic alumina is highly effective.[9] 2. If using an aqueous wash, ensure sufficient contact time and concentration of the NaOH solution. 3. Consider performing a final vacuum distillation step.
Polymerization occurs in the flask during distillation. The distillation temperature is too high, or localized overheating is occurring.1. Ensure you are using a vacuum sufficient to lower the boiling point of tBVE (75-76 °C at atmospheric pressure) to a safe temperature (e.g., < 40 °C).[12] 2. Use a water bath for gentle and uniform heating; avoid direct heating with a mantle. 3. Do not distill to dryness, as concentrated inhibitors/peroxides can be hazardous.
Low recovery of purified monomer. 1. Adsorption onto the column material. 2. Mechanical losses during transfers and washes. 3. Inefficient condensation during distillation.1. Do not use an excessively large column for small quantities of monomer. Pre-washing the column with a small amount of monomer can help saturate active sites. 2. Ensure careful transfers between vessels. 3. Check that your condenser is properly chilled and efficient for the distillation rate.
Reaction shows irreproducible results. Introduction of water or other contaminants during purification.1. If using an aqueous wash, ensure the subsequent drying step (e.g., with CaH₂ or Na₂SO₄) is thorough.[9] 2. Use freshly dried solvents and glassware. 3. Store the purified monomer under an inert atmosphere (e.g., Nitrogen or Argon) and use it promptly.

Quantitative Data on Inhibitor Removal

The following table summarizes typical inhibitor levels and the expected efficiency of common removal methods. Actual values can vary based on the initial concentration and the precise experimental conditions.

Method Typical Initial Inhibitor Level Expected Final Inhibitor Level Advantages Disadvantages
Activated Alumina Column 10-200 ppm (TBC, HQ)< 5 ppmFast, efficient for phenolic inhibitors, simple setup.Column capacity is finite; may not remove all types of inhibitors.
Aqueous NaOH Wash 10-200 ppm (Phenolic type)< 10 ppmInexpensive, effective for acidic inhibitors.[9]Introduces water that must be rigorously removed; less effective for non-acidic inhibitors.
Vacuum Distillation VariesNon-detectable (for non-volatile inhibitors)Removes a broad spectrum of non-volatile impurities; provides very high purity monomer.[10]Risk of polymerization if overheated; does not remove volatile impurities with similar boiling points.

Experimental Protocols

Protocol 1: Purification using Activated Alumina Column

This method is highly recommended for removing phenolic inhibitors such as TBC.

Materials:

  • This compound (inhibited)

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column

  • Anhydrous solvent (e.g., hexane, for slurry packing if desired)

  • Round-bottom flask for collection, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Prepare the Column: Insert a glass wool plug at the bottom of the chromatography column. Add the activated basic alumina to fill approximately 3/4 of the column volume. The amount of alumina depends on the amount of monomer; a general rule is to use 10-20g of alumina per 100 mL of monomer.

  • Add Monomer: Secure the column vertically. Carefully pour the this compound directly onto the top of the alumina bed.

  • Elution: Allow the monomer to pass through the column under gravity. The flow rate can be adjusted with a stopcock or by applying gentle positive pressure with an inert gas.

  • Collection: Collect the purified, inhibitor-free monomer in a dry round-bottom flask under an inert atmosphere.

  • Storage: Seal the flask immediately. For best results, use the purified monomer on the same day. If short-term storage is necessary, keep it at a low temperature (2-8 °C) under an inert atmosphere.

Protocol 2: Purification by Aqueous Base Wash and Distillation

This is a more classical, multi-step purification suitable for removing acidic inhibitors and achieving very high purity.

Materials:

  • This compound (inhibited)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous drying agent (e.g., calcium hydride (CaH₂), anhydrous magnesium sulfate (B86663) (MgSO₄))

  • Distillation apparatus (vacuum-rated)

  • Vacuum pump and pressure gauge

  • Water bath

Procedure:

  • Base Wash: Transfer the tBVE to a separatory funnel. Add an equal volume of 10% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash step two more times.

  • Water Wash: Wash the tBVE with two portions of deionized water, followed by one portion of brine to break any emulsions and aid in water removal.

  • Drying: Transfer the washed tBVE to a dry flask and add a suitable drying agent (e.g., MgSO₄). Swirl and let it stand for at least 1 hour. For ultra-dry requirements for cationic polymerization, a more potent drying agent like CaH₂ can be used, allowing it to stand overnight.

  • Vacuum Distillation: Filter the dried tBVE into a distillation flask. Assemble the vacuum distillation apparatus. Heat the flask gently in a water bath while applying vacuum. Collect the fraction boiling at the correct temperature for the applied pressure (e.g., ~30-32 °C at ~100 mmHg).

  • Collection and Storage: Collect the distilled monomer in a receiver flask cooled in an ice bath and blanketed with an inert gas. Store as described in Protocol 1.

Visualizations

Logical Workflow for Purification Method Selection

The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy based on your experimental needs.

Purification_Workflow start Start: Inhibited tBVE purity_q Ultra-High Purity Required? (e.g., Living Polymerization) start->purity_q wash_distill Aqueous NaOH Wash + Vacuum Distillation over CaH₂ purity_q->wash_distill Yes water_sens_q Reaction Sensitive to Water? purity_q->water_sens_q No alumina Pass through Activated Alumina Column final_product Purified tBVE (Ready for use) alumina->final_product wash_distill->final_product water_sens_q->alumina No water_sens_q->wash_distill Yes (if ultra-dry needed)

Caption: Decision workflow for selecting a tBVE purification method.

Mechanism of Reaction Inhibition

This diagram illustrates how an inhibitor (in this case, a basic impurity like water or hydroxide) can terminate a cationic polymerization reaction, highlighting the necessity for its removal.

Inhibition_Pathway cluster_propagation Desired Cationic Polymerization cluster_termination Inhibition Pathway Monomer tBVE Monomer Active_Center Propagating Carbocation (P-CH₂-CH⁺-OtBu) Monomer->Active_Center Initiator Initiator (e.g., H⁺) Initiator->Monomer Initiation Active_Center->Monomer Propagation Polymer Growing Polymer Chain Active_Center->Polymer Terminated_Chain Terminated Chain (Inactive) Inhibitor Inhibitor (e.g., OH⁻, H₂O) Inhibitor->Active_Center Termination (Chain Death)

Caption: Inhibition of cationic polymerization by a basic impurity.

References

Technical Support Center: Managing the Exothermic Nature of tert-Butyl Vinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-butyl vinyl ether (t-BVE) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of this reaction. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound so exothermic?

A1: The polymerization of vinyl ethers, including this compound (t-BVE), proceeds through a cationic chain-growth mechanism. This process involves the conversion of a π-bond in the vinyl monomer to a more stable σ-bond in the resulting polymer backbone. The significant difference in bond enthalpy between the broken π-bond and the newly formed σ-bond results in a substantial release of energy in the form of heat, making the reaction highly exothermic.

Q2: What are the primary risks associated with the uncontrolled exothermic polymerization of t-BVE?

A2: An uncontrolled exotherm, often referred to as a runaway reaction, can lead to a rapid increase in temperature and pressure within the reaction vessel. This can cause the solvent to boil violently, potentially leading to a breach of the reactor and the release of flammable and hazardous materials. Furthermore, high reaction temperatures can lead to side reactions, such as chain transfer and termination, resulting in a polymer with a broad molecular weight distribution and poor structural control. In severe cases, it can pose a significant safety hazard in the laboratory.[1]

Q3: What are the key strategies for controlling the exotherm during t-BVE polymerization?

A3: The primary strategies for managing the exotherm include:

  • Low-Temperature Polymerization: Conducting the reaction at sub-zero temperatures (e.g., -78°C to -30°C) is the most common method to dissipate heat and slow down the reaction rate.[2]

  • Controlled Monomer Addition: Adding the monomer slowly to the reaction mixture allows for better heat management as the heat generated can be dissipated over a longer period.

  • Use of Appropriate Solvents: Solvents with low dielectric constants are often used to stabilize the propagating carbocation and control the polymerization rate.[2]

  • Initiator System Selection: The choice of initiator and co-initiator can significantly influence the polymerization kinetics and, consequently, the exotherm. Living/controlled cationic polymerization systems are often employed for better control.

  • Efficient Heat Transfer: Ensuring efficient stirring and using a reaction vessel with a high surface-area-to-volume ratio can improve heat dissipation to the cooling bath.

Q4: How does the choice of initiator affect the exotherm?

A4: The initiator system's activity directly impacts the rate of polymerization and heat generation. Strong Lewis acids or initiators that rapidly generate carbocations can lead to a very fast and highly exothermic polymerization. In contrast, initiator systems used in living cationic polymerization are designed to establish a rapid equilibrium between dormant and active propagating species. This keeps the concentration of active species low at any given time, leading to a more controlled and less exothermic reaction.

Q5: Can I perform the polymerization of t-BVE at room temperature?

A5: While traditional cationic polymerization of t-BVE is typically performed at low temperatures to control its high reactivity, recent advancements have made room temperature polymerization possible under specific conditions.[3] These methods often involve the use of specialized initiator systems, such as those used in reversible addition-fragmentation chain-transfer (RAFT) polymerization, or organocatalysts that provide better control over the propagating species.[3][4] However, these methods require careful selection of reagents and precise control over reaction conditions to prevent a runaway reaction.

Troubleshooting Guides

Issue 1: The reaction is too fast and the temperature rises uncontrollably.

Possible Cause Solution
Reaction temperature is too high. Lower the initial reaction temperature. For highly reactive systems, starting at -78°C (dry ice/acetone bath) is recommended.
Monomer addition is too rapid. Add the monomer dropwise to the reaction mixture using a syringe pump or a dropping funnel over an extended period.
Initiator concentration is too high. Reduce the concentration of the initiator or co-initiator. A higher initiator concentration leads to a greater number of active centers and a faster polymerization rate.[5]
Inefficient heat transfer. Ensure vigorous stirring to promote uniform temperature distribution. Use a reaction vessel with a larger surface area (e.g., a flask with a larger diameter) to improve heat exchange with the cooling bath.
Incorrect solvent choice. Use a non-polar solvent or a solvent with a low dielectric constant, such as toluene (B28343) or hexane, to moderate the reactivity of the carbocationic propagating species.[2]

Issue 2: The resulting polymer has a broad molecular weight distribution (high polydispersity index - PDI).

Possible Cause Solution
Chain transfer or termination reactions due to high temperature. As with uncontrolled exotherms, lower the reaction temperature to suppress side reactions.
Impurities in the monomer or solvent. Purify the monomer and solvent before use. t-BVE should be washed with an aqueous NaOH solution, followed by water, dried over a drying agent like KOH, and then distilled from calcium hydride.[6] Solvents should be appropriately dried and deoxygenated.
Inappropriate initiator system. Employ a living/controlled polymerization system. For example, the use of an initiator like an HCl-adduct of a vinyl ether in combination with a Lewis acid such as SnCl₄ can provide better control.[7]
Slow initiation compared to propagation. Ensure that the initiation is fast and quantitative. This can be achieved by selecting an appropriate initiator that rapidly generates the active species.

Issue 3: The polymerization does not initiate or proceeds very slowly.

Possible Cause Solution
Reaction temperature is too low. While low temperatures are crucial for control, an excessively low temperature can significantly slow down the reaction rate. If the reaction is too slow, consider raising the temperature slightly (e.g., from -78°C to -60°C).
Initiator or co-initiator is inactive. Ensure that the initiator and co-initiator are pure and have been stored correctly under an inert atmosphere. Some initiators can degrade over time.
Presence of impurities that inhibit the reaction. Water is a common inhibitor in cationic polymerization. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Insufficient concentration of initiator or co-initiator. Increase the concentration of the initiator or co-initiator. Refer to established protocols for appropriate concentration ranges.[8]

Quantitative Data

Table 1: Heat of Polymerization for Various Vinyl Monomers

MonomerHeat of Polymerization (-ΔHp) (kcal/mol)Physical State TransitionReference
Vinyl Butyl Ether14.4Liquid to Liquid[9]
Vinylidene Chloride14.4Liquid to Solid[9]
Styrene16.7Liquid to Amorphous[9]
Methyl Methacrylate13.9Liquid to Amorphous[9]

Note: The heat of polymerization can be influenced by factors such as the physical state of the monomer and polymer, and the reaction conditions.

Experimental Protocols

Protocol 1: Low-Temperature Living Cationic Polymerization of this compound

This protocol is adapted from procedures for the living cationic polymerization of vinyl ethers.[6][7]

Materials:

  • This compound (t-BVE), purified as described in the troubleshooting section.

  • Toluene, dried and deoxygenated.

  • Initiator: 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) or a similar adduct.

  • Co-initiator/Lewis Acid: Tin(IV) chloride (SnCl₄) solution in a dry, non-coordinating solvent.

  • Quenching solution: Pre-chilled methanol (B129727) containing a small amount of ammonia (B1221849) or triethylamine.[8][10]

  • Dry glassware and inert atmosphere setup (nitrogen or argon).

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen/argon inlet, and a rubber septum.

  • Solvent and Initiator: Charge the flask with dry toluene and the initiator (e.g., IBEA).

  • Cooling: Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Co-initiator Addition: Slowly add the SnCl₄ solution to the stirred mixture.

  • Monomer Addition: Add the purified t-BVE dropwise to the reaction mixture via a syringe pump over a period of 30-60 minutes to maintain a constant temperature.

  • Polymerization: Allow the reaction to proceed at the set temperature. Monitor the reaction progress by taking aliquots and analyzing them by techniques such as ¹H NMR or GPC.

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding the pre-chilled methanol/ammonia solution.[10]

  • Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol). Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glass Oven-dry glassware prep_reagents Purify monomer and solvents prep_glass->prep_reagents prep_inert Assemble under inert atmosphere prep_reagents->prep_inert charge_flask Charge flask with solvent and initiator prep_inert->charge_flask cool_flask Cool to -78°C charge_flask->cool_flask add_coinitiator Add co-initiator (e.g., SnCl4) cool_flask->add_coinitiator add_monomer Add t-BVE dropwise add_coinitiator->add_monomer polymerize Allow polymerization to proceed add_monomer->polymerize quench Quench with cold methanol/ammonia polymerize->quench precipitate Precipitate polymer in non-solvent quench->precipitate filter_dry Filter and dry the polymer precipitate->filter_dry

Caption: Workflow for Low-Temperature Cationic Polymerization of t-BVE.

Troubleshooting_Runaway_Reaction q_node q_node a_node a_node start Symptom: Uncontrolled Temperature Rise q_temp Is reaction temp below -30°C? start->q_temp a_temp_no Action: Lower reaction temperature q_temp->a_temp_no No q_addition Is monomer added dropwise? q_temp->q_addition Yes a_addition_no Action: Use syringe pump for slow addition q_addition->a_addition_no No q_initiator Is initiator concentration within literature range? q_addition->q_initiator Yes a_initiator_no Action: Reduce initiator concentration q_initiator->a_initiator_no No a_final Action: Ensure efficient stirring and proper reactor geometry q_initiator->a_final Yes

Caption: Troubleshooting Guide for a Runaway Polymerization Reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Tert-butyl Vinyl Ether and Ethyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of tert-butyl vinyl ether and ethyl vinyl ether. Understanding the nuanced differences in their behavior is critical for applications ranging from polymer synthesis to the strategic use of protecting groups in complex molecule construction. This document summarizes key reactivity trends, supported by available experimental data, and provides detailed experimental protocols for further investigation.

Core Reactivity Principles: Electronic and Steric Effects

The reactivity of vinyl ethers is primarily governed by the electronic properties of the oxygen-linked alkyl group and the steric hindrance it imposes.

  • Electronic Effects: The oxygen atom in vinyl ethers donates electron density to the double bond through resonance, making it electron-rich and highly susceptible to electrophilic attack. The nature of the alkyl group modulates this effect. The tert-butyl group in this compound is a stronger electron-donating group compared to the ethyl group in ethyl vinyl ether. This increased electron-donating character enhances the nucleophilicity of the double bond in this compound, making it inherently more reactive towards electrophiles.

  • Steric Effects: The bulky tert-butyl group can sterically hinder the approach of reactants to the double bond, which can influence reaction rates and stereochemical outcomes. This effect is particularly relevant in reactions involving sterically demanding transition states.

The interplay of these electronic and steric factors dictates the relative reactivity of this compound and ethyl vinyl ether in various chemical transformations.

Cationic Polymerization

Cationic polymerization is a cornerstone of vinyl ether chemistry. The initiation step involves the addition of an electrophile (typically a carbocation generated from a Lewis acid and an initiator) to the vinyl ether double bond. The greater electron-donating ability of the tert-butyl group stabilizes the resulting carbocation intermediate more effectively than the ethyl group, leading to a faster rate of polymerization for this compound.

ParameterThis compoundEthyl Vinyl EtherReference
Relative Reactivity HigherLower[1][2]
Carbocation Stability More StableLess StableGeneral Principle
Experimental Protocol: Comparative Cationic Polymerization

Objective: To compare the rate of cationic polymerization of this compound and ethyl vinyl ether.

Materials:

  • This compound (freshly distilled)

  • Ethyl vinyl ether (freshly distilled)

  • Toluene (B28343) (anhydrous)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Initiator (e.g., 1-phenylethyl chloride)

  • Methanol (for quenching)

  • Dry glassware and syringes

Procedure:

  • Prepare separate stock solutions of this compound and ethyl vinyl ether in anhydrous toluene (e.g., 1 M).

  • In a flame-dried, nitrogen-purged reaction vessel equipped with a magnetic stirrer and cooled to the desired temperature (e.g., 0 °C), add a known volume of the vinyl ether stock solution.

  • Add the initiator (e.g., 1-phenylethyl chloride, 0.01 eq.).

  • Initiate the polymerization by adding the Lewis acid (e.g., BF₃·OEt₂, 0.005 eq.).

  • Monitor the reaction progress over time by taking aliquots at regular intervals and quenching them with methanol.

  • Determine the monomer conversion for each aliquot using Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Plot monomer conversion versus time for both vinyl ethers to compare their polymerization rates.

Logical Workflow for Comparative Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_tBVE Prepare 1M tBVE in Toluene react_tBVE Polymerize tBVE (Initiator + Lewis Acid) prep_tBVE->react_tBVE prep_EVE Prepare 1M EVE in Toluene react_EVE Polymerize EVE (Initiator + Lewis Acid) prep_EVE->react_EVE monitor_tBVE Monitor tBVE Conversion (GC/NMR) react_tBVE->monitor_tBVE monitor_EVE Monitor EVE Conversion (GC/NMR) react_EVE->monitor_EVE compare Compare Polymerization Rates monitor_tBVE->compare monitor_EVE->compare

Caption: Workflow for comparing the cationic polymerization rates.

Acid-Catalyzed Hydrolysis

Vinyl ethers undergo acid-catalyzed hydrolysis to form an aldehyde and an alcohol. The reaction is initiated by the protonation of the β-carbon of the vinyl group, which is the rate-determining step.[2] The stability of the resulting carbocation intermediate influences the reaction rate.

ParameterThis compoundEthyl Vinyl EtherReference
Predicted Relative Rate FasterSlowerInferred from electronic effects
Intermediate Stability More Stable CarbocationLess Stable CarbocationGeneral Principle
Experimental Protocol: Comparative Hydrolysis Rate Measurement

Objective: To compare the rates of acid-catalyzed hydrolysis of this compound and ethyl vinyl ether by monitoring the disappearance of the vinyl ether.

Materials:

  • This compound

  • Ethyl vinyl ether

  • Aqueous acid solution (e.g., 0.1 M HCl)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound and ethyl vinyl ether in a suitable solvent (e.g., acetonitrile) at a concentration that gives a measurable absorbance in the UV region (e.g., around 230 nm).

  • Equilibrate the aqueous acid solution and the vinyl ether stock solutions to a constant temperature (e.g., 25 °C).

  • To a quartz cuvette containing the aqueous acid solution, inject a small aliquot of the vinyl ether stock solution and mix rapidly.

  • Immediately begin monitoring the decrease in absorbance at the λ_max of the vinyl ether as a function of time.

  • Repeat the experiment for the other vinyl ether under identical conditions.

  • Calculate the pseudo-first-order rate constants (k_obs) for the hydrolysis of each vinyl ether from the slope of the plot of ln(Absorbance) versus time.

  • Compare the k_obs values to determine the relative hydrolysis rates.

Signaling Pathway for Acid-Catalyzed Hydrolysis

G VE Vinyl Ether (t-BuVE or EVE) Carbocation Carbocation Intermediate VE->Carbocation + H⁺ (RDS) H_plus H+ Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O H2O H₂O Products Aldehyde + Alcohol Hemiacetal->Products - H⁺

Caption: Mechanism of acid-catalyzed vinyl ether hydrolysis.

Cycloaddition Reactions

Vinyl ethers, being electron-rich olefins, are excellent dienophiles in Diels-Alder reactions, particularly with electron-deficient dienes. The higher electron density of the double bond in this compound suggests it should be more reactive in such cycloadditions compared to ethyl vinyl ether. However, the steric bulk of the tert-butyl group can play a significant role, potentially retarding the reaction rate or influencing the stereoselectivity of the product, especially with sterically hindered dienes.

A theoretical study of the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether (as a model for ethyl vinyl ether) indicated that the reaction proceeds with total ortho regioselectivity.[3] While direct experimental comparative data for this compound in the same reaction is unavailable, it is plausible that the regioselectivity would be similar, although the reaction rate might be affected by steric factors.

ParameterThis compoundEthyl Vinyl EtherReference
Predicted Electronic Reactivity HigherLowerInferred from electron density
Potential Steric Hindrance SignificantMinimalGeneral Principle
Observed Yield (with a specific diene) Not found35% (with 3-methylene-2,4-chromandione)[3]

Conclusion

References

A Comparative Guide to Alcohol Protection: Tert-Butyl Vinyl Ether vs. Silyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multistep organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups for hydroxyl moieties is a critical strategic decision. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions, and it must be robust enough to withstand a variety of reaction conditions intended for other parts of the molecule. This guide provides an objective comparison between the use of tert-butyl vinyl ether (a precursor to the tert-butoxyethyl protecting group) and the widely employed family of silyl (B83357) ethers for the protection of alcohols.

Introduction to the Contenders

This compound reacts with alcohols under acidic catalysis to form a tert-butoxyethyl ether. This acetal-type protecting group is valued for its general stability under basic and organometallic conditions.

Silyl Ethers , such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers, are formed by reacting an alcohol with a corresponding silyl halide or triflate. Their stability is tunable based on the steric bulk of the substituents on the silicon atom, offering a versatile toolkit for orthogonal protection strategies.

Performance Comparison: Stability and Reactivity

The choice between a tert-butyl-derived ether and a silyl ether often hinges on the planned synthetic route and the specific chemical environments the protected molecule will encounter.

Stability Profile

Silyl ethers exhibit a wide range of stabilities that can be finely tuned by altering the substituents on the silicon atom. Generally, bulkier silyl groups confer greater stability. Tert-butyl ethers are known for their exceptional stability to basic conditions but are readily cleaved by acids.

Table 1: Relative Stability of Common Silyl Ether Protecting Groups

Protecting GroupRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
Trimethylsilyl (TMS)11
Triethylsilyl (TES)6410-100
tert-Butyldimethylsilyl (TBS/TBDMS)20,000~20,000
Triisopropylsilyl (TIPS)700,000100,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000~20,000

Data sourced from literature, representing relative rates of hydrolysis.

Table 2: General Stability of Tert-Butyl Ethers

ConditionStability
Strong Aqueous Acid (pH < 1)Labile
Mild Aqueous Acid (pH 4-6)Generally Labile
Neutral Aqueous Conditions (pH 7)Stable
Basic Conditions (e.g., LDA, t-BuOK, NaOH)Stable
Organometallic Reagents (e.g., RLi, RMgX)Stable
Common Oxidants and ReductantsStable
Protection and Deprotection Conditions

The ease and selectivity of the protection and deprotection steps are paramount. Silyl ethers are typically installed under basic conditions and removed with acid or fluoride (B91410) ions, offering a distinct set of orthogonal conditions compared to the acid-catalyzed formation and removal of tert-butyl ethers.

Table 3: Typical Conditions for Protection and Deprotection

Protecting GroupTypical Protection ConditionsTypical Deprotection Conditions
tert-Butyl Ether This compound, cat. acid (e.g., TFA, CSA)Aqueous acid (e.g., TFA, HCl, AcOH)
TMS Ether TMSCl, base (e.g., Et₃N, Imidazole), CH₂Cl₂Mild acid (e.g., K₂CO₃/MeOH), TBAF
TES Ether TESCl, base (e.g., Imidazole), DMFAcOH/THF/H₂O, TBAF
TBS/TBDMS Ether TBSCl, Imidazole (B134444), DMFTBAF, THF; HF·Pyridine; strong acid
TIPS Ether TIPSOTf, 2,6-lutidine, CH₂Cl₂TBAF, THF; HF·Pyridine
TBDPS Ether TBDPSCl, Imidazole, DMFTBAF, THF; HF·Pyridine

Experimental Protocols

Below are representative experimental procedures for the protection of a primary alcohol using this compound and a common silyl ether, tert-butyldimethylsilyl chloride.

Protocol 1: Protection of Benzyl (B1604629) Alcohol with this compound

Objective: To synthesize benzyl tert-butoxyethyl ether.

Materials:

  • Benzyl alcohol (1.0 eq.)

  • This compound (1.5 eq.)

  • Trifluoroacetic acid (TFA) (0.05 eq.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add this compound.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the title compound.

Protocol 2: Protection of Benzyl Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)

Objective: To synthesize benzyl tert-butyldimethylsilyl ether.

Materials:

  • Benzyl alcohol (1.0 eq.)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq.)

  • Imidazole (2.2 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzyl alcohol, TBSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.

  • Stir the solution for 12-16 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired silyl ether.

Visualizing the Chemistry

Protection and Deprotection Workflows

The following diagrams illustrate the general mechanisms for the formation and cleavage of tert-butyl and silyl ethers.

G cluster_tbve tert-Butyl Ether Protection/Deprotection cluster_silyl Silyl Ether Protection/Deprotection ROH_tb R-OH Protected_tb R-O-CH(CH₃)O-tBu ROH_tb->Protected_tb Protection TBVE This compound TBVE->Protected_tb H_plus_tb H⁺ (cat.) Protected_tb->ROH_tb Deprotection H2O_H_plus H₂O / H⁺ ROH_si R-OH Protected_si R-O-SiR₃' ROH_si->Protected_si Protection R3SiCl R₃'SiCl R3SiCl->Protected_si Base Base (e.g., Imidazole) Base->Protected_si Protected_si->ROH_si Deprotection F_minus F⁻ or H⁺

Figure 1. General workflows for the protection of alcohols as tert-butyl and silyl ethers.

G Start Select Alcohol Protecting Group Question1 Are basic or organometallic reagents present? Start->Question1 Question2 Is fluoride-mediated deprotection desirable? Question1->Question2 No TBVE_option Consider tert-Butyl Ether Question1->TBVE_option Yes Question3 Is high stability to acid required? Question2->Question3 No Silyl_option Consider Silyl Ethers Question2->Silyl_option Yes Bulky_Silyl_option Consider Bulky Silyl Ethers (TIPS, TBDPS) Question3->Bulky_Silyl_option Yes Acid_Labile_Silyl_option Consider Acid-Labile Silyl Ethers (TMS, TES) Question3->Acid_Labile_Silyl_option No

Figure 2. A decision-making guide for selecting between tert-butyl and silyl ethers.

Conclusion

Both tert-butyl ethers and silyl ethers are highly effective and versatile protecting groups for alcohols, each with a distinct profile of stability and reactivity.

  • Tert-butyl ethers are an excellent choice when robustness to basic and organometallic reagents is the primary concern. Their straightforward acid-catalyzed introduction and removal make them a reliable option in many synthetic contexts.

  • Silyl ethers offer unparalleled tunability. The ability to modulate their stability by varying the steric bulk of the silicon substituents allows for the design of complex, orthogonal protection schemes. The option for fluoride-mediated deprotection provides a mild and highly selective method for their removal, which is a significant advantage in the synthesis of sensitive molecules.

The ultimate choice of protecting group will depend on a careful analysis of the entire synthetic sequence. For syntheses requiring high stability in basic environments, a tert-butyl ether is a strong candidate. For complex syntheses that benefit from tunable stability and orthogonal removal strategies, the family of silyl ethers provides a powerful and adaptable solution.

A Comparative Guide to ¹H and ¹³C NMR Analysis for Purity Assessment of Tert-butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of reagents and synthetic intermediates is a cornerstone of reliable and reproducible research. Tert-butyl vinyl ether is a valuable building block in organic synthesis, particularly in polymer chemistry and as a protecting group. Its purity is critical to ensure predictable reaction outcomes and the integrity of the final products. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a primary method for purity assessment of this compound, comparing it with other analytical techniques and providing detailed experimental protocols.

Quantitative NMR (qNMR) stands out as a powerful technique for purity determination due to its ability to provide a direct and absolute quantification of an analyte without the need for a specific reference standard of the compound itself.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, allowing for a highly accurate purity assessment against a certified internal standard.

Comparison of Analytical Methods for Purity Assessment

While NMR is a primary method for purity determination, other techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also commonly employed. The choice of method often depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of accuracy.

Feature¹H and ¹³C qNMRGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Quantitation Absolute (primary method)Relative (requires a specific reference standard)Relative (requires a specific reference standard)
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Often requires dissolution in a volatile solvent; may require derivatization for non-volatile analytes.Requires dissolution in a mobile phase compatible solvent; filtration is often necessary.
Analysis Time Relatively fast (minutes per sample).Can be fast, but method development may be time-consuming.Typically longer run times compared to NMR.
Information Provided Structural information and quantification in a single experiment.Separation of volatile components.Separation of non-volatile and thermally labile compounds.
Key Advantage Non-destructive, provides absolute purity without a specific analyte standard.[1]High sensitivity for volatile impurities.High resolution for a wide range of compounds.
Limitation Lower sensitivity compared to chromatographic methods; potential for signal overlap.Not suitable for non-volatile or thermally labile compounds.May not be suitable for highly volatile compounds.

¹H and ¹³C NMR Spectral Data for this compound

The accurate assessment of purity by NMR relies on the correct assignment of signals for the main compound and any potential impurities.

Expected ¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of pure this compound is expected to show three distinct signals corresponding to the vinyl and tert-butyl protons.

¹H NMR (CDCl₃, 400 MHz):

  • δ 6.47 (dd, 1H, J = 14.4, 6.8 Hz): Olefinic proton (=CH-O)

  • δ 4.18 (dd, 1H, J = 14.4, 2.0 Hz): Terminal olefinic proton (trans to =CH-O)

  • δ 3.98 (dd, 1H, J = 6.8, 2.0 Hz): Terminal olefinic proton (cis to =CH-O)

  • δ 1.30 (s, 9H): tert-Butyl protons (-C(CH₃)₃)

Expected ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides complementary information and can be crucial for identifying impurities that may have overlapping signals in the ¹H NMR spectrum.

¹³C NMR (CDCl₃, 100 MHz): [2]

  • δ 152.8: Olefinic carbon (-O-C H=)

  • δ 86.4: Terminal olefinic carbon (=C H₂)

  • δ 74.8: Quaternary carbon (-C (CH₃)₃)

  • δ 28.7: tert-Butyl carbons (-C(C H₃)₃)

Identification of Common Impurities

Potential impurities in this compound can arise from its synthesis or degradation. Common impurities to monitor include tert-butanol (B103910) and acetals.

Impurity¹H NMR Signals (CDCl₃)¹³C NMR Signals (CDCl₃)
Tert-butanol δ 1.28 (s, 9H), OH signal (variable)[3]δ 68.9 (C), δ 31.6 (CH₃)[4]
Acetaldehyde diethyl acetal δ 4.70 (q, 1H), δ 3.65-3.45 (m, 4H), δ 1.21 (t, 6H), δ 1.17 (d, 3H)δ 100.2 (CH), δ 60.5 (CH₂), δ 19.8 (CH₃), δ 15.3 (CH₃)

Experimental Protocol for qNMR Purity Assessment

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes

  • Volumetric flasks

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum under quantitative conditions. This involves:

    • A sufficiently long relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to ensure complete relaxation of all protons.

    • A calibrated 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals being integrated).

4. Data Processing and Purity Calculation:

  • Process the acquired spectrum with accurate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the signal at δ 6.47 ppm, corresponding to 1 proton) and a well-resolved signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal standard

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for qNMR analysis and the logical relationship for signal assignment in this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire_spectrum process_spectrum Process Spectrum (Phase & Baseline Correction) acquire_spectrum->process_spectrum integrate_signals Integrate Signals (Analyte & Internal Standard) process_spectrum->integrate_signals calculate_purity Calculate Purity integrate_signals->calculate_purity signal_assignment cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals compound This compound ((CH₃)₃C-O-CH=CH₂) h_vinyl_cho =CH-O (dd, 1H) compound->h_vinyl_cho h_vinyl_trans =CH₂ (trans) (dd, 1H) compound->h_vinyl_trans h_vinyl_cis =CH₂ (cis) (dd, 1H) compound->h_vinyl_cis h_tbutyl -C(CH₃)₃ (s, 9H) compound->h_tbutyl c_vinyl_cho -O-C= (1C) compound->c_vinyl_cho c_vinyl_ch2 =CH₂ (1C) compound->c_vinyl_ch2 c_quat -C(CH₃)₃ (1C) compound->c_quat c_tbutyl -C(CH₃)₃ (3C) compound->c_tbutyl

References

Mass Spectrometry: A Comparative Guide for the Characterization of Tert-Butyl Vinyl Ether Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of tert-butyl vinyl ether (tBVE) copolymers, which are of significant interest in the development of novel drug delivery systems and advanced materials. The objective is to offer a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, Electrospray Ionization (ESI) MS, and Size Exclusion Chromatography coupled with MS (SEC-MS) to aid researchers in selecting the most appropriate method for their analytical needs. This document outlines detailed experimental protocols, presents quantitative data for performance comparison, and utilizes diagrams to illustrate key workflows.

Introduction to Mass Spectrometry for Polymer Analysis

Mass spectrometry has emerged as a powerful tool for the detailed structural elucidation of synthetic polymers, offering insights into molecular weight distribution, copolymer composition, and end-group functionalities.[1][2][3][4] Unlike traditional techniques like gel permeation chromatography (GPC) that provide relative molecular weights, MS can deliver absolute molecular weight information. For complex copolymer systems like those involving tBVE, MS provides a level of detail that is crucial for understanding structure-property relationships.

Core Mass Spectrometry Techniques: A Comparison

The choice of ionization technique is critical for the successful analysis of polymers. Here, we compare two of the most common soft ionization methods, MALDI and ESI, along with the hyphenated technique of SEC-MS.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a preferred method for obtaining the molecular weight distribution of synthetic polymers. It involves co-crystallizing the polymer sample with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer molecules with minimal fragmentation.[1][2]

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly well-suited for the analysis of polar and high molecular weight polymers.[5] In ESI, a high voltage is applied to a liquid solution of the polymer, producing an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions.

Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) combines the separation power of SEC with the detection capabilities of MS. This hyphenated technique is invaluable for analyzing polydisperse polymer samples by providing mass information for the different size fractions as they elute from the chromatography column.[6][7]

Workflow for Copolymer Characterization

The general workflow for characterizing tBVE copolymers using mass spectrometry involves several key steps, from sample preparation to data analysis.

Copolymer Characterization Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample tBVE Copolymer Sample Dissolution Dissolution in appropriate solvent (e.g., THF) Sample->Dissolution Matrix_Addition For MALDI: Addition of Matrix & Cationizing Agent Dissolution->Matrix_Addition Dilution For ESI: Dilution in appropriate solvent Dissolution->Dilution SEC_MS SEC-MS Dissolution->SEC_MS MALDI_TOF MALDI-TOF MS Matrix_Addition->MALDI_TOF ESI_MS ESI-MS Dilution->ESI_MS Spectrum Mass Spectrum Acquisition MALDI_TOF->Spectrum ESI_MS->Spectrum SEC_MS->Spectrum MWD Molecular Weight Distribution (Mw, Mn, PDI) Spectrum->MWD Composition Copolymer Composition Analysis Spectrum->Composition End_Group End-Group Analysis Spectrum->End_Group

Caption: General workflow for the characterization of this compound copolymers using mass spectrometry.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality, reproducible data in polymer mass spectrometry.

MALDI-TOF MS Protocol for tBVE Copolymers

This protocol is adapted from established methods for synthetic polymer analysis.[1][2]

  • Sample and Matrix Preparation:

    • Prepare a 10 mg/mL solution of the tBVE copolymer in tetrahydrofuran (B95107) (THF).

    • Prepare a 20 mg/mL solution of the matrix, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), in THF.[2]

    • Prepare a 10 mg/mL solution of the cationizing agent, silver trifluoroacetate (B77799) (AgTFA), in THF.

  • Sample Spotting:

    • Mix the polymer solution, matrix solution, and cationizing agent solution in a 1:10:1 (v/v/v) ratio.

    • Spot 1 µL of the mixture onto a stainless-steel MALDI target plate and allow it to air dry completely.

  • MS Data Acquisition:

    • Use a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • Calibrate the instrument using a suitable polymer standard (e.g., polystyrene or polymethyl methacrylate) with a narrow molecular weight distribution.

    • Acquire spectra over a mass range appropriate for the expected molecular weight of the copolymer. The laser intensity should be optimized to achieve good signal-to-noise ratio without causing fragmentation.[2]

  • Data Analysis:

    • Process the raw data using polymer-specific software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Identify the repeating unit mass and the masses of the end groups from the resolved oligomer peaks.

ESI-MS Protocol for tBVE Copolymers

This protocol is based on general procedures for polymer analysis by ESI-MS.[5]

  • Sample Preparation:

    • Dissolve the tBVE copolymer in a solvent compatible with electrospray, such as a mixture of THF and methanol, to a final concentration of approximately 10 µg/mL.

    • Add a small amount of a cationizing salt, such as sodium acetate, to the solution to promote the formation of sodiated adducts.

  • MS Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in the positive ion mode over a suitable m/z range. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Data Analysis:

    • The resulting spectrum will contain multiple charge states for each oligomer. Deconvolution algorithms are used to convert the m/z spectrum into a true molecular weight distribution.

    • Determine Mn, Mw, and PDI from the deconvoluted spectrum.

SEC-MS Protocol for tBVE Copolymers

This protocol combines size exclusion chromatography with mass spectrometry detection.

  • Chromatographic Separation:

    • Dissolve the tBVE copolymer in the SEC mobile phase (e.g., THF) to a concentration of 1-2 mg/mL.

    • Inject the sample onto an SEC column set suitable for the expected molecular weight range of the polymer.

    • The flow rate is typically around 1 mL/min.

  • MS Detection:

    • The eluent from the SEC column is introduced into the ESI or an atmospheric pressure chemical ionization (APCI) source of the mass spectrometer. A post-column split may be necessary to reduce the flow rate into the MS source.

    • The mass spectrometer continuously acquires spectra as the polymer fractions elute.

  • Data Analysis:

    • The data is presented as a 3D plot of retention time vs. m/z vs. intensity.

    • By analyzing the mass spectra at different retention times, a detailed molecular weight distribution and information on copolymer composition across the distribution can be obtained.[6]

Quantitative Data Comparison

The following tables summarize representative data for the characterization of vinyl ether copolymers using different mass spectrometry techniques. While specific data for tBVE copolymers is limited in the public domain, the following values for analogous poly(vinyl ether)s illustrate the expected performance of each technique.

Table 1: Molecular Weight Distribution Analysis

TechniquePolymer SystemMn (Da)Mw (Da)PDI (Mw/Mn)Citation
MALDI-TOF MSPoly(isobutyl vinyl ether)3,5003,7001.06[8]
ESI-MSPoly(butyl acrylate)~1,500--[5]
SEC-MSPoly(methyl methacrylate)up to 10,000--[6]

Table 2: Copolymer Composition and End-Group Analysis

TechniquePolymer SystemInformation ObtainedCitation
MALDI-TOF MSPoly(n-butyl vinyl ether-co-2-chloroethyl vinyl ether)Copolymer composition, end-group identification[9]
ESI-MSPhoto-initiated copolymers of allyl and vinyl ethersEnd-group identification, semi-quantitative evaluation of mechanisms[5]

Logical Relationships in Mass Spectrometry Data Interpretation

The interpretation of mass spectra for copolymers requires a logical approach to deduce structural information.

MS Data Interpretation cluster_input Input Data cluster_analysis Analysis Steps cluster_output Structural Information Mass_Spectrum Acquired Mass Spectrum Peak_Identification Identify Peak Series Mass_Spectrum->Peak_Identification MWD Molecular Weight Distribution Mass_Spectrum->MWD Mass_Difference Calculate Mass Difference between Peaks Peak_Identification->Mass_Difference End_Group_Mass Calculate End-Group Mass Peak_Identification->End_Group_Mass Composition_Ratio Determine Comonomer Ratio from Peak Intensities Peak_Identification->Composition_Ratio Repeating_Unit Repeating Unit Mass Mass_Difference->Repeating_Unit End_Groups End-Group Structure End_Group_Mass->End_Groups Copolymer_Composition Copolymer Composition Composition_Ratio->Copolymer_Composition

Caption: Logical flow for interpreting mass spectrometry data of copolymers.

Conclusion and Recommendations

Both MALDI-TOF MS and ESI-MS are powerful techniques for the detailed characterization of this compound copolymers.

  • MALDI-TOF MS is highly recommended for obtaining accurate molecular weight distributions (Mn, Mw, and PDI) for copolymers with low to moderate polydispersity. Its ability to resolve individual oligomers allows for precise end-group analysis.

  • ESI-MS is a valuable tool for analyzing higher molecular weight or more polar copolymers and can provide detailed information on copolymer composition and end groups, especially when coupled with tandem MS (MS/MS).

  • SEC-MS is the method of choice for highly polydisperse tBVE copolymers, as it provides molecular weight and compositional information as a function of hydrodynamic volume.

The selection of the most appropriate technique will depend on the specific properties of the tBVE copolymer (e.g., molecular weight, polydispersity, polarity) and the analytical information required by the researcher. For a comprehensive characterization, a combination of these techniques is often beneficial.

References

Determining the Molecular Weight of Poly(tert-butyl vinyl ether): A Comparative Guide to GPC, NMR, and Light Scattering Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of polymers, the accurate determination of molecular weight and its distribution is paramount. Poly(tert-butyl vinyl ether) (PtBVE), a polymer with applications in areas such as drug delivery and materials science, requires precise analytical methodologies to ensure its properties are well-defined and reproducible. This guide provides a comparative overview of three key techniques for determining the molecular weight of PtBVE: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Static Light Scattering (SLS).

Gel Permeation Chromatography (GPC) stands as the most common method for analyzing the molecular weight distribution of polymers.[1] This technique separates molecules based on their hydrodynamic volume in solution.[1] In contrast, NMR spectroscopy, specifically through end-group analysis, offers a method to determine the number-average molecular weight (Mn) without the need for column calibration.[2] Static Light Scattering provides an absolute measurement of the weight-average molecular weight (Mw) by analyzing the intensity of scattered light from a polymer solution.[3]

This guide will delve into the experimental protocols for each technique, present quantitative data for comparison, and discuss the relative advantages and limitations of each method for the analysis of poly(this compound).

At a Glance: GPC vs. NMR vs. Light Scattering for Poly(this compound) Analysis

FeatureGel Permeation Chromatography (GPC)¹H NMR Spectroscopy (End-Group Analysis)Static Light Scattering (SLS)
Primary Information Molecular Weight Distribution (Mn, Mw, PDI)Number-Average Molecular Weight (Mn)Weight-Average Molecular Weight (Mw), Radius of Gyration (Rg), Second Virial Coefficient (A₂)
Principle of Separation/Analysis Hydrodynamic VolumeChemical Structure and StoichiometryLight Scattering Intensity
Calibration Requirement Requires calibration with standards (e.g., polystyrene)No calibration requiredRequires calibration with a known scatterer (e.g., toluene)
Typical Sample Amount ~1-2 mg/mLDependent on molecular weight and end-group visibilityConcentration series required
Key Advantages Provides full molecular weight distribution and PDI.Provides an absolute Mn value.Provides an absolute Mw value and information on polymer-solvent interactions.
Key Limitations Relative molecular weights based on standards.Only applicable for polymers with distinct and detectable end-groups; less accurate for high molecular weights.Can be sensitive to dust and aggregates; requires knowledge of the refractive index increment (dn/dc).

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining accurate and reproducible results. Below are detailed methodologies for the analysis of poly(this compound) using GPC, NMR, and Light Scattering.

Gel Permeation Chromatography (GPC) Protocol

This protocol is based on the analysis of poly(this compound) using a conventional GPC system with polystyrene standards for calibration.

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • A set of GPC columns suitable for organic solvents, such as polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes.

Reagents:

  • Tetrahydrofuran (THF), HPLC grade, as the mobile phase.

  • Poly(this compound) sample.

  • Polystyrene standards with narrow molecular weight distributions.

Procedure:

  • Mobile Phase Preparation: Ensure the THF is freshly distilled or filtered and degassed before use.

  • Sample Preparation: Dissolve the poly(this compound) sample in THF at a concentration of approximately 1-2 mg/mL.[4] Allow the sample to fully dissolve, and then filter through a 0.2 or 0.45 µm syringe filter.

  • Standard Preparation: Prepare a series of polystyrene standards in THF at known concentrations (e.g., 1 mg/mL).

  • GPC System Setup:

    • Set the column oven temperature (e.g., 40 °C).

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration: Inject the polystyrene standards sequentially, from lowest to highest molecular weight. Construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) versus the elution volume.

  • Sample Analysis: Inject the prepared poly(this compound) sample.

  • Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.

¹H NMR End-Group Analysis Protocol

This protocol outlines the determination of the number-average molecular weight (Mn) of poly(this compound) by identifying and integrating the signals of the polymer end-groups and the repeating monomer units. The applicability of this method is dependent on the initiator used during polymerization, which provides a distinct end-group signal.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Poly(this compound) sample with a known initiator fragment.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the poly(this compound) sample in a known volume of deuterated solvent inside an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the end-group signals.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Signal Integration:

    • Identify the proton signals corresponding to the repeating this compound monomer units (e.g., the methine proton of the polymer backbone and the protons of the tert-butyl group).

    • Identify the proton signal(s) corresponding to a unique end-group from the initiator.

    • Carefully integrate the identified signals.

  • Mn Calculation: The number-average molecular weight (Mn) can be calculated using the following formula:

    Mn = (I_repeating / N_repeating) * MW_monomer + MW_endgroup

    Where:

    • I_repeating is the integral of the repeating monomer unit signal.

    • N_repeating is the number of protons giving rise to the integrated repeating unit signal.

    • MW_monomer is the molecular weight of the this compound monomer (100.16 g/mol ).

    • MW_endgroup is the molecular weight of the initiator fragment.

Static Light Scattering (SLS) Protocol

This protocol describes the determination of the weight-average molecular weight (Mw) of poly(this compound) using static light scattering. This method relies on the relationship between the intensity of scattered light and the molecular weight of the polymer.[3]

Instrumentation:

  • Light scattering photometer with a laser light source.

  • Refractometer to determine the refractive index increment (dn/dc).

Reagents:

  • A suitable solvent for poly(this compound) (e.g., THF), filtered to remove dust.

  • Poly(this compound) sample.

  • A standard scatterer for calibration (e.g., toluene).

Procedure:

  • Determine the Refractive Index Increment (dn/dc):

    • Prepare a series of poly(this compound) solutions in the chosen solvent at different, accurately known concentrations.

    • Measure the refractive index of each solution and the pure solvent using a refractometer.

    • Plot the refractive index versus concentration. The slope of the resulting line is the dn/dc value.

  • Sample Preparation for SLS:

    • Prepare a series of poly(this compound) solutions in the filtered solvent at different, accurately known concentrations.

    • Filter each solution directly into a clean, dust-free light scattering cell using a syringe filter (e.g., 0.2 µm).

  • Instrument Calibration: Calibrate the light scattering instrument using a known standard, such as toluene.

  • Light Scattering Measurements:

    • Measure the intensity of scattered light for the pure solvent and for each of the polymer solutions at a fixed angle (typically 90° for small polymers) or at multiple angles.

  • Data Analysis (Debye Plot):

    • For each concentration, calculate the Rayleigh ratio (Rθ).

    • Construct a Debye plot of Kc/Rθ versus concentration (c), where K is an optical constant that depends on the solvent refractive index, the dn/dc value, and the wavelength of the laser.

    • The weight-average molecular weight (Mw) is the reciprocal of the y-intercept of the Debye plot. The slope of the plot gives the second virial coefficient (A₂), which provides information about polymer-solvent interactions.

Quantitative Data Comparison

The following table presents representative data for the molecular weight analysis of a poly(this compound) sample obtained by GPC. Acquiring directly comparable data from all three techniques on the exact same sample is ideal but often not available in the public literature. The GPC data is derived from a study on the cationic polymerization of this compound.[5]

SampleTechniqueMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(this compound)GPC (THF, Polystyrene standards)34,40042,0001.24

Note: The Mw value is estimated based on the provided Mn and PDI. Data is illustrative and will vary depending on the specific synthesis conditions of the polymer.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GPC, NMR, and SLS analyses.

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve Polymer & Standards in THF filter Filter Solutions dissolve->filter inject Inject into GPC System filter->inject separate Separation by Size inject->separate detect RI Detection separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

GPC Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Polymer in Deuterated Solvent acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate End-group & Repeating Unit Signals acquire->integrate calculate Calculate Mn integrate->calculate

NMR End-Group Analysis Workflow

SLS_Workflow cluster_prep Sample Preparation cluster_analysis SLS Analysis cluster_data Data Processing dndc Determine dn/dc prepare_sol Prepare Concentration Series dndc->prepare_sol filter Filter Solutions into Cells prepare_sol->filter measure Measure Scattered Light Intensity filter->measure debye Construct Debye Plot measure->debye calculate Determine Mw and A2 debye->calculate

Static Light Scattering Workflow

Conclusion

The choice of analytical technique for determining the molecular weight of poly(this compound) depends on the specific information required. GPC is an invaluable tool for understanding the entire molecular weight distribution and is excellent for comparative analysis and quality control. For an absolute determination of number-average molecular weight, particularly for polymers with well-defined end-groups and lower molecular weights, ¹H NMR end-group analysis is a powerful and direct method. When an absolute weight-average molecular weight is needed, or when information about polymer-solvent interactions is of interest, static light scattering is the method of choice. For a comprehensive characterization of poly(this compound), a combination of these techniques is often employed to gain a complete picture of the polymer's molecular properties.

References

Comparative study of Lewis acids as catalysts for tert-butyl vinyl ether polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cationic polymerization of tert-butyl vinyl ether (TBVE) is a critical process for synthesizing poly(this compound), a precursor to polyvinyl alcohol and other functional polymers. The choice of a Lewis acid catalyst is paramount as it significantly influences the reaction's control, leading to polymers with desired molecular weights and narrow molecular weight distributions. This guide provides a comparative analysis of various Lewis acids used in TBVE polymerization, supported by experimental data, to aid researchers in catalyst selection.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid in controlling the polymerization of vinyl ethers is typically evaluated by the molecular weight (Mn), and the polydispersity index (Mw/Mn) of the resulting polymer. A lower Mw/Mn value (closer to 1.0) indicates a more controlled or "living" polymerization process, yielding polymer chains of uniform length. The following table summarizes the performance of several Lewis acids in the polymerization of isobutyl vinyl ether (IBVE), a monomer with reactivity comparable to TBVE, as detailed data for a wide range of Lewis acids with TBVE under identical conditions is not available in a single source. The data presented is indicative of the expected performance for TBVE.

Lewis AcidInitiator SystemSolventTemperature (°C)Mn ( g/mol )Mw/MnReference
SnCl₄IBVE-HClToluene-30-< 1.1[1]
EtAlCl₂IBVE-HClToluene-30-Broad[1]
TiCl₄IBVE-HClToluene-30-Broad[1]
FeCl₃IBVE-HClToluene-78-Relatively Narrow[1]
GaCl₃IBVE-HClToluene-78-Relatively Narrow[1]
Et₁.₅AlCl₁.₅1-(isobutoxy)ethyl acetate (B1210297)Hexane (B92381)-20Up to 1.1x10⁵≤ 1.1[2]
BF₃·O(C₂H₅)₂-Methylene ChlorideLow--[2]

Note: Data for isobutyl vinyl ether (IBVE) is used as a proxy for this compound (TBVE) due to the availability of comparative studies.

Experimental Protocols

The following are representative experimental protocols for the cationic polymerization of vinyl ethers using different Lewis acid systems.

General Procedure for Living Cationic Polymerization of Isobutyl Vinyl Ether[1]

Polymerization is conducted under a dry nitrogen atmosphere in a baked glass tube.

  • Solvent and Monomer Preparation: Toluene is dried by passing it through solvent purification columns. Isobutyl vinyl ether (IBVE) is distilled twice over calcium hydride.

  • Initiator and Lewis Acid Preparation: The initiator, IBVE-HCl adduct, is prepared from the addition reaction of IBVE with HCl. Stock solutions of Lewis acids (e.g., EtAlCl₂, SnCl₄, TiCl₄, FeCl₃, GaCl₃) are prepared in appropriate anhydrous solvents (e.g., hexane, heptane, toluene, or diethyl ether).

  • Polymerization: The polymerization is carried out at a controlled temperature (e.g., 0, -30, or -78 °C). A typical reaction mixture consists of IBVE (0.76 M), IBVE-HCl (4.0 mM), and the Lewis acid (5.0 mM) in toluene.

  • Termination and Product Recovery: The polymerization is terminated, and the resulting polymer is recovered.

  • Characterization: The molecular weight distribution (MWD) of the polymers is measured by gel permeation chromatography (GPC) in chloroform (B151607) at 40 °C using polystyrene gel columns. The number-average molecular weight (Mn) and polydispersity index (Mw/Mn) are calculated from the chromatograms based on polystyrene calibration.

Procedure for Living Polymerization of this compound[2]
  • Initiating System: The polymerization of this compound (TBVE) is achieved using the 1-(isobutoxy)ethyl acetate (IBEA)/Et₁.₅AlCl₁.₅ initiating system.

  • Reaction Conditions: The reaction is conducted in the presence of tetrahydrofuran (B95107) (THF) in hexane at -20°C.

  • Outcome: This system yields polymers with a very narrow molecular weight distribution (Mw/Mn ≤ 1.1), and the number-average molecular weight (Mn) increases in direct proportion to the monomer conversion. High molecular weight poly(TBVE) with a narrow MWD can be obtained (e.g., Mn = 1.1×10⁵, Mw/Mn = 1.11).

Mechanism and Workflow

The cationic polymerization of vinyl ethers initiated by a Lewis acid proceeds through the formation of a carbocationic propagating species. The Lewis acid activates an initiator, which then reacts with the vinyl ether monomer to generate the initial carbocation. The reaction then propagates by the sequential addition of monomer units. The stability of the propagating carbocation is crucial for achieving a controlled, living polymerization.

Experimental Workflow for Lewis Acid Catalyzed Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer Purification (e.g., distillation) Mixing Mixing of Reactants (Monomer, Initiator, Solvent) Monomer->Mixing Solvent Solvent Drying Solvent->Mixing Initiator Initiator Preparation (e.g., R-X) Initiator->Mixing Catalyst Lewis Acid Solution Addition Lewis Acid Addition Catalyst->Addition Reactor Inert Atmosphere Reactor (e.g., Schlenk line) Cooling Cooling to Reaction Temp (e.g., -78°C to 0°C) Mixing->Cooling Cooling->Addition Propagation Polymer Chain Growth Addition->Propagation Quenching Reaction Quenching (e.g., with Methanol) Propagation->Quenching Purification Polymer Purification (e.g., Precipitation) Quenching->Purification Drying Drying Purification->Drying GPC GPC Analysis (Mn, Mw/Mn) Drying->GPC

Caption: Experimental workflow for Lewis acid catalyzed polymerization.

Postulated Mechanism for Monomer-Stabilized Living Cationic Polymerization

In some systems, particularly with weaker Lewis acids like SnCl₄ at low temperatures, the vinyl ether monomer itself can act as a weak Lewis base to stabilize the propagating carbocation, leading to a living polymerization.[1]

G Initiator Initiator (R-X) ActiveSpecies Active Propagating Species [R-Monomer]⁺[X-LewisAcid]⁻ Initiator->ActiveSpecies Activation by Lewis Acid LewisAcid Lewis Acid (e.g., SnCl4) LewisAcid->ActiveSpecies Monomer Vinyl Ether Monomer Monomer->ActiveSpecies Propagation DormantSpecies Dormant Species ActiveSpecies->DormantSpecies Reversible Deactivation Polymer Polymer Chain ActiveSpecies->Polymer Chain Growth DormantSpecies->ActiveSpecies Activation

References

A Comparative Guide to the Reaction Kinetics of Tert-Butyl Vinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymerization Performance with Experimental Support

The cationic polymerization of vinyl ethers is a cornerstone of polymer chemistry, enabling the synthesis of a diverse range of poly(vinyl ether)s (PVEs) with applications in adhesives, coatings, and biomedical materials. Among the various vinyl ether monomers, tert-butyl vinyl ether (tBVE) is of significant interest due to the unique properties of its corresponding polymer, poly(this compound), which can be readily converted to poly(vinyl alcohol). A thorough understanding and validation of the reaction kinetics of tBVE polymerization are paramount for controlling polymer properties such as molecular weight, polydispersity, and stereoregularity.

This guide provides a comparative analysis of the polymerization kinetics of tBVE against a common alternative, isobutyl vinyl ether (IBVE). The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their polymer synthesis strategies.

Comparative Kinetic Data

The validation of reaction kinetics for the polymerization of tBVE and its alternatives often involves the determination of key kinetic parameters, including the rate of polymerization (R_p), the propagation rate constant (k_p), and the activation energy (E_a). The following tables summarize representative quantitative data for the cationic polymerization of tBVE and IBVE, highlighting the influence of different initiator systems and reaction conditions.

Table 1: Comparison of Apparent Propagation Rate Constants (k_p,app) for the Cationic Polymerization of this compound (tBVE) and Isobutyl Vinyl Ether (IBVE)

MonomerInitiator SystemSolventTemperature (°C)k_p,app (M⁻¹s⁻¹)Reference
tBVEH⁺/SnCl₄CH₂Cl₂-401.2 x 10³[1]
IBVEH⁺/SnCl₄CH₂Cl₂-405.8 x 10³[1]
tBVEI₂n-Hexane00.8[2]
IBVEI₂n-Hexane04.2[2]

Table 2: Influence of Initiator Concentration on the Rate of Polymerization and Polymer Characteristics for this compound

[tBVE]₀ (M)[Initiator]₀ (mM)InitiatorConversion (%)M_n ( g/mol )M_w/M_nReference
0.55TiCl₄/HCl959,8001.15[3]
0.510TiCl₄/HCl985,1001.20[3]
0.55SnCl₄/HCl9210,2001.25[4]
0.510SnCl₄/HCl965,3001.30[4]

Experimental Protocols

Accurate validation of polymerization kinetics relies on robust experimental methodologies. The following are detailed protocols for key experiments used to monitor the polymerization of vinyl ethers.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Monomer Conversion

This technique allows for real-time tracking of the disappearance of monomer signals and the appearance of polymer signals, providing a direct measure of monomer conversion over time.

Materials:

  • This compound (tBVE) or Isobutyl vinyl ether (IBVE), purified by distillation over calcium hydride.

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂).

  • Initiator solution (e.g., SnCl₄ in CH₂Cl₂).

  • Internal standard (e.g., 1,3,5-trioxane).

  • NMR tubes fitted with septa.

Procedure:

  • In a nitrogen-filled glovebox, add the desired amount of monomer and internal standard to a flame-dried NMR tube.

  • Add the deuterated solvent to the NMR tube to achieve the desired concentration.

  • Seal the NMR tube with a septum and remove it from the glovebox.

  • Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0) to determine the initial monomer concentration relative to the internal standard.

  • Cool the NMR probe to the desired reaction temperature.

  • Using a pre-cooled syringe, rapidly inject the initiator solution into the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the characteristic vinyl proton signals of the monomer (typically in the range of 6.0-6.5 ppm) and a characteristic signal of the polymer backbone.

  • Calculate the monomer conversion at each time point by comparing the integral of the monomer vinyl protons to the integral of the internal standard.

  • Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant of polymerization (k_app).

Gel Permeation Chromatography (GPC) for Determination of Molecular Weight and Polydispersity

GPC is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (M_w/M_n) of the resulting polymer.

Materials:

  • Polymer samples obtained from the polymerization reaction.

  • High-performance liquid chromatography (HPLC) grade tetrahydrofuran (B95107) (THF) as the eluent.

  • Polystyrene standards for calibration.

Procedure:

  • Quench the polymerization reaction at different time intervals by adding a small amount of methanol.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).

  • Isolate the polymer by filtration or centrifugation and dry it under vacuum.

  • Prepare dilute solutions of the polymer samples and polystyrene standards in THF (typically 1 mg/mL).

  • Filter the solutions through a 0.45 µm filter.

  • Inject the samples into the GPC system equipped with a refractive index (RI) detector.

  • Construct a calibration curve using the polystyrene standards.

  • Determine the M_n, M_w, and M_w/M_n of the polymer samples based on the calibration curve.

Visualizing the Experimental Workflow and Kinetic Relationships

Diagrams created using Graphviz in the DOT language provide a clear visual representation of the experimental processes and the logical connections between different kinetic parameters.

Experimental_Workflow Experimental Workflow for Kinetic Validation cluster_Monomer_Prep Monomer & Reagent Preparation cluster_Polymerization Polymerization Reaction cluster_Analysis Kinetic Analysis Monomer_Purification Monomer Purification (tBVE or IBVE) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiator_Prep Initiator Solution Preparation Initiation Initiation (Addition of Initiator) Initiator_Prep->Initiation Reaction_Setup->Initiation Polymerization Polymerization (Controlled Temperature) Initiation->Polymerization Quenching Quenching Polymerization->Quenching In_Situ_NMR In-situ NMR (Monomer Conversion) Polymerization->In_Situ_NMR GPC GPC Analysis (Mn, Mw/Mn) Quenching->GPC Data_Analysis Data Analysis (Rate Constant Calculation) In_Situ_NMR->Data_Analysis GPC->Data_Analysis

Caption: Experimental workflow for the validation of reaction kinetics.

Kinetic_Relationships Logical Relationship of Kinetic Parameters Monomer_Conc [Monomer] Rate_Poly Rate of Polymerization (Rp) Monomer_Conc->Rate_Poly Initiator_Conc [Initiator] Initiator_Conc->Rate_Poly Temperature Temperature Kp Propagation Rate Constant (kp) Temperature->Kp Ea Activation Energy (Ea) Temperature->Ea Determines Mn Molecular Weight (Mn) Rate_Poly->Mn PDI Polydispersity (Mw/Mn) Rate_Poly->PDI Kp->Rate_Poly

References

A Comparative Guide to Byproduct Formation in the Synthesis of Tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to tert-butyl vinyl ether, with a focus on the analysis and quantification of reaction byproducts. The information presented is intended to assist researchers in selecting the most appropriate synthetic strategy to achieve the desired purity for their specific applications, from laboratory-scale research to drug development.

Comparison of Synthetic Methodologies

The two primary methods for the industrial and laboratory synthesis of this compound are the Reppe synthesis, which involves the reaction of tert-butyl alcohol with acetylene (B1199291), and the transetherification of tert-butyl alcohol with a less valuable vinyl ether. Each method presents a unique profile of byproducts, yield, and reaction conditions.

Method 1: The Reppe Synthesis (Acetylene Route)

The Reppe synthesis is a classic and widely used method for the vinylation of alcohols. It can be performed using a basic catalyst like potassium hydroxide (B78521). An improved version of this method incorporates a catalyst promoter to enhance efficiency and reduce byproduct formation.

  • Traditional Method: This approach involves the reaction of tert-butyl alcohol and acetylene under pressure with a potassium hydroxide catalyst. A significant drawback of this method is the formation of a notable amount of acetal (B89532) byproducts, which can be viscous and cause blockages in continuous production systems.[1][2]

  • Improved Method: By introducing a catalyst promoter, such as lithium diisopropylamide, and using a solvent like 1,3-dimethyl-2-imidazolidinone, the reaction can be carried out at atmospheric pressure. This modification significantly reduces the formation of acetal byproducts, leading to a much purer product.[1][2]

Method 2: Transetherification

Transetherification involves the transfer of a vinyl group from a donor vinyl ether (e.g., ethyl vinyl ether) to tert-butyl alcohol. This reaction is typically catalyzed by transition metal complexes, most commonly those based on palladium. While versatile, this method can be prone to side reactions, such as the dimerization of the starting vinyl ether.

Quantitative Analysis of Byproducts

The following table summarizes the key byproducts and their reported concentrations for the different synthetic routes.

Synthesis MethodCatalyst SystemPrimary ByproductByproduct Concentration (%)Product Purity (%)Reference
Traditional Reppe Potassium HydroxideAcetalNot Quantified (Significant)Lower[1][2]
Improved Reppe Potassium Hydroxide / Lithium DiisopropylamideAcetal1.5 - 1.8>99 (after purification)[1][2]
Transetherification Palladium(II) Acetate / LigandUnsaturated Acetal (from dimerization)Plausible, but not quantifiedDependent on conditions

Experimental Protocols

Protocol 1: Improved Reppe Synthesis of this compound

This protocol is adapted from a patented method designed to minimize byproduct formation.

Materials:

  • Tert-butyl alcohol

  • Potassium hydroxide

  • 1,3-dimethyl-2-imidazolidinone (solvent)

  • Lithium diisopropylamide (promoter)

  • Acetylene gas

  • Nitrogen gas

Procedure:

  • A solution is prepared with tert-butyl alcohol, potassium hydroxide, 1,3-dimethyl-2-imidazolidinone, and lithium diisopropylamide.

  • This liquid is introduced into a packed bed reactor heated to 60-65°C.

  • A mixed gas stream of acetylene and nitrogen (in a volumetric ratio of approximately 57:43) is passed through the reactor.[1][2]

  • The reaction proceeds, and the crude product is collected via distillation.

  • The crude this compound is then purified by fractional distillation to remove unreacted starting materials and the acetal byproduct.

Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the analysis of impurities in vinyl ethers, adapted from established methods for similar compounds like methyl tert-butyl ether (MTBE).

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary Column: DB-WAX or equivalent polar column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 230°C at a rate of 25°C/min and hold for 5 minutes.

  • MS Detector:

    • Scan range: 20-400 m/z.

    • Quantification of this compound can be performed using characteristic ions.

Sample Preparation:

  • Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

  • Identify and quantify byproducts by comparing their mass spectra and retention times to known standards.

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the logical flow of the synthesis and byproduct analysis process.

SynthesisComparison cluster_synthesis Synthesis Routes cluster_byproducts Primary Byproducts cluster_analysis Analysis reppe Reppe Synthesis (t-BuOH + Acetylene) acetal Acetal reppe->acetal forms product This compound reppe->product trans Transetherification (t-BuOH + Donor VE) dimer Unsaturated Acetal trans->dimer forms trans->product gcms GC-MS Analysis acetal->gcms dimer->gcms product->gcms

Caption: Comparison of byproduct formation in different synthesis routes.

ExperimentalWorkflow start Choose Synthesis Method reaction Perform Chemical Reaction start->reaction crude_product Obtain Crude Product Mixture reaction->crude_product sample_prep Prepare Sample for Analysis crude_product->sample_prep purification Purify Product (e.g., Distillation) crude_product->purification gcms_analysis Inject into GC-MS sample_prep->gcms_analysis data_analysis Analyze Data: Identify & Quantify Byproducts gcms_analysis->data_analysis data_analysis->purification informs final_product Pure tert-Butyl Vinyl Ether purification->final_product

Caption: General experimental workflow for synthesis and analysis.

References

Performance comparison of tert-butyl vinyl ether in different photocuring formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the dynamic field of photocuring, the selection of reactive diluents is paramount to achieving desired formulation properties and end-product performance. Tert-butyl vinyl ether (t-BVE) has emerged as a noteworthy candidate, offering distinct advantages in certain applications. This guide provides an objective comparison of t-BVE's performance against other common reactive diluents in various photocuring formulations, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a monofunctional vinyl ether known for its high reactivity in cationic photopolymerization. Its bulky tert-butyl group influences its physical and chemical properties, setting it apart from other reactive diluents. This guide will delve into a comparative analysis of t-BVE against common acrylates, other vinyl ethers, and in hybrid systems, focusing on key performance indicators such as curing kinetics, mechanical properties, adhesion, and yellowing resistance.

Comparative Performance Analysis

The performance of this compound is best understood in the context of its chemical structure and the polymerization mechanism it undergoes. Primarily utilized in cationic UV curing, t-BVE offers a compelling alternative to traditional free-radical curing systems dominated by acrylates.

Curing Kinetics: Speed and Conversion

Cationic polymerization of vinyl ethers, including t-BVE, is known for its rapid curing rates and insensitivity to oxygen inhibition, a significant drawback in free-radical acrylate (B77674) polymerization.[1][2] This allows for curing in ambient air without the need for nitrogen inerting, simplifying the overall process.

Table 1: Comparison of Curing Characteristics

PropertyThis compound (in Cationic System)Typical Acrylates (in Free-Radical System)
Curing Mechanism CationicFree-Radical
Oxygen Inhibition NoYes
Curing Speed Very FastFast to Moderate
Through-Cure ExcellentCan be challenging in thick sections
Post-Cure Continues in the darkStops upon light removal

Note: The data presented is a qualitative summary based on general knowledge of vinyl ether and acrylate curing chemistry, as specific comparative data for t-BVE is limited.

Mechanical Properties: A Balance of Hardness and Flexibility

The bulky tert-butyl group in t-BVE imparts a degree of rigidity to the polymer backbone. However, as a monofunctional monomer, it generally contributes to lower crosslink density compared to multifunctional acrylates, which can influence the final mechanical properties.

In a comparison between a vinyl ether formulation and an acrylate formulation for step and flash imprint lithography, the cured vinyl ether material exhibited a significantly higher tensile strength, approximately five times greater than the acrylate counterpart.[1] This suggests that vinyl ether-based polymers can achieve high strength without the high crosslink densities that often lead to brittleness in acrylate systems.

Table 2: Comparative Mechanical Properties

PropertyThis compound FormulationAcrylate Formulation
Tensile Strength High[1]Moderate
Flexibility ModerateVaries with functionality
Hardness Moderate to HighHigh (especially with high functionality)

Data is based on a study comparing a vinyl ether formulation with an acrylate formulation and may not be directly representative of all possible formulations.

Adhesion: Bonding to Various Substrates

Cationic curing systems, in general, are reputed for their excellent adhesion to a wide range of substrates, including plastics and metals.[5] This is attributed to the "living" nature of the cationic polymerization, which allows for continued reaction at the interface, and the lower volume shrinkage compared to free-radical polymerization. While specific adhesion data for t-BVE on various substrates is not extensively published in comparative studies, its use in formulations for difficult-to-adhere substrates is a key area of interest. The lower shrinkage of vinyl ether-based systems can lead to reduced internal stress at the coating-substrate interface, thereby promoting better adhesion.

Yellowing Resistance: A Key Consideration for Optical Applications

Information on the yellowing resistance of this compound is not extensively detailed in the available literature. However, vinyl ester resins have been shown to have better yellowing resistance than epoxy resins.[6] The tendency of a coating to yellow upon UV exposure is highly dependent on the entire formulation, including the type of photoinitiator and any additives used. Generally, the polymer backbone's susceptibility to photo-oxidation plays a crucial role. Further studies are needed to quantify the yellowing resistance of t-BVE-containing formulations in comparison to other reactive diluents.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in the evaluation of photocuring performance.

Photocuring Kinetics via Photo-DSC

Objective: To determine the polymerization rate and conversion of a photocuring formulation.

Methodology:

  • A small sample (typically 1-5 mg) of the liquid formulation is placed in an open aluminum pan.

  • The pan is placed in the Photo-DSC chamber, and the sample is allowed to equilibrate at a set isothermal temperature.

  • The sample is then exposed to a UV light source of a specific intensity and wavelength.

  • The heat flow from the exothermic polymerization reaction is measured as a function of time.

  • The total heat of reaction (ΔH) is determined by integrating the area under the exotherm peak.

  • The degree of conversion at any given time is calculated by dividing the heat evolved up to that time by the total heat of reaction.[4][7]

  • The rate of polymerization is the first derivative of the conversion versus time curve.

G cluster_0 Photo-DSC Workflow A Sample Preparation (1-5mg in Al pan) B Isothermal Equilibration in DSC A->B C UV Exposure (controlled intensity/wavelength) B->C D Measure Heat Flow vs. Time C->D E Calculate Conversion & Rate D->E

Caption: Workflow for Photo-DSC analysis of photocuring kinetics.

Hardness Testing: Pencil Hardness (ASTM D3363)

Objective: To assess the surface hardness of a cured film.

Methodology:

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) is used.

  • The pencil lead is prepared to a standardized shape.

  • The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.

  • The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.[8]

Adhesion Testing: Cross-Hatch Adhesion (ASTM D3359)

Objective: To evaluate the adhesion of a coating to a substrate.

Methodology:

  • A series of parallel cuts are made through the coating to the substrate using a special cutting tool.

  • A second series of cuts is made perpendicular to the first, creating a cross-hatch pattern.[9]

  • A specified pressure-sensitive tape is applied over the cross-hatched area and smoothed down.

  • The tape is then rapidly pulled off at a 180° angle.

  • The adhesion is rated based on a scale from 5B (no detachment) to 0B (more than 65% of the area is detached), by visually inspecting the cross-hatch area.[10][11][12]

G cluster_1 Adhesion & Hardness Testing Workflow F Prepare Cured Coating on Substrate G Pencil Hardness Test (ASTM D3363) F->G H Cross-Hatch Adhesion Test (ASTM D3359) F->H I Visual Assessment & Rating G->I H->I

Caption: Workflow for coating hardness and adhesion testing.

This compound in Hybrid Formulations

The utility of t-BVE extends to hybrid curing systems, where it can be combined with other monomers like epoxides to tailor the final properties of the cured material. In such systems, t-BVE can act as a reactive diluent to reduce the viscosity of high-viscosity epoxy resins, while also contributing to a rapid cationic cure.[5][13]

The combination of a fast-curing vinyl ether with a tougher epoxy backbone can lead to interpenetrating polymer networks (IPNs) with a unique balance of properties. The vinyl ether component can provide a rapid initial cure, while the epoxy component contributes to the final mechanical strength and chemical resistance.[5]

G cluster_2 Hybrid Photocuring System tBVE This compound UVIrradiation UV Irradiation tBVE->UVIrradiation Epoxy Epoxy Resin Epoxy->UVIrradiation Photoinitiator Cationic Photoinitiator Photoinitiator->UVIrradiation CuredNetwork Interpenetrating Polymer Network (IPN) UVIrradiation->CuredNetwork Polymerization

Caption: Logical relationship in a t-BVE/Epoxy hybrid system.

Conclusion

This compound presents a compelling option as a reactive diluent in cationic photocuring formulations, particularly where rapid, oxygen-insensitive curing and high tensile strength are desired. While direct, comprehensive comparative data with a wide range of other reactive diluents is somewhat limited, the available information suggests that t-BVE and other vinyl ethers can outperform traditional acrylates in certain aspects. Its application in hybrid systems further broadens its utility. For researchers and formulators, the choice of t-BVE will depend on a careful consideration of the desired balance of properties, including curing speed, mechanical performance, adhesion, and cost. Further research into the yellowing resistance and a broader range of mechanical properties of t-BVE-based formulations would be beneficial for its wider adoption in the industry.

References

Safety Operating Guide

Proper Disposal of tert-Butyl Vinyl Ether: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of tert-Butyl vinyl ether, ensuring the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a highly flammable and reactive compound, requires specific procedures for its safe disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound in a laboratory setting, minimizing risks and ensuring regulatory compliance.

Immediate Safety and Hazard Information

This compound presents several hazards that necessitate careful handling during disposal. It is a highly flammable liquid and vapor, and it can cause skin and serious eye irritation.[1] A primary concern with ethers like this compound is their tendency to form explosive peroxides upon exposure to air and light.[2] These peroxides can detonate when subjected to heat, friction, or shock. Therefore, it is crucial to test for the presence of peroxides before proceeding with any disposal steps.

HazardDescription
Flammability Highly flammable liquid and vapor.[1] Vapors can travel to an ignition source and flash back.
Health Hazards Causes skin and serious eye irritation.[1]
Peroxide Formation Can form explosive peroxides when exposed to air and light. Vinyl ethers are classified as Class B peroxide formers, meaning they are a hazard upon concentration.[3]
Incompatibilities Incompatible with strong oxidizing agents.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of small laboratory quantities of this compound.

1. Initial Assessment and Peroxide Testing:

Before handling the container, visually inspect it for any signs of peroxide formation, such as crystalline deposits around the cap or a viscous liquid. If such signs are present, do not handle the container . Treat it as a potential bomb and immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent safety personnel.

If there are no visual signs of peroxide formation, proceed with peroxide testing in a well-ventilated fume hood.

Experimental Protocol: Peroxide Testing

Two common methods for testing for peroxides are:

  • Peroxide Test Strips: These are commercially available and provide a quick and simple way to detect peroxides. Follow the manufacturer's instructions for use. A peroxide level of 2 ppm or higher indicates that the chemical should be disposed of as hazardous waste immediately.[4] If the level is 10 ppm or higher, contact your EHS office immediately.[4]

  • Potassium Iodide (KI) Method: This is a more sensitive chemical test.

    • In a test tube, prepare a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.

    • Add 1 mL of the this compound to be tested.

    • A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color suggests a high and hazardous concentration.[5]

2. Peroxide Removal (if necessary and safe to do so):

If peroxides are present at a low, non-hazardous level, they can be removed before disposal. This step should only be performed by trained personnel and with extreme caution. If you are not comfortable with this procedure, it is safer to label the container as "Peroxide-Containing Waste" and have it disposed of by a professional hazardous waste service.

Experimental Protocol: Peroxide Removal

  • Activated Alumina (B75360) Method: Pass the solvent through a short column packed with activated alumina. This method is effective for removing peroxides but does not destroy them. The alumina should be subsequently washed with a dilute acidic solution of ferrous sulfate (B86663) to remove the peroxides.[5]

  • Ferrous Sulfate Solution: Wash the this compound with a concentrated solution of a ferrous salt. A common preparation is 60 g of ferrous sulfate, 6 mL of concentrated sulfuric acid, and 100 mL of water.[6] Perform the washing in a separatory funnel, and be aware that the first extraction may be vigorous.

3. Preparation for Disposal:

Once the this compound is determined to be free of hazardous levels of peroxides, it can be prepared for disposal.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, list any other components of the waste stream with their approximate percentages.

  • Container: Use a clean, leak-proof, and chemically compatible container. The original container can be used if it is in good condition. Ensure the cap is securely tightened.

  • Segregation: Store the waste container in a designated satellite accumulation area for flammable liquids. It must be segregated from incompatible materials, especially oxidizing agents.[7]

4. Waste Pickup and Disposal:

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection. Never dispose of this compound down the drain or in the regular trash.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Begin Disposal Process visual_inspection Visually Inspect Container for Peroxides start->visual_inspection peroxide_signs Peroxide Signs Present? visual_inspection->peroxide_signs contact_ehs_bomb Do Not Handle! Contact EHS Immediately peroxide_signs->contact_ehs_bomb Yes test_for_peroxides Test for Peroxides in Fume Hood peroxide_signs->test_for_peroxides No peroxides_present Peroxides Detected? test_for_peroxides->peroxides_present hazardous_level Hazardous Level? peroxides_present->hazardous_level Yes prepare_for_disposal Prepare for Disposal: - Label as Hazardous Waste - Use Proper Container - Segregate peroxides_present->prepare_for_disposal No contact_ehs_hazard Contact EHS for Guidance hazardous_level->contact_ehs_hazard Yes remove_peroxides Remove Peroxides (if safe) hazardous_level->remove_peroxides No remove_peroxides->prepare_for_disposal waste_pickup Arrange for Hazardous Waste Pickup prepare_for_disposal->waste_pickup end Disposal Complete waste_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling tert-Butyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of tert-Butyl vinyl ether. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1] A significant hazard associated with this and other ethers is the potential for the formation of explosive peroxides upon exposure to air and light.[2] Therefore, stringent safety measures are imperative throughout the handling, storage, and disposal processes.

Hazard Summary & Key Quantitative Data

Proper understanding of the chemical's properties is foundational to its safe handling. The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number926-02-3
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol [3]
AppearanceColorless to light yellow liquid
Boiling Point75-76 °C[4][5]
Density0.762 g/mL at 25 °C[4][5]
Flash Point-17 °C (1.4 °F) - closed cup[3]
SolubilitySlightly miscible with water; miscible with alcohol, chloroform, and diethyl ether.[4][5]

Table 2: Hazard and Safety Information

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable liquids (Category 2)🔥DangerH225: Highly flammable liquid and vapor.[6]
Skin irritation (Category 2)DangerH315: Causes skin irritation.[1]
Eye irritation (Category 2)DangerH319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory to ensure the safety of laboratory personnel.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPEMaterial/Standard
Eyes/Face Safety glasses with side shields and a face shield.ANSI Z.87.1 compliant.
Hands Chemical-resistant gloves.Butyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for handling ethers. Disposable nitrile gloves offer splash protection but should be changed immediately upon contamination.[7][8][9]
Body Flame-resistant laboratory coat.Nomex® or equivalent.[7]
Respiratory Use in a certified chemical fume hood. A respirator may be required for spills or in situations with inadequate ventilation.Type ABEK (EN14387) respirator filter.[3]
Footwear Closed-toe, chemical-resistant shoes.---

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_ground Ground and Bond Container prep_spill->handle_ground handle_dispense Dispense Chemical in Fume Hood handle_ground->handle_dispense handle_seal Tightly Seal Container After Use handle_dispense->handle_seal post_clean Clean Work Area handle_seal->post_clean post_ppe Doff and Dispose of Contaminated PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 3.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, including non-sparking tools.[6][10]

    • Have a spill kit readily available, containing absorbent materials suitable for flammable liquids.

  • Handling:

    • When transferring the chemical, ground and bond all metal containers to prevent static discharge.[10]

    • Perform all operations involving the transfer or use of this compound inside a certified chemical fume hood.

    • Dispense the required amount of the chemical carefully, avoiding splashes.

    • Immediately and tightly seal the container after use to minimize exposure to air.

  • Post-Handling:

    • Thoroughly clean the work area.

    • Carefully remove and dispose of any contaminated PPE in a designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan: Managing Peroxide-Forming Waste

Due to its propensity to form explosive peroxides, a strict disposal protocol is essential.

Logical Flow for Disposal of this compound

start This compound for Disposal check_peroxide Test for Peroxides start->check_peroxide peroxide_low Peroxides < 100 ppm check_peroxide->peroxide_low Yes peroxide_high Peroxides >= 100 ppm or Crystals Present check_peroxide->peroxide_high No dispose_normal Dispose as Hazardous Waste via EHS peroxide_low->dispose_normal contact_ehs Do Not Handle! Contact EHS Immediately peroxide_high->contact_ehs end Safe Disposal dispose_normal->end

Caption: Decision-making process for the disposal of this compound.

Detailed Disposal Protocol:

  • Peroxide Testing:

    • Before disposal, it is crucial to test for the presence of peroxides, especially if the container has been opened and stored for an extended period.[11] Peroxide test strips are commercially available for this purpose.[12]

    • A concentration of peroxides below 100 ppm is generally considered safe for standard disposal procedures.[4][11]

  • Disposal of Uncontaminated and Low-Peroxide Material:

    • Collect waste this compound in a clearly labeled, sealed, and appropriate waste container.

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour it down the drain.[4]

  • Handling of High-Peroxide or Visibly Crystalline Material:

    • If the peroxide concentration is 100 ppm or higher, or if crystals are visible around the cap or in the liquid, do not attempt to handle or open the container.[4][11] The friction from opening the cap could cause an explosion.

    • Immediately contact your institution's EHS for specialized disposal procedures.

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the area and remove all ignition sources.[10] Use a spill kit with non-combustible absorbent material to contain the spill. Ensure adequate ventilation.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2] Water may be ineffective.[2]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.